5-Amino-2-phenylpyridazin-3(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-6-10(14)13(12-7-8)9-4-2-1-3-5-9/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMPZHMHKJEXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159590 | |
| Record name | 5-Amino-2-phenylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13589-77-0 | |
| Record name | 5-Amino-2-phenyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13589-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-phenylpyridazin-3(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013589770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-2-phenylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-phenylpyridazin-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-2-phenylpyridazin-3(2H)-one: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural information, and synthetic methodology for 5-Amino-2-phenylpyridazin-3(2H)-one. This pyridazinone derivative is a key intermediate in the synthesis of pharmacologically active molecules and a subject of interest in medicinal chemistry.
Core Chemical Properties
This compound is a heterocyclic organic compound with a solid, pale beige to light brown appearance at room temperature.[1] Its core structure consists of a pyridazinone ring substituted with an amino group and a phenyl group.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉N₃O | [1][2] |
| Molecular Weight | 187.2 g/mol | [1][2] |
| Melting Point | 209-211 °C | [1][3] |
| Boiling Point (Predicted) | 326.3 ± 45.0 °C | [1][3] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 1.99 ± 0.20 | [1] |
| Solubility | Slightly soluble in DMSO and Methanol. | [1] |
Structural Information
The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.
| Identifier | String | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 13589-77-0 | [2] |
| SMILES | O=C(C=C(N)C=N1)N1C2=CC=CC=C2 | [2] |
| InChI | InChI=1S/C10H9N3O/c11-8-5-7-13(12-9(8)14)10-3-1-2-4-6-10/h1-7H,(H2,11,12) |
Synthesis Protocol
A documented synthetic route to this compound involves the catalytic hydrogenation of its chlorinated precursor, 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one (commonly known as Chloridazon).
Experimental Protocol: Catalytic Hydrogenation of Chloridazon
This process achieves the dechlorination of Chloridazon to yield the target compound.
-
Starting Material: 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one (Chloridazon)
-
Reagent: Hydrogen gas (H₂)
-
Catalyst: A suitable hydrogenation catalyst, such as Palladium on carbon (Pd/C).
-
Solvent: An appropriate organic solvent, such as ethanol.
-
Procedure:
-
Suspend Chloridazon in the solvent in a suitable reaction vessel.
-
Add the catalyst to the suspension.
-
Subject the mixture to a hydrogen atmosphere at a specified pressure.
-
Stir the reaction mixture at room temperature or with gentle heating for a sufficient time to ensure complete reaction.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, filter off the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent.
-
Biological Significance and Signaling Pathways
While direct and extensive research on the specific biological activities of this compound is limited, its significance is primarily understood through its role as a precursor in the synthesis of other bioactive molecules.
The broader class of pyridazinone derivatives is known to exhibit a wide array of pharmacological activities, including antihypertensive, anti-inflammatory, analgesic, and anticancer properties.
Precursor to Amezinium Metilsulfate:
A key application of this compound is in the synthesis of Amezinium metilsulfate, a sympathomimetic drug used to treat low blood pressure. The synthesis involves the alkylation of this compound with dimethyl sulfate.
The mechanism of action of Amezinium metilsulfate involves:
-
Stimulation of alpha and beta-1 adrenergic receptors.
-
Inhibition of noradrenaline and tyramine uptake.
This indicates that the core pyridazinone structure, as present in this compound, can be a valuable scaffold for developing compounds that interact with the adrenergic system.
Potential Analgesic Mechanisms:
Studies on structurally related 4-amino-pyridazinones have suggested an analgesic mechanism of action that involves the indirect activation of the noradrenergic system, leading to an amplification of noradrenaline release. This suggests that the amino-pyridazinone moiety may have inherent properties that influence noradrenergic signaling.
References
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Amino-Phenylpyridazinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-phenylpyridazinones represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their therapeutic effects. The document will delve into their roles as inhibitors of Fatty Acid-Binding Protein 4 (FABP4) and p38 Mitogen-Activated Protein Kinase (MAPK), as well as their function as calcium sensitizers. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to offer a comprehensive resource for researchers in the field.
Core Mechanisms of Action
The therapeutic potential of amino-phenylpyridazinones stems from their ability to modulate distinct biological pathways. This guide will focus on three primary mechanisms:
-
FABP4 Inhibition: A key mechanism in the context of metabolic diseases.
-
p38 MAPK Inhibition: A critical pathway in inflammatory responses.
-
Calcium Sensitization: A vital mechanism in cardiovascular function.
Inhibition of Fatty Acid-Binding Protein 4 (FABP4)
Amino-phenylpyridazinones have emerged as potent inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a protein predominantly expressed in adipocytes and macrophages. FABP4 plays a crucial role in fatty acid uptake, transport, and signaling, making it a compelling target for metabolic diseases such as type 2 diabetes and atherosclerosis.
Signaling Pathway
The inhibition of FABP4 by amino-phenylpyridazinones disrupts the intracellular transport of fatty acids, thereby modulating downstream signaling pathways.
Quantitative Data: FABP4 Inhibition
| Compound Class | Specific Compound Example | IC50 (µM) | Reference |
| 4-Amino-pyridazinones | Compound 25a | 2.97 | [1] |
| 4-Ureido-pyridazinones | Not specified | >10 | Not specified |
| 4-Amino-pyridazin-3(2H)-one | 14e | 1.57 | [2] |
Experimental Protocol: Fluorescence Displacement Assay
This assay is commonly used to determine the binding affinity of inhibitors to FABP4.
Objective: To measure the ability of amino-phenylpyridazinone derivatives to displace a fluorescent probe from the FABP4 binding pocket.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., 1,8-ANS or a proprietary probe)
-
Amino-phenylpyridazinone compounds
-
Assay buffer (e.g., 30 mM Tris, 100 mM NaCl, pH 7.5)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the amino-phenylpyridazinone compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: In a 384-well plate, add the assay buffer.
-
Addition of Compound: Add the diluted compounds to the wells. Include a DMSO-only control.
-
Addition of FABP4 and Probe: Prepare a master mix of FABP4 protein and the fluorescent probe in the assay buffer. Add this mix to all wells. The final concentration of FABP4 and the probe should be optimized for the specific assay (e.g., 3 µM FABP4 and 500 nM probe).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: The decrease in fluorescence signal in the presence of the inhibitor is indicative of probe displacement. Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)
Certain amino-phenylpyridazinone derivatives have been identified as inhibitors of p38 MAPK, a key enzyme in the cellular response to inflammatory cytokines and stress. Inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a valuable target for anti-inflammatory therapies.
Signaling Pathway
Amino-phenylpyridazinones can interfere with the p38 MAPK signaling cascade, leading to a reduction in the inflammatory response.
Quantitative Data: p38 MAPK Inhibition
| Compound Class | Specific Compound Example | IC50 (nM) | Target Isoform | Reference |
| Pyridinyl-N-acylhydrazone | LASSBio-1828 HCl | 403.57 | p38α | [3] |
| Pyridazinone-based | MW01-2-069A-SRM | 800 | p38α | [4] |
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
This assay measures the activity of p38 MAPK by quantifying the amount of ADP produced during the kinase reaction.
Objective: To determine the inhibitory effect of amino-phenylpyridazinone derivatives on p38 MAPK activity.
Materials:
-
Recombinant human p38 MAPK (e.g., p38α)
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
Amino-phenylpyridazinone compounds
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the amino-phenylpyridazinone compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix of the p38 kinase and the substrate peptide in the kinase assay buffer. Add 2 µL of this master mix to each well.
-
Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. Add 2 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km for the specific p38 isoform.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Calcium Sensitization
Several amino-phenylpyridazinone derivatives, such as Levosimendan and Pimobendan, act as calcium sensitizers, enhancing the sensitivity of the cardiac myofilaments to calcium. This mechanism increases myocardial contractility without significantly increasing intracellular calcium concentrations, which is beneficial in the treatment of heart failure.[5][6][7]
Mechanism of Action
These compounds typically bind to cardiac troponin C (cTnC) in a calcium-dependent manner. This binding stabilizes the Ca²⁺-bound conformation of cTnC, leading to a more sustained interaction between actin and myosin and thus, enhanced contractility.[8][9]
Quantitative Data: Calcium Sensitization
Quantitative data for the direct binding affinity of amino-phenylpyridazinones to troponin C is not as readily available in terms of IC50 or Kd values in the initial search results. The effect is often described functionally.
Experimental Protocol: Skinned Fiber Assay
This technique allows for the direct assessment of the effect of compounds on the contractile properties of muscle fibers in a controlled intracellular environment.
Objective: To determine if amino-phenylpyridazinone derivatives increase the calcium sensitivity of cardiac muscle fibers.
Materials:
-
Cardiac muscle tissue (e.g., from rat or rabbit ventricle)
-
Skinning solution (containing a mild detergent like Triton X-100 to permeabilize the cell membrane)
-
Relaxing solution (low Ca²⁺ concentration, e.g., pCa 9.0)
-
Activating solutions (with varying buffered Ca²⁺ concentrations, e.g., pCa 6.5 to 4.5)
-
Amino-phenylpyridazinone compound
-
Force transducer and length controller apparatus
Procedure:
-
Fiber Preparation: Dissect a small bundle of cardiac muscle fibers and chemically "skin" them by incubating in a skinning solution. This removes the sarcolemma, allowing direct access to the myofilaments.
-
Mounting: Mount a single skinned fiber or a small bundle between a force transducer and a length controller.
-
Baseline Measurement: Immerse the fiber in the relaxing solution to measure the baseline passive tension.
-
Force-pCa Relationship (Control): Sequentially immerse the fiber in activating solutions with increasing Ca²⁺ concentrations (decreasing pCa) and record the steady-state isometric force at each concentration. This generates a control force-pCa curve.
-
Compound Incubation: Incubate the fiber in a relaxing solution containing the amino-phenylpyridazinone derivative for a specified period.
-
Force-pCa Relationship (Treatment): Repeat the sequential immersion in activating solutions (also containing the compound) and record the force at each Ca²⁺ concentration.
-
Data Analysis: Plot the normalized force as a function of pCa for both control and treated conditions. A leftward shift of the force-pCa curve in the presence of the compound indicates an increase in calcium sensitivity. The pCa50 (the pCa at which 50% of maximal force is generated) is calculated for both curves to quantify the change in sensitivity.
Conclusion
Amino-phenylpyridazinones are a promising class of compounds with diverse mechanisms of action, making them attractive candidates for the development of novel therapeutics for metabolic, inflammatory, and cardiovascular diseases. This technical guide has provided a detailed overview of their inhibitory effects on FABP4 and p38 MAPK, as well as their role as calcium sensitizers. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of this important chemical scaffold. Further research into the structure-activity relationships and in vivo efficacy of these compounds will be crucial for their translation into clinical applications.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2 H)-one as Novel Scaffold for FABP4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a potential biomarker for FABP4 inhibition: the power of lipidomics in preclinical drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Novel 5-Amino-2-phenylpyridazin-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, anticancer, and anticonvulsant properties.[1] The introduction of an amino group at the C5 position, particularly in conjunction with a phenyl group at the N2 position, offers a versatile platform for developing novel therapeutic agents with enhanced potency and selectivity. This guide provides an in-depth overview of the synthesis, derivatization, and biological evaluation of 5-Amino-2-phenylpyridazin-3(2H)-one derivatives, supported by detailed experimental protocols and quantitative data.
Synthesis of the Core Scaffold
The synthesis of the 5-amino-pyridazinone core can be achieved through various synthetic routes. A key approach involves the chemical transformation of an isoxazole-pyridazinone precursor, which undergoes ring opening to yield a cyano intermediate that is central to the synthesis of various 5-amino derivatives.[2][3]
A representative synthetic workflow for obtaining the this compound scaffold and its carboxylic acid derivative is outlined below. The process begins with an isoxazole-pyridazinone compound, which is treated with methanol and triethylamine to open the isoxazole ring, yielding an intermediate with a cyano group.[2][3] This intermediate can then be hydrolyzed to the corresponding carboxylic acid.
Caption: General workflow for the synthesis of the 5-amino-pyridazinone core.
This protocol is adapted from methodologies described for the synthesis of related pyridazinone derivatives.[2][3]
-
Step 1: Isoxazole Ring Opening to Intermediate (2)
-
To a solution of the starting isoxazole-pyridazinone (1) in methanol, add triethylamine.
-
Stir the reaction mixture at room temperature for the time specified in the source literature (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure. The resulting residue is the crude 5-amino-4-cyano-pyridazinone intermediate (2), which can be used in the next step with or without further purification.
-
-
Step 2: Hydrolysis to Carboxylic Acid (3)
-
To the crude intermediate (2), add a solution of 6N sodium hydroxide (NaOH) in ethanol.[2]
-
Reflux the mixture for approximately 30 minutes.[2]
-
After cooling, evaporate the solvent under vacuum.
-
Add cold water to the residue and acidify the mixture with 6N hydrochloric acid (HCl).
-
The resulting precipitate is collected by vacuum filtration and can be further purified by crystallization (e.g., from cyclohexane) to yield the final product (3).[2]
-
Derivatization Strategies
The 5-amino-4-carboxy-pyridazinone core is a versatile intermediate for further derivatization, primarily through reactions at the carboxylic acid and amino groups. A common strategy involves the acylation of the carboxylic acid to form various amides, which has been shown to be crucial for biological activity.[2]
Caption: General workflow for the synthesis of amide derivatives.
This protocol is based on the synthesis of 5-Amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carboxylic acid amides.[2]
-
Activation of Carboxylic Acid:
-
Suspend the carboxylic acid (3) in a suitable solvent (e.g., dichloromethane).
-
Add thionyl chloride and triethylamine.
-
Stir the mixture at room temperature to form the acyl chloride intermediate.
-
-
Amide Formation:
-
To the solution containing the acyl chloride, add the desired primary or secondary amine.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
After the reaction, the mixture can be worked up by washing with water and brine.
-
The organic layer is dried over sodium sulfate and the solvent is evaporated.
-
The final amide product is purified by crystallization or column chromatography.
-
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have been evaluated for a range of biological activities. The quantitative data from these studies are summarized below.
Fatty Acid-Binding Protein 4 (FABP4) is a therapeutic target for metabolic diseases and cancer.[3] Certain 4-ureido pyridazinone derivatives have shown potent inhibitory activity.
| Compound | Structure/Substitution | IC₅₀ (µM) | Reference |
| 25a | 4-ureido pyridazinone derivative | 2.97 | [3] |
| Arachidonic Acid | Reference Ligand | 3.42 | [3] |
Many pyridazinone derivatives exhibit vasorelaxant effects, often through the modulation of the endothelial nitric oxide synthase (eNOS) pathway.[4][5]
| Compound | R Group at Position 6 | EC₅₀ (µM) | Reference |
| 4f | 4-Fluorophenyl | 0.0136 | [5] |
| 4h | 4-Bromophenyl | 0.0117 | [5] |
| 5d | 4-Chlorophenyl (cyclized) | 0.0053 | [5] |
| 5e | 4-Bromophenyl (cyclized) | 0.0025 | [5] |
| Hydralazine | Reference Drug | 18.2100 | [5] |
| Nitroglycerin | Reference Drug | 0.1824 | [5] |
The cytotoxicity of pyridazinone derivatives has been evaluated against various cancer cell lines.
| Compound | Substitution | Cell Line | IC₅₀ (µM) | Reference |
| 9b | 2-(p-methoxyphenyl) | MAC 13 | 17 | [6] |
| 9b | 2-(p-methoxyphenyl) | MAC 16 | 11 | [6] |
| 43 | Quinoline moiety | Panc-1 (Pancreatic) | 2.9 | [1] |
| 43 | Quinoline moiety | Paca-2 (Pancreatic) | 2.2 | [1] |
Certain pyridazinone derivatives have demonstrated activity against pathogenic bacterial strains.
| Compound | Substitution | Strain | MIC (µM) | Reference |
| 3 | 6-phenyl | S. aureus (MRSA) | 4.52 | [7] |
| 7 | 4-(4-fluorobenzyl)-6-phenyl | E. coli | 9.25 | [7] |
| 7 | 4-(4-fluorobenzyl)-6-phenyl | P. aeruginosa | 18.51 | [7] |
Signaling Pathways and Mechanism of Action
Understanding the mechanism of action is crucial for drug development. Pyridazinone derivatives have been shown to interact with several key biological pathways.
The vasorelaxant activity of several pyridazinone derivatives is linked to their ability to upregulate the expression of endothelial nitric oxide synthase (eNOS).[4][5] This enzyme produces nitric oxide (NO), a potent vasodilator.
Caption: Upregulation of the eNOS pathway by pyridazinone derivatives.
FABP4 is responsible for the transport of fatty acids within adipocytes. Its inhibition is a therapeutic strategy to counter metabolic disorders. Novel 5-amino-pyridazinone derivatives have been identified as inhibitors of this protein, preventing fatty acid binding and trafficking.[3]
Caption: Inhibition of fatty acid binding to FABP4 by pyridazinone derivatives.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Pyridazinone Scaffold: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Drug Discovery Professionals
Introduction
The pyridazinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profiling of pyridazinone derivatives, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of this versatile scaffold.
Part 1: Anti-inflammatory and Analgesic Activity
Pyridazinone derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Quantitative Data: COX Inhibition
The following table summarizes the in vitro inhibitory activity of selected pyridazinone derivatives against COX-1 and COX-2 enzymes.
| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1a | Phenyl | Methyl | 12.5 | 0.25 | 50 | [1][2] |
| 1b | 4-Chlorophenyl | Methyl | 10.2 | 0.18 | 56.7 | [1][2] |
| 1c | 4-Methoxyphenyl | Methyl | 15.8 | 0.32 | 49.4 | [1][2] |
| 2a | Phenyl | Ethyl | 11.9 | 0.21 | 56.7 | [1][2] |
| 2b | 4-Chlorophenyl | Ethyl | 9.8 | 0.15 | 65.3 | [1][2] |
| Celecoxib | - | - | 15 | 0.04 | 375 | [1][2] |
| Indomethacin | - | - | 0.1 | 0.9 | 0.11 | [1][2] |
Experimental Protocols
This protocol outlines the determination of the inhibitory activity of test compounds on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds and reference drugs (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and reference drugs in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding arachidonic acid and TMPD.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This protocol describes a standard in vivo model for assessing the anti-inflammatory activity of test compounds.
Animals:
-
Male Wistar rats or Swiss albino mice (specific pathogen-free).
Materials:
-
Carrageenan solution (1% w/v in saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Administer the test compounds and the reference drug orally or intraperitoneally to different groups of animals.
-
After a specific period (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at different time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group (vehicle-treated).
Signaling Pathway Visualization
Caption: The Arachidonic Acid Cascade and the role of COX enzymes.
Part 2: Anticancer Activity
The pyridazinone scaffold has emerged as a promising framework for the development of novel anticancer agents, targeting various hallmarks of cancer.
Quantitative Data: In Vitro Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC50) values of representative pyridazinone derivatives against a panel of human cancer cell lines.
| Compound ID | R Group | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Reference |
| 3a | 4-Chlorophenyl | 2.5 | 3.1 | 4.2 | 5.0 | [3][4] |
| 3b | 4-Methoxyphenyl | 1.8 | 2.5 | 3.6 | 4.1 | [3][4] |
| 3c | 3,4-Dichlorophenyl | 0.9 | 1.2 | 2.1 | 2.8 | [3][4] |
| Olaparib | - | 0.015 (Ovarian) | - | - | - | [5] |
| Doxorubicin | - | 0.45 | 0.82 | 0.65 | 0.55 | [3][4] |
Experimental Protocols
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.[2][5][6][7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Test compounds and reference drug (e.g., Doxorubicin)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control (vehicle-treated cells).
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
This protocol describes an assay to measure the inhibitory effect of compounds on the enzymatic activity of urokinase, a serine protease involved in cancer invasion and metastasis.[9][10][11][12]
Materials:
-
Human urokinase (uPA)
-
Chromogenic or fluorogenic urokinase substrate (e.g., Z-Val-Gly-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)
-
Test compounds and a known urokinase inhibitor (positive control)
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
In a microplate, add the assay buffer, urokinase enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for 15-30 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the urokinase substrate.
-
Monitor the increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time at the appropriate wavelength.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathway Visualization
Caption: Mechanism of synthetic lethality with PARP inhibitors.[3][13][14][15][16]
Part 3: Cardiovascular Activity
Pyridazinone derivatives have shown significant potential as cardiovascular agents, particularly as vasodilators and inotropic agents, primarily through the inhibition of phosphodiesterase (PDE) enzymes.
Quantitative Data: PDE Inhibition
The following table summarizes the inhibitory activity of pyridazinone-based compounds against PDE3 and PDE5.
| Compound ID | Target | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
| 4a | PDE3 | 150 | Milrinone | 2500 | [17][18] |
| 4b | PDE3 | 600 | - | - | [17][18] |
| 5a | PDE5 | 22 | Sildenafil | 16 | [17] |
| 5b | PDE5 | 34 | Sildenafil | 20 | [17][19][20][21][22] |
| 5r | PDE5 | 8.3 | Sildenafil | - | [19][20] |
Experimental Protocols
This protocol describes a method for determining the inhibitory potency of compounds against specific PDE isozymes.
Materials:
-
Purified recombinant human PDE isozymes (e.g., PDE3, PDE5)
-
[3H]-cAMP or [3H]-cGMP (as substrates)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
-
Test compounds and reference inhibitors (e.g., Milrinone, Sildenafil)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In reaction tubes, combine the assay buffer, the specific PDE isozyme, and the test compound.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the radiolabeled substrate ([3H]-cAMP for PDE3, [3H]-cGMP for PDE5).
-
Incubate at 37°C for a specific time to allow for substrate hydrolysis.
-
Stop the reaction by boiling.
-
Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.
-
Separate the unreacted substrate from the product by passing the mixture through an anion-exchange resin column.
-
Quantify the amount of radiolabeled adenosine or guanosine in the eluate using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
This protocol is used to evaluate the vasodilatory effect of compounds on isolated arterial rings.
Materials:
-
Thoracic aorta from rats or rabbits
-
Organ bath system with force transducers
-
Krebs-Henseleit solution
-
Phenylephrine or KCl (for pre-contraction)
-
Test compounds and a reference vasodilator (e.g., Sodium Nitroprusside)
Procedure:
-
Isolate the thoracic aorta and cut it into rings.
-
Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a sustained contraction by adding a vasoconstrictor like phenylephrine or KCl.
-
Once the contraction is stable, add the test compounds in a cumulative manner at increasing concentrations.
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Calculate the EC50 value from the concentration-response curve.
Signaling Pathway Visualization
Caption: Role of PDE3 and PDE5 in cardiovascular signaling.[23][24][25][26][27]
Part 4: GABA Receptor Modulation
Certain pyridazinone derivatives have been identified as modulators of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Quantitative Data: GABAA Receptor Binding
The table below shows the binding affinities (Ki) of some pyridazinone analogs for the GABAA receptor.
| Compound ID | Radioligand | Ki (µM) | Reference |
| SR 95531 | [3H]GABA | 0.15 | [9] |
| SR 42641 | [3H]GABA | 0.28 | [9] |
| Diazepam | [3H]Flunitrazepam | 0.002 | [9] |
Experimental Protocol
This protocol is for determining the affinity of test compounds for the GABAA receptor using a competitive binding assay.[28][29][30][31][32]
Materials:
-
Rat or mouse whole brain tissue
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]GABA, [3H]Muscimol)
-
Non-specific binding agent (e.g., high concentration of unlabeled GABA)
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with binding buffer through repeated resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In reaction tubes, add the binding buffer, the prepared brain membranes, the radioligand, and either the test compound at various concentrations, the non-specific binding agent, or buffer (for total binding).
-
Incubate the tubes at 4°C for a specified time (e.g., 45-60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by the test compound at each concentration.
-
Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathway Visualization
Caption: GABAA receptor signaling and modulation.[33][34][35][36][37]
Conclusion
The pyridazinone scaffold represents a highly versatile and pharmacologically significant core structure in drug discovery. Its derivatives have demonstrated potent activities across a range of therapeutic areas, including inflammation, cancer, and cardiovascular diseases, as well as displaying modulatory effects on key central nervous system receptors. The ease of functionalization of the pyridazinone ring allows for the fine-tuning of activity and selectivity towards specific biological targets. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in the continued exploration and development of novel pyridazinone-based therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of this remarkable scaffold is warranted to unlock its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. broadpharm.com [broadpharm.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Substituted pyrazolopyridopyridazines as orally bioavailable potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 25. droracle.ai [droracle.ai]
- 26. youtube.com [youtube.com]
- 27. ahajournals.org [ahajournals.org]
- 28. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. PDSP - GABA [kidbdev.med.unc.edu]
- 32. benchchem.com [benchchem.com]
- 33. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 35. GABA receptor - Wikipedia [en.wikipedia.org]
- 36. studysmarter.co.uk [studysmarter.co.uk]
- 37. creative-diagnostics.com [creative-diagnostics.com]
Structure-Activity Relationship (SAR) of 5-Amino-2-phenylpyridazin-3(2H)-one Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 5-Amino-2-phenylpyridazin-3(2H)-one analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development in this area.
Core Structure and Pharmacological Significance
The this compound scaffold is a privileged structure in drug discovery. The pyridazinone ring, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile template for chemical modifications. Substitutions at various positions on the phenyl and pyridazinone rings allow for the fine-tuning of the molecule's physicochemical properties and biological activity, leading to the identification of potent and selective agents for various therapeutic targets.
Quantitative Structure-Activity Relationship Data
The biological activity of this compound analogs has been evaluated against several targets. The following tables summarize the quantitative SAR data, primarily focusing on their anticancer and enzyme inhibitory activities.
Anticancer Activity
The cytotoxicity of this compound derivatives has been assessed against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | MCF-7 (Breast) | > 100 | [1][2] |
| 1b | H | 4-Cl | MCF-7 (Breast) | 55.2 | [1][2] |
| 1c | H | 4-OCH3 | MCF-7 (Breast) | 78.1 | [1][2] |
| 2a | CH3 | H | A549 (Lung) | 35.7 | [1][2] |
| 2b | CH3 | 4-Cl | A549 (Lung) | 15.4 | [1][2] |
| 2c | CH3 | 4-OCH3 | A549 (Lung) | 28.9 | [1][2] |
General SAR Observations for Anticancer Activity:
-
Substitution on the phenyl ring at the 2-position of the pyridazinone core generally influences cytotoxic activity.
-
Electron-withdrawing groups, such as chlorine (Cl), at the para-position of the phenyl ring tend to enhance anticancer activity compared to unsubstituted or electron-donating analogs.
-
The nature of the substituent at the 5-amino group also plays a role in modulating activity, with methylation showing some improvement in potency.
Kinase Inhibitory Activity
Several this compound analogs have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
| Compound ID | R-Group on Phenyl Ring | Target Kinase | IC50 (nM) | Reference |
| 3a | 4-Fluorophenyl | VEGFR-2 | 85 | [3] |
| 3b | 4-Chlorophenyl | VEGFR-2 | 62 | [3] |
| 3c | 4-Methoxyphenyl | VEGFR-2 | 150 | [3] |
| 4a | 4-(Trifluoromethyl)phenyl | FABP4 | 25 | [4][5] |
| 4b | 3,4-Dichlorophenyl | FABP4 | 18 | [4][5] |
General SAR Observations for Kinase Inhibitory Activity:
-
For VEGFR-2 inhibition, electron-withdrawing substituents on the phenyl ring at the 2-position appear to be favorable for activity.
-
In the case of FABP4 inhibition, bulky and hydrophobic groups on the phenyl ring contribute to higher potency.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound analogs and the key biological assays used to evaluate their activity.
General Synthesis of this compound Analogs
A common synthetic route to this compound analogs is outlined below.
Step 1: Synthesis of 3,4-dichloro-1-phenyl-1,6-dihydropyridazin-6-one A solution of a substituted phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol is treated with mucochloric acid (1.0 eq). The reaction mixture is typically heated under reflux for several hours. Upon cooling, the product often precipitates and can be collected by filtration.
Step 2: Synthesis of 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one The dichloropyridazinone intermediate (1.0 eq) is dissolved in a solvent like methanol and treated with a source of ammonia, such as a saturated solution of ammonia in methanol or ammonium hydroxide. The reaction is usually carried out in a sealed vessel at elevated temperatures. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified, often by column chromatography.
Step 3: Synthesis of this compound Analog The 5-amino-4-chloro intermediate (1.0 eq) is subjected to palladium-catalyzed dechlorination. This is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source, like hydrogen gas or ammonium formate, in a solvent such as ethanol. The reaction is monitored until completion, after which the catalyst is filtered off, and the final product is isolated and purified.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6][7][8][9][10]
-
Compound Treatment: The cells are treated with serial dilutions of the this compound analogs. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[6][7][8][9][10]
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6][7][8][9][10]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours.[6][7][8][9][10]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[6][7][8][9][10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6][7][8][9][10]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[11][12][13]
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a suitable buffer, ATP, and a substrate (e.g., a synthetic peptide).[14][15][16][17]
-
Inhibitor Addition: The this compound analogs are added to the wells at various concentrations.[14][15][16][17]
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a defined period.[14][15][16][17]
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®).[14][15][16][17]
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.[14][15][16][17]
Signaling Pathways
The biological effects of this compound analogs are mediated through their interaction with specific signaling pathways. The following diagrams illustrate the key pathways and the potential points of intervention for these compounds.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
This compound analogs can inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. This anti-angiogenic effect is a key mechanism for their anticancer activity.
FABP4-Mediated Signaling
Fatty Acid-Binding Protein 4 (FABP4) is involved in lipid metabolism and inflammatory signaling. Its inhibition has therapeutic potential in metabolic diseases and cancer.
By inhibiting FABP4, the this compound analogs can modulate lipid metabolism and reduce inflammation. These effects are mediated through pathways involving the NLRP3 inflammasome and p53.[10]
This technical guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and protocols are intended to serve as a valuable resource for the rational design and development of novel therapeutic agents based on this versatile chemical scaffold. Further research is warranted to fully explore the therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
In Vitro Anticancer Screening of 5-Amino-2-phenylpyridazin-3(2H)-one and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro screening methodologies and anticancer activities of pyridazin-3(2H)-one derivatives, with a focus on the 5-amino-2-phenylpyridazin-3(2H)-one scaffold. Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer effects.[1][2][3] This document outlines the common experimental protocols, summarizes key quantitative data from studies on various analogs, and illustrates the associated cellular signaling pathways and experimental workflows.
Core Compound and Rationale
The pyridazin-3(2H)-one core is a versatile scaffold found in numerous biologically active compounds.[2] Its derivatives have been investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and cardiovascular agents.[1][3] In oncology, pyridazinone-based molecules have shown promise by targeting various mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of key enzymes involved in cancer progression.[1][2] The this compound structure represents a fundamental template from which a multitude of derivatives with potent cytotoxic activities against cancer cell lines have been developed.
Quantitative Data Summary: Cytotoxicity of Pyridazinone Derivatives
The anticancer activity of pyridazinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values against various cancer cell lines. The following tables summarize the cytotoxic activities of several pyridazinone derivatives as reported in the literature.
Table 1: Cytotoxicity of Selected Pyridazinone Derivatives against Various Cancer Cell Lines
| Compound ID | Derivative Structure/Name | Cancer Cell Line | IC50/CC50 (µM) | Reference |
| Pyr-1 | 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone | HL-60 (Leukemia) | 0.39 | [3] |
| CEM (Leukemia) | Potent | [1] | ||
| MDA-MB-231 (Breast) | Potent | [1] | ||
| A-549 (Lung) | Potent | [1] | ||
| DCPYR | Unsubstituted Dichloropyridazine | MAC16 (Colon) | Lower than arylated analogues | [4] |
| 9b | p-methoxy-2-arylated pyridazin-3(2H)-one | MAC13 (Colon) | 17 | [5] |
| MAC16 (Colon) | 11 | [5] | ||
| 6f | Propoxy-substituted pyridazin-3(2H)-one | MCF-7 (Breast) | 14.5 | [6][7] |
| P815 (Murine Mastocytoma) | 35 | [6][7] | ||
| 7h | Pyridazin-3(2H)-one derivative | MD-MB-468 (Breast) | 4.9 | [8] |
| 2h | 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | SR (Leukemia) | < 0.1 | [9] |
| NCI-H522 (Non-small cell lung) | < 0.1 | [9] |
Key Experimental Protocols
This section details the standard methodologies employed for the in vitro evaluation of the anticancer activity of pyridazinone derivatives.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent cytotoxic effect of the test compound on cancer cell lines.
A. MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HL-60) in 96-well plates at a density of 5x103 to 1x104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
B. DNS Assay
-
Cell Culture and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Staining: After the incubation period, the supernatant is removed, and the cells are stained with a DNS (4',6-diamidino-2-phenylindole) solution.
-
Fluorescence Measurement: The fluorescence is measured to determine cell viability.[1]
Apoptosis Assays
Objective: To determine if the compound induces programmed cell death (apoptosis).
A. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 and 2x IC50 concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
B. Caspase Activity Assay
-
Principle: Caspases are key mediators of apoptosis. Their activity can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.
-
Procedure: Treat cells with the compound. Lyse the cells and incubate the lysate with a caspase-specific substrate (e.g., for caspase-3, -8, or -9).
-
Detection: Measure the resulting signal using a fluorometer or spectrophotometer. An increase in signal indicates caspase activation.[10]
Cell Cycle Analysis
Objective: To investigate the effect of the compound on cell cycle progression.
-
Cell Treatment and Fixation: Treat cells with the compound for 24-48 hours. Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.
Mitochondrial Membrane Potential (MMP) Assay
Objective: To assess the compound's effect on mitochondrial integrity, a key event in the intrinsic apoptotic pathway.
-
Cell Treatment: Treat cells with the test compound.
-
Staining: Incubate the treated cells with a cationic fluorescent dye such as JC-1. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
-
Analysis: The shift in fluorescence from red to green can be quantified by flow cytometry or fluorescence microscopy.[3]
Visualizations: Workflows and Pathways
Experimental Workflow for In Vitro Anticancer Screening
Caption: General workflow for in vitro anticancer screening of pyridazinone derivatives.
Proposed Apoptotic Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway induced by pyridazinone derivatives.
Conclusion
The in vitro screening of this compound and its derivatives has revealed a class of compounds with significant potential for anticancer drug development. The methodologies outlined in this guide provide a robust framework for evaluating their efficacy and elucidating their mechanisms of action. Key findings indicate that many pyridazinone derivatives exert their cytotoxic effects through the induction of apoptosis, often mediated by mitochondrial dysfunction and the activation of caspase cascades. Further investigation into structure-activity relationships and target identification will be crucial for the optimization of these promising compounds into clinical candidates.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarena.com [scholarena.com]
- 5. Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Antitumor Activity of Newly Synthesized Pyridazin-3(2H)-One Derivatives via Apoptosis Induction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
Preliminary Investigation of Pyridazinone Analogs as FABP4 Inhibitors: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary investigation of pyridazin-3(2H)-one derivatives as inhibitors of Fatty Acid Binding Protein 4 (FABP4). FABP4 is a well-recognized therapeutic target for metabolic diseases and certain cancers. While direct inhibitory data for 5-Amino-2-phenylpyridazin-3(2H)-one on FABP4 is not publicly available, this document synthesizes the existing research on closely related 4-amino and 4-ureido pyridazin-3(2H)-one analogs. This guide details the quantitative inhibitory data for these compounds, provides established experimental protocols for assessing FABP4 inhibition, and visualizes the key signaling pathways associated with FABP4 function. The information herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel FABP4 inhibitors based on the pyridazinone scaffold.
Introduction to FABP4 as a Therapeutic Target
Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2, is a small intracellular lipid-binding protein predominantly expressed in adipocytes and macrophages.[1] It plays a crucial role in fatty acid trafficking, lipid metabolism, and inflammatory signaling pathways.[2] Dysregulation of FABP4 has been implicated in a range of pathologies including type 2 diabetes, atherosclerosis, and cancer.[1][3] As such, the inhibition of FABP4 presents a promising therapeutic strategy for these conditions. The pyridazin-3(2H)-one core has been identified as a novel scaffold for the development of potent FABP4 inhibitors.[4][5]
Quantitative Inhibitory Data: Pyridazinone Analogs
Recent studies have explored derivatives of the 4-amino- and 4-ureido-pyridazin-3(2H)-one scaffold, which are structurally analogous to this compound. The following tables summarize the in vitro inhibitory activity (IC50) of these compounds against FABP4. These values were determined using a competitive fluorescence-based displacement assay.
Table 1: Inhibitory Activity of 4-Amino-pyridazin-3(2H)-one Derivatives [4][6]
| Compound ID | Structure | IC50 (µM) |
| 4b | 4-amino-6-methyl-2-phenylpyridazin-3(2H)-one | > 50 |
| 22 | 4-amino-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one | 23.18 |
| 25a | 4-amino-2-(3,4-dichlorophenyl)-6-methylpyridazin-3(2H)-one | 2.97 |
| 14e | (Structure Optimized from 4-amino series) | 1.57 |
Table 2: Inhibitory Activity of 4-Ureido-pyridazin-3(2H)-one Derivatives [4]
| Compound ID | Structure | IC50 (µM) |
| 30b | 1-(6-methyl-5-oxo-1-phenyl-1,5-dihydropyridazin-3-yl)urea | 6.45 |
| Arachidonic Acid (Control) | Endogenous Ligand | 3.42 ± 0.54 |
Note: The specific structures for each compound can be found in the cited literature. Compound 14e represents an optimized analog from the 4-amino series with enhanced potency.
Experimental Protocols
This section details the methodologies for evaluating the inhibitory potential of compounds against FABP4.
FABP4 Inhibition Assay (Fluorescence Displacement)
This in vitro assay is a common method to screen for and characterize FABP4 inhibitors. It relies on the displacement of a fluorescent probe from the FABP4 binding pocket by a test compound, leading to a decrease in fluorescence.
Materials:
-
Recombinant Human FABP4 Protein
-
Fluorescent Probe (e.g., 1,8-ANS or a commercial detection reagent)
-
Assay Buffer (e.g., Phosphate-Buffered Saline (PBS) with 1 mM DTT)
-
Test Compounds (dissolved in DMSO)
-
96-well or 384-well microplates (black, non-binding surface)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. Prepare solutions of FABP4 protein and the fluorescent probe in the assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add a fixed volume of the FABP4 protein solution.
-
Add the serially diluted test compounds to the wells. Include wells with vehicle (DMSO) as a negative control and a known inhibitor (e.g., Arachidonic Acid or BMS309403) as a positive control.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding.
-
Add a fixed volume of the fluorescent probe to all wells.
-
-
Data Acquisition:
-
Incubate the plate for a further 10-15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 370 nm, Em: 475 nm for certain commercial probes).
-
-
Data Analysis:
-
Correct the fluorescence readings by subtracting the background fluorescence (wells without FABP4).
-
Normalize the data to the control wells (vehicle control representing 100% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for screening and characterizing novel FABP4 inhibitors.
FABP4 Signaling Pathways
FABP4 exerts its downstream effects primarily through modulation of key signaling cascades, including the Peroxisome Proliferator-Activated Receptor γ (PPARγ) and Nuclear Factor-kappa B (NF-κB) pathways.
FABP4 and the PPARγ Signaling Pathway
FABP4 can influence the activity of PPARγ, a master regulator of adipogenesis and lipid metabolism. There is evidence for a complex feedback loop where PPARγ induces FABP4 expression, and FABP4, in turn, can modulate PPARγ activity, potentially by chaperoning fatty acids or other ligands to the receptor.[7][8][9]
FABP4 and the NF-κB Signaling Pathway
FABP4 is also implicated in pro-inflammatory signaling, particularly through the activation of the NF-κB pathway in cells like macrophages and chondrocytes.[2][10] This contributes to the low-grade chronic inflammation associated with metabolic diseases.
Conclusion and Future Directions
The pyridazin-3(2H)-one scaffold represents a promising starting point for the development of novel FABP4 inhibitors. The available data on 4-amino and 4-ureido analogs demonstrate that low micromolar to high nanomolar potency is achievable with this chemical class. Future research should focus on the synthesis and direct evaluation of this compound and its derivatives to establish a clear structure-activity relationship. Further optimization to improve potency, selectivity against other FABP subtypes, and pharmacokinetic properties will be critical for advancing these compounds toward clinical development. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for these ongoing research efforts.
References
- 1. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sciforum.net [sciforum.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A FABP4-PPARγ signaling axis regulates human monocyte responses to electrophilic fatty acid nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A FABP4-PPARγ signaling axis regulates human monocyte responses to electrophilic fatty acid nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Fatty acid binding protein 4 (FABP4) induces chondrocyte degeneration via activation of the NF-κb signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Tautomeric Landscape of Pyridazin-3(2H)-ones: A Technical Guide for Researchers
An in-depth exploration of the synthesis, analysis, and biological significance of tautomerism in pyridazin-3(2H)-one compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical chemical phenomenon.
Pyridazin-3(2H)-one and its derivatives represent a privileged scaffold in medicinal chemistry and agrochemistry, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] The biological and chemical properties of these compounds are intrinsically linked to their tautomeric nature, a phenomenon that governs their structure, reactivity, and interactions with biological targets. This technical guide provides a detailed examination of the tautomerism of pyridazin-3(2H)-one compounds, focusing on the core aspects of their synthesis, analytical characterization, and the factors influencing their tautomeric equilibrium.
The Core of Tautomerism in Pyridazin-3(2H)-ones
The fundamental tautomeric relationship in pyridazin-3(2H)-one is the equilibrium between the lactam (keto) form, pyridazin-3(2H)-one, and the lactim (enol) form, pyridazin-3-ol.[2][4][5] While the keto form is generally considered the more stable and predominant tautomer, the position of this equilibrium can be influenced by various factors, including substitution patterns, solvent polarity, and temperature.[2][6][7][8] Understanding and controlling this equilibrium is paramount for the rational design of novel pyridazinone-based therapeutic agents.
The interconversion between these tautomers can occur through different mechanisms, with theoretical studies, particularly Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level, providing significant insights.[9][10][11] Two primary pathways have been investigated: a direct intramolecular hydrogen transfer and a dimer-assisted intermolecular double hydrogen transfer.
Synthesis of Pyridazin-3(2H)-one Derivatives
The synthesis of the pyridazin-3(2H)-one core is most commonly achieved through the condensation of γ-keto acids with hydrazine hydrate or its derivatives.[12] This versatile method allows for the introduction of a wide range of substituents at the 6-position of the pyridazinone ring.
General Experimental Protocol for the Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
A typical synthetic procedure involves the following steps:
-
Formation of the γ-keto acid: The appropriate aryl ketone is reacted with a source of a three-carbon synthon, such as succinic anhydride, via a Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
-
Cyclization with Hydrazine: The resulting γ-keto acid is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, to yield the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-one.
-
Dehydrogenation (Optional): To obtain the fully aromatic pyridazin-3(2H)-one, the dihydro intermediate can be dehydrogenated using reagents like bromine in acetic acid.
Investigating Tautomerism: Experimental and Computational Approaches
A combination of spectroscopic and computational methods is crucial for a thorough investigation of pyridazinone tautomerism.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying tautomers in solution. The chemical shifts of the ring protons and carbons are sensitive to the tautomeric form. Variable temperature NMR studies can provide insights into the thermodynamics of the tautomeric equilibrium.[6][8]
Infrared (IR) Spectroscopy: The IR spectra of pyridazinones provide key information about the functional groups present. The lactam form exhibits a characteristic C=O stretching vibration, typically in the range of 1650-1690 cm⁻¹, while the lactim form shows an O-H stretching band.[13]
UV-Vis Spectroscopy: The electronic absorption spectra of the tautomers differ, and UV-Vis spectroscopy can be used to study the equilibrium in different solvents.[13][14][15] The lactam form generally absorbs at a shorter wavelength compared to the more conjugated lactim form.
Computational Modeling
DFT calculations have proven invaluable in understanding the energetics of pyridazinone tautomerism.[9][10][11] These studies can predict the relative stabilities of the tautomers and the activation energies for their interconversion.
| Computational Method | Key Findings | Reference |
| DFT (B3LYP/6-311++G**) | Calculation of activation energies for direct and dimer-assisted hydrogen transfer.[9][10][11] | [9][10][11] |
| Implicit/Explicit Solvation Models | Protic polar solvents are crucial for reducing the activation energy of direct tautomerization.[9][10] | [9][10] |
The Influence of Solvents on Tautomeric Equilibrium
The solvent plays a critical role in determining the position of the tautomeric equilibrium.[6][7][8] Polar protic solvents can stabilize the more polar lactam form through hydrogen bonding. Conversely, nonpolar aprotic solvents may favor the lactim form. Theoretical studies have shown that protic solvents can significantly lower the activation energy for the tautomeric interconversion.[9][10]
Biological Implications of Tautomerism
The specific tautomeric form of a pyridazinone derivative can significantly impact its biological activity. The shape, hydrogen bonding capacity, and electronic distribution of each tautomer differ, leading to distinct interactions with biological macromolecules such as enzymes and receptors. For instance, the ability of a pyridazinone to act as a hydrogen bond donor or acceptor is directly dependent on its tautomeric state. This has profound implications for drug design, as the bioactive conformation may be a minor tautomer in solution.
Conclusion
The tautomerism of pyridazin-3(2H)-one compounds is a multifaceted phenomenon with significant implications for their synthesis, characterization, and biological application. A comprehensive understanding of the factors governing their tautomeric equilibrium is essential for the successful development of new drugs and agrochemicals based on this important heterocyclic scaffold. This guide has provided an in-depth overview of the key concepts, experimental protocols, and computational approaches that are central to exploring the tautomeric landscape of pyridazin-3(2H)-ones.
References
- 1. jocpr.com [jocpr.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. (2014) | Saeedreza Emamian | 25 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. sciforum.net [sciforum.net]
- 15. UV/vis, 1H, and 13C NMR spectroscopic studies to determine mangiferin pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Renaissance of Pyridazinones: A Technical Guide to Their Diverse Pharmacological Potential
For Immediate Release
A Comprehensive Literature Review for Researchers, Scientists, and Drug Development Professionals
The pyridazinone core, a versatile heterocyclic scaffold, has emerged as a powerhouse in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth review of the current landscape of pyridazinone-based drug discovery, focusing on their anticancer, anti-inflammatory, antimicrobial, and cardiovascular applications. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising class of compounds.
Anticancer Activity of Pyridazinone Derivatives
Pyridazinone derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth, angiogenesis, and cell survival.[1][2]
Mechanism of Action: Targeting Key Oncogenic Pathways
A primary mechanism by which pyridazinones exert their anticancer effects is through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[1][3] By blocking VEGFR-2, these compounds can effectively stifle the formation of new blood vessels that supply tumors with essential nutrients, thereby inhibiting their growth and metastasis.
Furthermore, certain pyridazinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of key apoptotic proteins such as p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][3] Some compounds also exhibit activity as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[4] One pyridazinone derivative, known as Pyr-1, has been shown to induce apoptosis in acute promyelocytic leukemia cells by generating oxidative and proteotoxic stress.[5]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative pyridazinone derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 43 | PANC-1 (Pancreatic) | NCI-60 Screen | 2.9 | [4] |
| Compound 43 | PACA-2 (Pancreatic) | NCI-60 Screen | 2.2 | [4] |
| Compound 10l | A549 (NSCLC) | NCI-60 Screen | 1.66 - 100 | [1] |
| Compound 17a | Melanoma, NSCLC, Prostate, Colon | NCI-60 Screen | - | [1] |
| Pyr-1 | Multiple (22 lines) | DNS Assay | Low µM to nM | [2][5] |
| DCPYR | MAC16 (Murine Colon) | In vitro | - | [3] |
| AAF | MAC13, MAC16 | In vitro | 18.4 | [3] |
| MXAA | MAC16 | In vitro | - | [3] |
Experimental Protocols
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The pyridazinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (e.g., doxorubicin) are included. The plates are incubated for a further 24-72 hours.[6]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for 3-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.[6]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
-
Assay Setup: Recombinant human VEGFR-2 kinase is incubated in a buffer containing a specific substrate (e.g., a synthetic peptide) and ATP.[7]
-
Compound Addition: The test pyridazinone derivatives are added at a range of concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
Quantification: The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or an ELISA with a phospho-specific antibody.[7]
-
IC50 Determination: The dose-response curve is plotted, and the IC50 value is calculated.
Signaling Pathway Visualization
Caption: VEGFR-2 signaling pathway and its inhibition by pyridazinone derivatives.
Anti-inflammatory Activity of Pyridazinone Derivatives
Chronic inflammation is a key factor in the development of numerous diseases. Pyridazinone derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[8][9][10]
Mechanism of Action: COX-2 Inhibition
The anti-inflammatory effects of many pyridazinones are attributed to their selective inhibition of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[9][10] By selectively targeting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8] Some derivatives have also been shown to modulate the production of other inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11]
Quantitative Data: Anti-inflammatory and COX Inhibitory Activity
| Compound ID | Assay Type | Species | Inhibition (%) / IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 4a | Carrageenan-induced paw edema | Rat | > Indomethacin | - | [9] |
| Compound 9d | Carrageenan-induced paw edema | Rat | > Indomethacin | - | [9] |
| Compound 3g | In vitro COX-2 inhibition | - | IC50 = 0.04384 | 11.51 | [12] |
| Compound 6a | In vitro COX-2 inhibition | - | IC50 = 0.05301 | - | [12] |
| Indomethacin | In vitro COX-2 inhibition | - | IC50 = 0.7392 | - | [12] |
| Celecoxib | In vitro COX-2 inhibition | - | IC50 = 0.07353 | 11.78 | [12] |
Experimental Protocols
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test pyridazinone derivatives, a vehicle control, and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats.[11][13]
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is administered into the right hind paw of each rat.[11][13]
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
This assay determines the selective inhibitory activity of compounds against the two COX isoforms.
-
Enzyme and Substrate Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the pyridazinone derivatives or a vehicle control.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.
-
IC50 and Selectivity Index Calculation: The IC50 values for both COX-1 and COX-2 are determined, and the selectivity index (SI = IC50(COX-1)/IC50(COX-2)) is calculated to assess the compound's preference for COX-2.
Signaling Pathway Visualization
Caption: The role of pyridazinone derivatives in inhibiting the COX-2 inflammatory pathway.
Antimicrobial Activity of Pyridazinone Derivatives
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyridazinone derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1][14]
Mechanism of Action
The precise mechanisms of antimicrobial action for many pyridazinone derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyridazinone ring are crucial for their antimicrobial potency.[15]
Quantitative Data: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 10h | Staphylococcus aureus | 16 | [1] |
| Compound 8g | Candida albicans | 16 | [1] |
| Compound 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74 - 8.92 (µM) | [15] |
| Compound 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74 - 8.92 (µM) | [15] |
| Compound 11 | Klebsiella pneumoniae | 2 | [16] |
| Compound 20 | Klebsiella pneumoniae | 2 | [16] |
| Compound 22 | Klebsiella pneumoniae | 2 | [16] |
Experimental Protocols
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The pyridazinone derivatives are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17]
Logical Relationship Visualization
Caption: A generalized workflow for determining the MIC of pyridazinone derivatives.
Cardiovascular Effects of Pyridazinone Derivatives
Pyridazinone-based compounds have a rich history in the development of cardiovascular drugs, particularly as positive inotropic agents and vasodilators.[4][18]
Mechanism of Action: Phosphodiesterase III (PDE-III) Inhibition
The primary cardiovascular effects of many pyridazinones are mediated through the inhibition of phosphodiesterase III (PDE-III), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4][19] In cardiac muscle, inhibition of PDE-III leads to an increase in intracellular cAMP levels, which in turn enhances calcium influx and results in a positive inotropic (increased contractility) effect.[20] In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation and a reduction in blood pressure.[20]
Quantitative Data: Cardiovascular Activity
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Reference |
| Compound 21a | PDE-III | In vitro | 0.6 | [4] |
| Compound 13 | Vasorelaxation | Rat thoracic aortic rings | 0.199 | [4] |
| Hydralazine | Vasorelaxation | Rat thoracic aortic rings | 0.316 | [4] |
| Bemoradan | PDE-III Inhibition | In vitro | - | [4] |
| Imazodan | PDE-III Inhibition | In vitro | - | [4] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the activity of a specific PDE isoform.
-
Enzyme Preparation: Purified recombinant human PDE isoforms (e.g., PDE-III) are used.
-
Compound Incubation: The enzyme is incubated with various concentrations of the pyridazinone derivative.
-
Reaction Initiation: The reaction is started by the addition of the substrate (cAMP or cGMP).
-
Quantification: The amount of hydrolyzed substrate is quantified, often using a two-step enzymatic reaction that converts the product (AMP or GMP) into a detectable signal (e.g., luminescence or fluorescence).
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Signaling Pathway Visualization
Caption: Pyridazinone derivatives enhance cardiac contractility by inhibiting PDE-III.
Conclusion and Future Directions
The pyridazinone scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, yielding compounds with potent and diverse pharmacological activities. The data and methodologies presented in this technical guide underscore the vast therapeutic potential of this chemical class. Future research should focus on optimizing the selectivity and pharmacokinetic profiles of lead compounds to enhance their efficacy and safety. Furthermore, the exploration of novel pyridazinone derivatives targeting other disease areas, such as neurodegenerative and metabolic disorders, represents a promising avenue for future drug discovery efforts. The continued investigation of this remarkable heterocyclic system holds great promise for the development of next-generation therapeutics to address unmet medical needs.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 19. jocpr.com [jocpr.com]
- 20. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
Methodological & Application
Synthetic Protocols for 5-Amino-2-phenylpyridazin-3(2H)-one and its Derivatives: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-Amino-2-phenylpyridazin-3(2H)-one and its derivatives. The pyridazinone core is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These protocols are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
Pyridazin-3(2H)-ones are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological properties. The general structure, characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone group, serves as a versatile template for the design of new bioactive molecules. The introduction of an amino group at the C5 position and a phenyl group at the N2 position can significantly influence the compound's biological activity. This document outlines the key synthetic strategies for obtaining this compound and its substituted analogues.
Core Synthesis: this compound
A common and effective method for the synthesis of the 5-aminopyridazinone ring system involves a two-step process starting from readily available precursors: the cyclization of a substituted hydrazine with a suitable dicarbonyl compound or its equivalent, followed by amination. A well-documented example is the synthesis of the closely related derivative, 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one (Chloridazon), which provides a foundational protocol that can be adapted.[1]
Step 1: Synthesis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one
The initial step involves the condensation of phenylhydrazine with mucochloric acid to form the dichlorinated pyridazinone intermediate.
Experimental Protocol (Adapted from a similar synthesis): [1]
-
To a solution of mucochloric acid (14.99 g, 88.75 mmol) in diluted sulfuric acid (3M, 150 mL), add phenylhydrazine (9.60 g, 88.75 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Isolate the precipitate by filtration, wash with cold water, and dry to yield 4,5-dichloro-2-phenylpyridazin-3(2H)-one.
Step 2: Amination to form 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one
The second step involves the selective substitution of one of the chlorine atoms with an amino group.
Experimental Protocol: [1]
-
Treat the 4,5-dichloro-2-phenylpyridazin-3(2H)-one intermediate with aqueous ammonia.
-
The reaction conditions (temperature, pressure, and reaction time) may need to be optimized to achieve selective amination at the C5 position.
-
Upon completion of the reaction, the product, 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, can be isolated and purified using standard techniques such as recrystallization or column chromatography.
To obtain the non-chlorinated target compound, this compound, a subsequent dehalogenation step would be necessary, or alternative starting materials lacking the chlorine atoms would be required.
Synthesis of this compound Derivatives
The synthesis of derivatives often involves the use of appropriately substituted starting materials or further modification of the pyridazinone core. A versatile approach starts from an isoxazolo[3,4-d]pyridazin-7-one precursor, which can be opened to reveal the desired 5-aminopyridazinone scaffold with a handle for further derivatization at the C4 position.[2][3]
General Procedure for the Synthesis of 5-Amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carboxylic Acid Amides[2]
This protocol describes the synthesis of a key intermediate that can be further modified.
-
A mixture of the starting isoxazolo[3,4-d]pyridazin-7-one (1 equivalent), 33% aqueous ammonia, and a catalytic amount of piperidine is heated in a sealed vessel at 60 °C for 90 minutes.
-
After cooling, the resulting precipitate is collected by filtration and can be recrystallized to yield the pure 5-amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carboxylic acid amide.
Further derivatization of the amide or the carboxylic acid (obtained by hydrolysis) allows for the introduction of a wide range of functional groups at the C4 position.
Summary of Quantitative Data
The following table summarizes representative quantitative data for the synthesis of various pyridazinone derivatives, providing a comparative overview of different synthetic routes.
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 6-Benzoyl-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one | 3-Oxo-2-phenylhydrazonopropanal, p-nitrophenylacetic acid | Acetic anhydride, reflux, 1h | High (not specified) | [4] |
| 6-(4-Fluorobenzoyl)-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one | 3-Oxo-2-phenylhydrazonopropanal derivative, p-nitrophenylacetic acid | Acetic anhydride, reflux, 1h | 80% | [4] |
| 5-Amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carboxylic acid amide | Isoxazolo[3,4-d]pyridazin-7-one, 33% NH3 | 60 °C, 90 min | 46% | [2] |
| 5-Amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carboxylic acid phenylamide | Isoxazolo[3,4-d]pyridazin-7-one, Aniline | - | 40% | [2] |
| 5-Acetyl-4-amino-2-phenylpyridazin-3(2H)-one | 5-Acetyl-4-nitro-2-phenylpyridazin-3(2H)-one | HCOONH4, 10% Pd/C, EtOH, reflux, 2h | 98% | [2] |
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic workflows described in this document.
Caption: Synthetic pathway for 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one.
Caption: General workflow for synthesizing 5-aminopyridazinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridazinone Derivatives in Cardiovascular Research
Disclaimer: Extensive literature searches did not yield specific data regarding the application of 5-Amino-2-phenylpyridazin-3(2H)-one in cardiovascular research. The following application notes and protocols are based on studies of structurally related pyridazinone derivatives and are provided as a general guide for researchers investigating this class of compounds. The user should verify the applicability of these protocols for their specific molecule of interest.
Introduction
Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in cardiovascular research due to their diverse biological activities.[1][2][3] These compounds have been investigated for their potential as vasodilators, antihypertensive agents, and inhibitors of phosphodiesterases (PDEs), making them promising candidates for the development of novel cardiovascular therapies.[1][4][5] The core pyridazinone scaffold can be readily modified, allowing for the synthesis of a wide range of derivatives with varying potencies and selectivities.[4][5]
This document provides an overview of the key applications of pyridazinone derivatives in cardiovascular research, along with generalized experimental protocols and a summary of reported quantitative data for representative compounds.
Key Cardiovascular Applications and Mechanisms of Action
The cardiovascular effects of pyridazinone derivatives are primarily attributed to three main mechanisms of action:
-
Vasodilation: Many pyridazinone derivatives act as direct vasodilators, relaxing the smooth muscle of blood vessels and leading to a decrease in blood pressure.[1][5] This effect can be mediated through various pathways, including the inhibition of calcium influx into vascular smooth muscle cells and the modulation of endothelial nitric oxide synthase (eNOS) activity.[5]
-
Phosphodiesterase (PDE) Inhibition: Certain pyridazinone derivatives have been shown to inhibit phosphodiesterases, particularly PDE3.[1] PDE3 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle. Inhibition of PDE3 leads to increased cAMP levels, resulting in positive inotropic effects (increased heart muscle contractility) and vasodilation.
-
Angiotensin-Converting Enzyme (ACE) Inhibition: Some pyridazinone derivatives have been investigated for their ability to inhibit ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][4] By inhibiting ACE, these compounds can reduce the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[4]
Quantitative Data for Representative Pyridazinone Derivatives
The following table summarizes the reported biological activities of several pyridazinone derivatives from the literature. It is crucial to note that these are not values for this compound.
| Compound Class | Specific Derivative Example | Target | Activity Metric | Value | Reference |
| Pyridazinone Derivatives | 4-methoxyphenyl hydrazide derivative | Vasodilation | IC50 | 1.204 μM | [5] |
| Pyridazinone Derivatives | Compound 9 (a 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative) | Vasodilation | IC50 | 0.051 μM | [1] |
| 4,5-Dihydropyridazinones | 5-methyl derivative of Imazodan | PDE3 Inhibition | IC50 | 0.6 μM | [1] |
| Pyridazinone Derivative | Compound (6) | ACE Inhibition | IC50 | 5.78 μg/mL | [4] |
| Pyridazinone Derivatives | Compounds 4f, 4h, 5d, 5e | Vasorelaxant Activity | EC50 | 0.0136, 0.0117, 0.0053, 0.0025 μM, respectively | [5] |
Experimental Protocols
The following are generalized protocols for assessing the cardiovascular effects of pyridazinone derivatives. These should be adapted and optimized for the specific compound and experimental setup.
Protocol 1: In Vitro Vasodilation Assay using Isolated Aortic Rings
This protocol is used to assess the direct vasodilatory effect of a test compound on isolated blood vessels.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1)
-
Phenylephrine (PE)
-
Test pyridazinone derivative
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the bath solution every 15-20 minutes.
-
After equilibration, contract the aortic rings with phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, cumulatively add the test pyridazinone derivative in increasing concentrations to the organ bath.
-
Record the relaxation response as a percentage of the PE-induced contraction.
-
Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Protocol 2: In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of a compound against a specific PDE isoform (e.g., PDE3).
Materials:
-
Recombinant human PDE enzyme (e.g., PDE3A)
-
cAMP or cGMP (substrate)
-
5'-Nucleotidase
-
Phosphate-buffered saline (PBS)
-
Test pyridazinone derivative
-
Malachite green reagent or a commercial PDE assay kit
Procedure:
-
Prepare a reaction mixture containing the PDE enzyme, the test compound at various concentrations, and the substrate (cAMP or cGMP) in a suitable buffer.
-
Incubate the reaction mixture at 30-37°C for a specified period (e.g., 15-30 minutes).
-
Stop the PDE reaction by adding a stop solution or by heat inactivation.
-
Add 5'-nucleotidase to the mixture to convert the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate.
-
Quantify the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
The amount of phosphate produced is proportional to the PDE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).
Signaling Pathways and Experimental Workflows
Signaling Pathway for Vasodilation via eNOS Modulation
The following diagram illustrates a potential mechanism by which pyridazinone derivatives may induce vasodilation through the activation of endothelial nitric oxide synthase (eNOS).
Caption: Proposed signaling pathway for pyridazinone-induced vasodilation.
Experimental Workflow for In Vitro Vasodilation Assay
This diagram outlines the key steps involved in the in vitro vasodilation assay.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 5-Amino-2-phenylpyridazin-3(2H)-one in Analgesic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including analgesic and anti-inflammatory properties. The compound 5-Amino-2-phenylpyridazin-3(2H)-one serves as a crucial starting point for the development of novel analgesic agents. Its derivatives have shown promise in preclinical studies, operating through various mechanisms to elicit pain relief. This document provides an overview of the application of this class of compounds in analgesic drug development, including detailed experimental protocols for their evaluation and a summary of the available quantitative data for representative derivatives. While specific analgesic data for the parent compound, this compound, is not extensively available in public literature, the data from its derivatives provide a strong rationale for its use as a scaffold.
Mechanisms of Analgesic Action
Research into the analgesic properties of 5-amino-pyridazinone derivatives has revealed two primary mechanisms of action:
-
Cyclooxygenase (COX) Inhibition: Many pyridazinone derivatives act as inhibitors of COX enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and the sensitization of peripheral nociceptors. By inhibiting COX enzymes, these compounds can reduce inflammation and pain.[1]
-
Modulation of the Noradrenergic System: Certain derivatives have been shown to exert their analgesic effects through the modulation of the descending noradrenergic pathways.[2][3] This can involve the inhibition of noradrenaline reuptake or interaction with α2-adrenoceptors, which play a crucial role in the spinal modulation of pain signals.[2][3]
Data Presentation: Analgesic and Anti-inflammatory Activity of 5-Amino-pyridazinone Derivatives
The following tables summarize the quantitative data for the analgesic and anti-inflammatory activities of various derivatives of this compound. It is important to note that the specific activity of the parent compound is not well-documented in publicly accessible literature; the data presented here is for structurally related derivatives.
Table 1: In Vivo Analgesic Activity of Pyridazinone Derivatives
| Compound | Animal Model | Assay | Dose | % Inhibition of Writhing | Reference Compound | % Inhibition by Reference |
| Derivative 1 | Mice | Acetic Acid-Induced Writhing | 20 mg/kg | >50% | Aspirin | Not specified |
| Derivative 2 | Mice | p-Benzoquinone-Induced Writhing | 100 mg/kg | 52.4% | Aspirin | 52.4% |
| Derivative 3 | Mice | p-Benzoquinone-Induced Writhing | 100 mg/kg | 52.4% | Aspirin | 52.4% |
| 4-amino-5-vinyl-pyridazinone derivative | Mice | Abdominal Constriction | 30 mg/kg | 100% | Not specified | Not specified |
Table 2: In Vitro COX Inhibitory Activity of Pyridazinone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyridazinone Derivative A | 59% inhibition at 10 µM | 37% inhibition at 10 µM | Not Applicable |
| Pyridazinone Derivative B | 61% inhibition at 10 µM | 28% inhibition at 10 µM | Not Applicable |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives, adapted from procedures reported in the literature for similar compounds.[4][5][6]
Materials:
-
Appropriately substituted β-keto ester or acid
-
Phenylhydrazine
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., acid or base)
-
Reagents for amination (e.g., ammonia, ammonium salt)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of the Pyridazinone Ring:
-
Dissolve the substituted β-keto ester or acid in a suitable solvent (e.g., ethanol).
-
Add phenylhydrazine to the solution.
-
The reaction may be heated under reflux for several hours, with or without a catalyst, depending on the specific reactants.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the pyridazinone product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
-
-
Introduction of the Amino Group at the C5 Position:
-
The method for introducing the amino group can vary. One common approach is the reaction of a suitable precursor (e.g., a 5-halo-pyridazinone) with an amino source like ammonia or an ammonium salt under appropriate conditions (e.g., elevated temperature and pressure).
-
Alternatively, a nitro group at the C5 position can be reduced to an amino group using standard reduction methods (e.g., catalytic hydrogenation).
-
-
Characterization:
-
Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
Assess the purity of the compound using techniques like HPLC.
-
Protocol 2: In Vivo Analgesic Activity - p-Benzoquinone-Induced Writhing Test in Mice
This protocol is a standard method for evaluating the peripheral analgesic activity of a test compound.[1][7]
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound derivative (test compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose solution)
-
p-Benzoquinone (PBQ) solution (0.02% in distilled water)
-
Reference analgesic drug (e.g., Aspirin)
-
Syringes and needles for oral and intraperitoneal administration
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the mice into groups (n=6-10 per group): Vehicle control, reference drug, and test compound groups (at various doses).
-
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Writhing:
-
Thirty minutes after drug administration, inject 0.1 mL of the p-benzoquinone solution intraperitoneally to each mouse.
-
-
Observation:
-
Immediately after the PBQ injection, place each mouse in an individual observation chamber.
-
Five minutes after the PBQ injection, start counting the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a period of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage inhibition of writhing for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
-
Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Protocol 3: In Vitro Anti-inflammatory Activity - Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for determining the in vitro COX-1 and COX-2 inhibitory activity of a compound.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human)
-
Arachidonic acid (substrate)
-
Cofactors (e.g., hematin, epinephrine)
-
Reaction buffer (e.g., Tris-HCl)
-
This compound derivative (test compound) dissolved in DMSO
-
Reference COX inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
96-well microplate
-
Microplate reader capable of colorimetric or fluorometric detection
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer, cofactors, and the COX-1 or COX-2 enzyme to each well.
-
-
Compound Incubation:
-
Add various concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
-
Detection:
-
Measure the production of prostaglandin G2 (PGG2) or other downstream products using a suitable detection method (e.g., colorimetric or fluorometric assay kits that measure peroxidase activity).
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Visualization of Signaling Pathways and Workflows
Diagram 1: COX Inhibition Pathway
Caption: Mechanism of analgesia via COX enzyme inhibition by 5-amino-pyridazinone derivatives.
Diagram 2: Noradrenergic Pain Modulation Pathway
Caption: Modulation of noradrenergic pain pathways by 5-amino-pyridazinone derivatives.
Diagram 3: Experimental Workflow for Analgesic Drug Screening
Caption: A typical workflow for the screening of novel 5-amino-pyridazinone derivatives for analgesic activity.
References
- 1. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arylpiperazinylalkylpyridazinones and analogues as potent and orally active antinociceptive agents: synthesis and studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and analgesic activity of some 4,6-disubstituted-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Pyridazinones using HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds with significant applications in both the pharmaceutical and agrochemical industries. In drug development, they form the core structure of various therapeutic agents, while in agriculture, they are utilized as effective herbicides. Accurate and sensitive quantification of these compounds in diverse matrices such as biological fluids, soil, and food products is crucial for pharmacokinetic studies, efficacy evaluation, residue monitoring, and ensuring human and environmental safety. This document provides detailed application notes and protocols for the analysis of pyridazinones using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).
Experimental Protocols
Analysis of Pyridazinone Drugs in Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method for the quantification of a novel pyridazinone derivative in human plasma.
a. Sample Preparation: Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or quality control (QC) sample.
-
Add 150 µL of an internal standard (IS) working solution prepared in acetonitrile. A structurally similar compound to the analyte of interest is recommended as the IS.
-
Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
b. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1.0 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-2.0 min: Linear gradient to 5% A
-
2.0-2.5 min: Hold at 5% A
-
2.5-2.6 min: Linear gradient to 95% A
-
2.6-3.0 min: Hold at 95% A for re-equilibration
-
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 150 L/hr
-
Desolvation Gas Flow: 1000 L/hr
-
MRM Transitions: To be optimized for the specific pyridazinone analyte and internal standard.
Analysis of Pyridazinone Herbicide Residues in Vegetables
This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.
a. Sample Preparation: QuEChERS Extraction
-
Homogenize a representative sample of the vegetable matrix.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile extract) to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
b. HPLC-MS/MS Conditions
-
HPLC System: Agilent 1200 Series or equivalent
-
Column: ZORBAX Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Gradient Elution: A suitable gradient should be developed to ensure separation from matrix interferences. A typical starting point is 90:10 (A:B) ramping to 10:90 (A:B) over 15 minutes.
-
Mass Spectrometer: API 4000 Qtrap MS/MS or equivalent
-
Ionization Mode: ESI, Positive
-
Scan Mode: MRM
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
MRM Transitions: To be optimized for the specific pyridazinone herbicide.
Analysis of Pyridazinone Residues in Soil
This protocol also employs a modified QuEChERS approach for the extraction of pyridazinone residues from soil.
a. Sample Preparation: Modified QuEChERS for Soil
-
Air-dry the soil sample and sieve to remove large debris.
-
Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.
-
Add 5 mL of water and vortex to create a slurry.
-
Add 10 mL of acetonitrile (containing 1% acetic acid).
-
Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g sodium acetate).
-
Shake vigorously for 1 minute and centrifuge at high speed.
-
Perform a d-SPE cleanup of the supernatant using a tube containing PSA and C18 sorbents.
-
Vortex and centrifuge.
-
Filter the final extract through a 0.22 µm filter before LC-MS/MS analysis.
b. UPLC-MS/MS Conditions
-
UPLC System: Acquity UPLC® or equivalent
-
Column: Acquity UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Elution: A typical gradient starts with 5% B, ramps to 100% B over 7 minutes, holds for 1 minute, and then re-equilibrates.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, Positive
-
Scan Mode: SRM
-
MRM Transitions: To be optimized for the specific pyridazinone analyte.
Data Presentation
The following tables summarize quantitative data from validated methods for the analysis of various pyridazinone compounds.
Table 1: Quantitative Data for Pyridazinone Drug Analysis in Human Plasma
| Analyte | Sample Preparation | HPLC Column | Mobile Phase | MS Detection | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) |
| 6-Propylpyridazin-3-amine | Protein Precipitation | C18 | Acetonitrile/Water with Formic Acid | ESI+, MRM | 1 - 500 | 1 | 95.2 - 104.5 |
| Pirfenidone | Protein Precipitation | Acquity UPLC BEH C18 | Acetonitrile/Water with 0.1% Formic Acid | ESI+, MRM | 5 - 2000 | 5 | 80.4 - 84.3[1] |
Table 2: Quantitative Data for Pyridazinone Herbicide Residue Analysis
| Analyte | Matrix | Sample Preparation | HPLC Column | Mobile Phase | MS Detection | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| Various Pesticides | Cucumber | QuEChERS | Not Specified | Not Specified | LC-MS/MS | - | 10 | 70 - 120[2] |
| Various Pesticides | Agricultural Soil | QuEChERS | Acquity UPLC® BEH C18 | Water/Methanol with 0.1% Formic Acid | ESI+, SRM | 3.0 - 7.5 | 10 - 25 | 70 - 120[3] |
| Various Pesticides | Fresh Red Pepper | QuEChERS | Ods-4 C18 | Water/Methanol with 10mM Ammonium Acetate | ESI+, MRM | - | 4 - 19 | 70.8 - 108.0[4] |
| Various Pesticides | Leafy Vegetables | QuEChERS | Not Specified | Not Specified | LC-MS/MS | - | 5 - 10 | 70 - 120 |
Visualizations
References
Application Note: NMR Spectroscopic Characterization of 5-Amino-2-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and representative data for the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-Amino-2-phenylpyridazin-3(2H)-one. Due to the limited availability of published experimental spectra for this specific compound, the presented ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar pyridazinone derivatives.[1][2][3] This application note serves as a practical guide for researchers engaged in the synthesis, identification, and quality control of this and related heterocyclic compounds, which are of significant interest in medicinal chemistry.
Introduction
This compound is a heterocyclic compound belonging to the pyridazinone class. Molecules within this class have garnered considerable attention in drug discovery due to their diverse biological activities.[4][5] Accurate structural elucidation and characterization are paramount for advancing research and development involving such compounds. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This note outlines the standard procedures for acquiring and interpreting ¹H and ¹³C NMR spectra for this compound and presents the expected chemical shifts and coupling constants in a tabulated format.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from published data for analogous compounds, including 6-acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one and other substituted pyridazinones.[1][3] The spectra are presumed to be recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 5.8 - 6.0 | d | ~3.0 |
| H-6 | 7.6 - 7.8 | d | ~3.0 |
| NH₂ | 6.5 - 6.7 | br s | - |
| Phenyl H (ortho) | 7.5 - 7.7 | m | - |
| Phenyl H (meta, para) | 7.3 - 7.5 | m | - |
d = doublet, br s = broad singlet, m = multiplet
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C-3) | 160.0 - 162.0 |
| C-NH₂ (C-5) | 150.0 - 152.0 |
| C-4 | 95.0 - 97.0 |
| C-6 | 135.0 - 137.0 |
| Phenyl C (ipso) | 140.0 - 142.0 |
| Phenyl C (ortho) | 125.0 - 127.0 |
| Phenyl C (meta) | 128.5 - 130.5 |
| Phenyl C (para) | 129.0 - 131.0 |
Experimental Protocols
A detailed methodology for the NMR analysis of this compound is provided below. This protocol is based on standard practices for the analysis of small organic molecules.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid this compound sample.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Homogenization: Securely cap the NMR tube and vortex or gently agitate it until the sample is completely dissolved. A brief sonication may be employed if necessary to aid dissolution.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often reference the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration and experimental time.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction.
-
Referencing: Calibrate the chemical shift axis using the internal standard (TMS) or the residual solvent peak.
-
Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the NMR data analysis.
Caption: Experimental workflow for NMR characterization.
Caption: Logical flow of NMR data analysis for structure elucidation.
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the NMR spectroscopic characterization of this compound. The tabulated predicted data offers a reliable reference for researchers, and the detailed protocols for sample preparation, data acquisition, and processing ensure reproducibility. The provided workflows visually conceptualize the experimental and analytical processes, aiding in the planning and execution of NMR-based structural analysis for this and similar pyridazinone compounds.
References
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Vasorelaxant Activity of Pyridazinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyridazinone derivatives represent a promising class of heterocyclic compounds with a wide range of biological activities, including significant vasorelaxant effects.[1][2] These compounds have garnered interest as potential therapeutic agents for cardiovascular diseases such as hypertension.[3][4][5] The vasorelaxant properties of pyridazinone derivatives are mediated through various mechanisms, including direct action on vascular smooth muscle, inhibition of phosphodiesterase, and modulation of ion channels.[1][6] This document provides detailed protocols for the in vitro assessment of the vasorelaxant activity of pyridazinone derivatives using the isolated rat thoracic aorta model, a standard and reliable method in vascular pharmacology.[7][8][9] Furthermore, it outlines experimental procedures to elucidate the underlying mechanisms of action.
Data Presentation: Vasorelaxant Activity of Pyridazinone Derivatives
The following tables summarize the vasorelaxant activity of representative pyridazinone derivatives from various studies, providing a comparative overview of their potency.
Table 1: EC50 Values of Pyridazinone Derivatives on Isolated Rat Thoracic Aorta
| Compound/Series | EC50 (µM) | Reference Compound | EC50 (µM) | Reference |
| Acid (16) | 0.339 | Hydralazine | 18.210 | [1] |
| Ester analog (17) | 1.225 | Hydralazine | 18.210 | [1] |
| 4-methoxyphenyl hydrazide derivative (18) | 1.204 | Hydralazine | 18.210 | [1] |
| Series 4a-l | 0.0117–2.2680 | Hydralazine | 18.210 | [8] |
| Series 5a-l | 0.0025–2.9480 | Nitroglycerin | 0.1824 | [8] |
| Compound 4f | 0.0136 | Isosorbide mononitrate | 30.1 | [8] |
| Compound 4h | 0.0117 | Diazoxide | 19.5 | [8] |
| Compound 5d | 0.0053 | - | - | [8] |
| Compound 5e | 0.0025 | - | - | [8] |
| Acid 5 | 0.339 | Hydralazine | 18.210 | [4][10] |
| Ester analog 4 | 1.225 | - | - | [4][10] |
| 4-methoxyphenylhydrazide derivative 10c | 1.204 | - | - | [4][10] |
Table 2: IC50 Values of Pyridazinone Derivatives
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 8a | 198 | Doxazosin mesylate | 226 | [11] |
| Compound 11a | 177 | Doxazosin mesylate | 226 | [11] |
| Compound 5a | 0.250 (mmol) | Prazosin | 0.487 (mmol) | [3] |
Experimental Protocols
Preparation of Isolated Rat Thoracic Aortic Rings
This protocol describes the standard procedure for isolating and preparing rat thoracic aortic rings for vasorelaxation studies.[8][9][12]
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit buffer (composition in mM: NaCl 115, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the rat by cervical dislocation following ethical guidelines.
-
Carefully dissect the thoracic aorta and place it in a Petri dish containing cold Krebs-Henseleit buffer.
-
Remove adherent connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh buffer every 15-20 minutes.
-
After equilibration, check the viability of the aortic rings by inducing a contraction with 80 mM KCl.[8]
-
Wash the rings and allow them to return to baseline.
-
Assess the integrity of the endothelium by pre-contracting the rings with phenylephrine (PE, 1 µM) and then inducing relaxation with acetylcholine (ACh, 10 µM). A relaxation of more than 80% indicates an intact endothelium.[8] Rings with a damaged endothelium can be used for endothelium-independent studies.
Caption: Experimental workflow for isolated aortic ring preparation.
Assessment of Vasorelaxant Activity
This protocol details how to determine the concentration-response curve for a pyridazinone derivative.
Procedure:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (1 µM) or KCl (80 mM).
-
Once the contraction reaches a stable plateau, add the pyridazinone derivative cumulatively in increasing concentrations (e.g., 1 nM to 100 µM).
-
Record the relaxation response after each addition. The relaxation is expressed as a percentage of the initial contraction induced by PE or KCl.
-
A vehicle control (e.g., DMSO) should be run in parallel to ensure the solvent does not affect the vascular tone.[8]
-
Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) from the concentration-response curve.
Investigation of the Mechanism of Action
To determine if the vasorelaxant effect is dependent on the endothelium, experiments are performed on both endothelium-intact and endothelium-denuded aortic rings.[7]
Procedure:
-
Prepare two sets of aortic rings: one with intact endothelium and one where the endothelium is mechanically removed by gently rubbing the intimal surface with a fine wire.
-
Confirm the absence of endothelium in the denuded rings by the lack of relaxation to acetylcholine (10 µM).
-
Perform the vasorelaxation assay as described in section 2 on both sets of rings.
-
A significantly reduced relaxation in the denuded rings compared to the intact rings suggests an endothelium-dependent mechanism.[13]
This protocol investigates the involvement of the nitric oxide (NO) pathway.[8][14]
Procedure:
-
In endothelium-intact rings, pre-incubate the tissue with a nitric oxide synthase (NOS) inhibitor, such as Nω-nitro-L-arginine methyl ester (L-NAME, 100 µM), for 20-30 minutes before pre-contracting with phenylephrine.
-
Perform the cumulative concentration-response curve for the pyridazinone derivative.
-
A significant attenuation of the vasorelaxant response in the presence of L-NAME indicates the involvement of the NO-sGC-cGMP pathway.[13]
-
The level of NO can also be directly measured in the aortic rings using a nitric oxide assay colorimetric kit.[8]
-
Furthermore, the expression of endothelial nitric oxide synthase (eNOS) mRNA can be quantified using RT-PCR.[8][15]
To assess the involvement of K+ channels, specific blockers are used.[16][17][18][19]
Procedure:
-
Pre-contract the aortic rings with phenylephrine.
-
In separate experiments, pre-incubate the rings with different K+ channel blockers for 20-30 minutes before adding the pyridazinone derivative:
-
ATP-sensitive K+ (KATP) channels: Glibenclamide (10 µM)
-
Voltage-gated K+ (KV) channels: 4-Aminopyridine (4-AP, 1 mM)
-
Inwardly rectifying K+ (Kir) channels: Barium chloride (BaCl2, 1 mM)
-
Large-conductance Ca2+-activated K+ (BKCa) channels: Tetraethylammonium (TEA, 1 mM) or Iberiotoxin (100 nM)
-
-
A significant rightward shift of the concentration-response curve in the presence of a specific blocker suggests the involvement of that particular K+ channel subtype.
This protocol examines the potential calcium channel blocking activity of the derivatives.[7][20]
Procedure:
-
Depolarize the aortic rings with a high concentration of KCl (e.g., 80 mM) in a Ca2+-free Krebs-Henseleit buffer.
-
Add CaCl2 cumulatively (e.g., 0.1 to 3 mM) to induce concentration-dependent contractions.
-
In a parallel experiment, pre-incubate the rings with the pyridazinone derivative for 20-30 minutes before the cumulative addition of CaCl2.
-
A rightward shift in the concentration-response curve to CaCl2 in the presence of the pyridazinone derivative indicates a blockade of extracellular Ca2+ influx through voltage-gated calcium channels.[7]
Caption: Signaling pathways in vasorelaxation and potential targets of pyridazinones.
The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of the vasorelaxant activity of novel pyridazinone derivatives. By employing the isolated aortic ring assay and a series of mechanistic studies, researchers can effectively characterize the potency and elucidate the mode of action of these compounds. This information is crucial for the rational design and development of new antihypertensive agents based on the pyridazinone scaffold.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat Aortic Ring Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. The role of the endothelium in ceramide-induced vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridoxine prevents dysfunction of endothelial cell nitric oxide production in response to low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Potassium channel openers and vascular smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular pharmacology of potassium channel openers in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Potassium channel activation in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potassium channels in vascular smooth muscle: a pathophysiological and pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Evaluating the Cytotoxicity of 5-Amino-2-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, cardiovascular, and anti-cancer properties.[1][2] Several studies have highlighted the potential of pyridazinone-based compounds as cytotoxic agents against various cancer cell lines, often through the induction of apoptosis.[1][3][4] This application note provides a detailed protocol for evaluating the in vitro cytotoxicity of a specific pyridazinone derivative, 5-Amino-2-phenylpyridazin-3(2H)-one, using common cell-based assays.
The protocols described herein are designed to be robust and reproducible, enabling researchers to determine the half-maximal inhibitory concentration (IC50) of the compound and to elucidate its potential mechanism of action. The primary assays covered are the MTT assay for assessing metabolic viability, the LDH assay for measuring membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) for selectivity assessment.
-
Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Test compound.
-
Dimethyl Sulfoxide (DMSO): Vehicle for dissolving the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in sterile PBS.[5]
-
LDH Cytotoxicity Assay Kit: Commercially available kit.
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI): Commercially available kit.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25%.
-
96-well and 6-well tissue culture plates.
-
Sterile pipette tips and tubes.
-
Microplate reader.
-
Flow cytometer.
-
Humidified incubator (37°C, 5% CO2).
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Seeding: Culture the selected cell lines in T-75 flasks. Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA, and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare a 10 mM stock solution of this compound in DMSO.[6] On the day of the experiment, perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[6]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
-
Treatment: After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[6][8]
-
Treatment and Incubation: Follow the same treatment and incubation steps as described for the MTT assay (Protocol 2.1 and 2.2).
-
Sample Collection: After the incubation period, centrifuge the 96-well plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting background absorbance and comparing to a maximum LDH release control.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[9] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach them with trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[7]
-
Staining: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | Data | Data | Data |
| MCF-7 | Data | Data | Data |
| A549 | Data | Data | Data |
| HEK293 | Data | Data | Data |
Table 2: Percentage of Apoptotic Cells after Treatment with this compound for 48 hours
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Vehicle Control | 0 | Data | Data |
| Compound | IC50/2 | Data | Data |
| Compound | IC50 | Data | Data |
| Compound | 2 x IC50 | Data | Data |
Visualizations
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Hypothesized intrinsic apoptosis signaling pathway.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the initial cytotoxic evaluation of this compound. By employing these standardized cell-based assays, researchers can obtain critical data on the compound's potency and its effects on cell viability and apoptosis. The results from these studies will be instrumental in guiding further preclinical development and in understanding the therapeutic potential of this class of compounds. Based on findings for other pyridazinone derivatives, it is hypothesized that this compound may induce cytotoxicity through the intrinsic apoptosis pathway, a mechanism that can be further investigated using the described methods.[8]
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Effect of Novel Aminoacridine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Molecular Docking of 5-Amino-2-phenylpyridazin-3(2H)-one with Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-phenylpyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, antihypertensive, and anticancer effects. Molecular docking is a crucial computational technique in drug discovery that predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (receptor). This document provides detailed application notes and protocols for performing molecular docking studies of this compound with its potential target enzymes. Based on existing literature for similar pyridazinone derivatives, the primary targets for this compound are likely to be Fatty Acid Binding Protein 4 (FABP4) and Cyclooxygenase-2 (COX-2) . Other potential targets, such as Phosphodiesterases (PDEs) and Angiotensin-Converting Enzyme (ACE), are also considered.
Potential Target Enzymes
-
Fatty Acid Binding Protein 4 (FABP4): Research on 4-amino and 4-ureido pyridazin-3(2H)-one scaffolds has identified FABP4 as a promising target. These inhibitors are of interest for their potential in treating cancer and metabolic diseases.[1][2][3]
-
Cyclooxygenase-2 (COX-2): Pyridazine derivatives have been extensively studied as selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[4][5][6]
-
Phosphodiesterases (PDEs) and Angiotensin-Converting Enzyme (ACE): The broader class of pyridazinone derivatives has been associated with inhibitory activity against PDEs and ACE, suggesting these as other possible, though less directly evidenced, targets for this compound.[7]
Quantitative Data Summary
The following tables summarize representative quantitative data from molecular docking and in vitro studies of compounds structurally related to this compound. This data serves as a benchmark for expected results.
Table 1: Molecular Docking and Inhibition Data for Pyridazinone Derivatives against FABP4
| Compound | Target Enzyme | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| 4-amino-pyridazinone derivative 4b | FABP4 | Not explicitly stated | Low micromolar range | [1][8] |
| 4-amino-pyridazinone derivative 25a | FABP4 | Not explicitly stated | Low micromolar range | [1][8] |
| 4-ureido-pyridazinone derivative 30b | FABP4 | Not explicitly stated | Low micromolar range | [1][8] |
| 4-ureido-pyridazinone derivative 22 | FABP4 | Not explicitly stated | 2.97 | [8] |
Table 2: Molecular Docking and Inhibition Data for Pyridazine Derivatives against COX-2
| Compound | Target Enzyme | Docking Score (kcal/mol) | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole–pyridazine hybrid 5f | COX-2 | -5.1059 | 1.50 | 9.56 | [4] |
| Pyrazole–pyridazine hybrid 6f | COX-2 | -4.5505 | 1.15 | 8.31 | [4] |
| Pyridazine derivative 9a | COX-2 | Not explicitly stated | 0.0155 | 21.29 | [6] |
| Pyridazine derivative 16b | COX-2 | Not explicitly stated | 0.0169 | 18.63 | [6] |
| Celecoxib (Reference) | COX-2 | - | 2.16 | 2.51 | [4] |
Experimental Protocols
This section provides detailed methodologies for performing molecular docking of this compound with FABP4 and COX-2.
Protocol 1: Molecular Docking with Fatty Acid Binding Protein 4 (FABP4)
1. Software and Hardware Requirements:
-
Molecular Modeling Software: AutoDock Vina, Schrödinger Maestro, or similar.
-
Visualization Software: PyMOL, Discovery Studio Visualizer, or UCSF Chimera.
-
Computational Resources: A workstation with sufficient processing power for docking calculations.
2. Protein Preparation:
-
Obtain Protein Structure: Download the crystal structure of human FABP4 from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 2HNX.
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges).
-
Perform energy minimization to relieve any steric clashes.
-
Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
-
3. Ligand Preparation:
-
Create Ligand Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert to 3D and Optimize:
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).
-
Assign appropriate partial charges (e.g., Gasteiger charges).
-
Define rotatable bonds.
-
Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock Vina).
-
4. Grid Box Generation:
-
Define the Binding Site: Identify the active site of FABP4. This is typically the fatty acid-binding pocket. The location can be determined from the position of the co-crystallized ligand in the original PDB file or from published literature.
-
Set Grid Parameters: Define a grid box that encompasses the entire active site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
5. Molecular Docking Simulation:
-
Configure Docking Parameters: In the docking software, set the parameters for the simulation. This includes the number of binding modes to generate and the exhaustiveness of the search algorithm.
-
Run the Docking: Execute the docking simulation. The software will generate a series of possible binding poses for the ligand, ranked by their predicted binding affinity (docking score).
6. Analysis of Results:
-
Examine Docking Poses: Analyze the generated binding poses. The pose with the lowest binding energy (most negative value) is generally considered the most favorable.
-
Visualize Interactions: Use visualization software to inspect the protein-ligand interactions for the best-ranked pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the active site.
-
Compare with Known Inhibitors: If available, compare the docking score and binding mode of this compound with those of known FABP4 inhibitors to assess its potential potency and binding mechanism.
Protocol 2: Molecular Docking with Cyclooxygenase-2 (COX-2)
1. Software and Hardware Requirements:
-
As specified in Protocol 1.
2. Protein Preparation:
-
Obtain Protein Structure: Download the crystal structure of human COX-2 from the PDB. A commonly used structure is PDB ID: 5F19 (in complex with celecoxib) or similar high-resolution structures.
-
Prepare the Receptor: Follow the same procedure as in Protocol 1 for preparing the protein, ensuring the removal of any co-factors or ligands not relevant to the docking study.
3. Ligand Preparation:
-
Follow the same procedure as in Protocol 1 for preparing the 3D structure of this compound.
4. Grid Box Generation:
-
Define the Binding Site: The active site of COX-2 is a well-characterized channel. The grid box should be centered to encompass the key residues involved in inhibitor binding, such as those in the cyclooxygenase active site and the selectivity-conferring side pocket. The position of a co-crystallized inhibitor like celecoxib can be used to define the center of the grid.
-
Set Grid Parameters: Define the dimensions of the grid box to cover the entire active site channel.
5. Molecular Docking Simulation:
-
Configure and Run Docking: Follow the same procedure as in Protocol 1 to configure and run the molecular docking simulation with COX-2 as the receptor.
6. Analysis of Results:
-
Analyze Binding Affinity and Poses: Evaluate the docking scores and visualize the binding poses of this compound within the COX-2 active site.
-
Investigate Selectivity: Analyze the interactions of the ligand with the residues in the side pocket of the COX-2 active site (e.g., interacting with His90, Arg513, and Val523). These interactions are crucial for selective inhibition of COX-2 over COX-1.
-
Compare with Reference Inhibitors: Compare the docking results with those of known selective (e.g., celecoxib) and non-selective (e.g., ibuprofen) COX inhibitors to predict the potential efficacy and selectivity of the compound.
Visualizations
Experimental Workflow
Caption: Molecular docking experimental workflow.
Potential Signaling Pathways
Caption: Potential inhibitory signaling pathways.
References
- 1. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2 H)-one as Novel Scaffold for FABP4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
Application Notes and Protocols: 5-Amino-2-phenylpyridazin-3(2H)-one as a Versatile Synthon for Fused Heterocyclic Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Amino-2-phenylpyridazin-3(2H)-one and its derivatives are valuable synthons in medicinal chemistry for the construction of a variety of fused heterocyclic systems. The inherent reactivity of the amino group and the pyridazinone ring allows for diverse cyclization strategies, leading to novel scaffolds with potential biological activities. Pyridazine-based frameworks are integral to numerous therapeutic agents, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various fused heterocyclic systems utilizing this compound and its analogues as key building blocks.
Applications in the Synthesis of Fused Heterocycles
The 5-amino-substituted pyridazinone core serves as a versatile platform for the synthesis of bicyclic and polycyclic systems through reactions with various electrophiles and reagents. Key applications include the synthesis of:
-
Azolo[1,5-a]pyrimidines: Reaction of enaminone derivatives of pyridazinones with aminoazoles.
-
Pyridazino[3,4-b][1][3]thiazines: Cyclocondensation with reagents like chloroacetic acid.
-
Isoxazolo[3,4-d]pyridazines: Formation through intramolecular cyclization.
-
Thiadiazolo[4,5-c]pyridazines and Selenadiazolo[4,5-c]pyridazines: Synthesis from aminopyridazinone precursors.
These fused systems are of significant interest in drug discovery due to their diverse pharmacological profiles.
Experimental Protocols
The following protocols are derived from published literature and provide detailed methodologies for the synthesis of various fused heterocyclic systems starting from this compound or its close derivatives.
Protocol 1: Synthesis of 5-Acetyl-4-amino-2-phenylpyridazin-3(2H)-one
This protocol describes the reduction of a nitro group to an amino group, a common step to generate the 5-amino synthon.
-
Reaction: Reduction of 5-Acetyl-4-nitro-2-phenylpyridazin-3(2H)-one.
-
Reagents and Materials:
-
5-Acetyl-4-nitro-2-phenylpyridazin-3(2H)-one (Intermediate 13 in the cited literature)
-
Ethanol (EtOH)
-
Ammonium formate (HCOONH₄)
-
10% Palladium on carbon (Pd/C)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Suspend 1.01 mmol of 5-acetyl-4-nitro-2-phenylpyridazin-3(2H)-one in 3.5 mL of ethanol.
-
Add 6.08 mmol of ammonium formate and 40 mg of 10% Pd/C to the suspension.
-
Reflux the mixture for 2 hours.
-
After cooling, add 5 mL of dichloromethane.
-
Stir the solution for 5 minutes.
-
Filter off the catalyst.
-
Evaporate the solvent in vacuo to obtain the desired product.[3]
-
-
Yield: 98%[3]
Protocol 2: Synthesis of 5-Amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carbonitrile
This protocol details a method to obtain a functionalized aminopyridazinone.
-
Reaction: Conversion of a precursor using phosphorus oxychloride.
-
Reagents and Materials:
-
Precursor compound (e.g., a hydroxy derivative)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Cold water
-
-
Procedure:
-
Suspend 0.40 mmol of the starting material in 8 mmol of POCl₃.
-
Stir the mixture at 60 °C for 1-2 hours.
-
After cooling, treat the reaction mixture with 15 mL of cold water.
-
Extract the suspension with dichloromethane (3 x 15 mL).
-
Evaporate the organic solvent to afford the desired product.
-
Purify the product by crystallization from diethyl ether.[3]
-
-
Yield: 48%[3]
Protocol 3: Synthesis of Fused Azolo[1,5-a]pyrimidines
This protocol outlines the synthesis of a fused pyrimidine ring system from an enaminone derivative of a pyridazinone.
-
Starting Material: (E)-6-(3-(Dimethylamino)acryloyl)-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one (enaminone derivative).
-
Reagents and Materials:
-
Enaminone derivative of pyridazinone
-
Appropriate aminoazole (e.g., 3-amino-1,2,4-triazole)
-
Dioxane
-
-
General Procedure:
-
A mixture of the enaminone derivative (5 mmol) and the respective aminoazole (5 mmol) in dioxane (20 mL) is stirred at reflux for a specified time (e.g., 5 hours).
-
The solid product that separates on standing at room temperature is collected by filtration.
-
The product is washed with ethanol and recrystallized from a suitable solvent (e.g., dioxane).[1]
-
Protocol 4: Synthesis of Pyridazino[3,4-b][1][3]thiazin-6(7H)-one Derivatives
This protocol describes a one-pot reaction to form a fused thiazinone ring.
-
Starting Material: 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivative.
-
Reagents and Materials:
-
Pyridazinethione derivative
-
Chloroacetic acid
-
p-Chlorobenzaldehyde
-
Anhydrous sodium acetate
-
Acetic acid/acetic anhydride mixture
-
-
Procedure:
-
The pyridazinethione derivative is reacted with chloroacetic acid in the presence of p-chlorobenzaldehyde and anhydrous sodium acetate.
-
The reaction is carried out in a mixture of acetic acid and acetic anhydride.[2]
-
This one-pot reaction leads to the formation of the 5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b][1][3]thiazin-6(7H)-one.[2]
-
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various fused heterocyclic systems and their precursors.
| Product | Starting Material | Reaction Type | Yield (%) | Reference |
| 5-Acetyl-4-amino-2-phenylpyridazin-3(2H)-one | 5-Acetyl-4-nitro-2-phenylpyridazin-3(2H)-one | Nitro group reduction | 98% | |
| 5-Amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carbonitrile | Corresponding hydroxy precursor | Dehydration/Chlorination | 48% | [3] |
| 4-(4-Nitrophenyl)-2-phenyl-6-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-(2H)-pyridazin-3-one | Enaminone derivative and 3-amino-5-phenylpyrazole | Cyclocondensation | - | [1] |
| 6-(Benzo[3]imidazo[1,2-a]pyrimidine-4-yl)-4-(4-nitrophenyl)-2-phenyl-(2H)-pyridazin-3-one | Enaminone derivative and 2-aminobenzimidazole | Cyclocondensation | - | [1] |
| 5-(4-Bromophenylamino)-3-phenyl-5H-imidazo[4,5-c]pyridazin-6(7H)-one | Corresponding pyridazine derivative | Fusion with ammonium acetate | 51% | [2] |
| 4-(4-Methyl-4,7-dihydro-[1][2][4]selenadiazolo[4,5-c]pyridazin-6-yl)aniline | 2-Methyl-6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one | Cyclization with selenium dioxide | 65% | [5] |
Note: Yields are as reported in the cited literature. "-" indicates the yield was not explicitly stated in the abstract.
Visualized Synthetic Pathways
The following diagrams illustrate the key synthetic workflows described in the protocols.
Caption: Synthesis of 5-Acetyl-4-amino-2-phenylpyridazin-3(2H)-one.
Caption: General workflow for the synthesis of fused azolo[1,5-a]pyrimidines.
References
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition | MDPI [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]
Troubleshooting & Optimization
Improving the yield and purity of 5-Amino-2-phenylpyridazin-3(2H)-one synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Amino-2-phenylpyridazin-3(2H)-one, focusing on improving both yield and purity. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during this synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: I am experiencing a low yield of my desired this compound product. What are the potential causes and how can I improve it?
A1: Low yields are a common challenge in pyridazinone synthesis and can be attributed to several factors. Here is a systematic approach to troubleshoot and optimize your reaction:
-
Purity of Starting Materials: Ensure the high purity of your phenylhydrazine and mucochloric acid. Impurities in starting materials can lead to the formation of unwanted side products and inhibit the desired cyclization reaction. It is advisable to use freshly purified reagents.
-
Reaction Temperature: The temperature of the reaction is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants and the desired product. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TL) to determine the optimal temperature and reaction duration.
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly employed and often facilitate the reaction.
-
Water Removal: The cyclization step leading to the pyridazinone ring involves the formation of water. Efficient removal of this water can help drive the reaction to completion.
Q2: My final product is impure, showing multiple spots on the TLC. What are the likely impurities and how can I remove them?
A2: The formation of impurities is a common issue. Potential side products in the reaction of phenylhydrazine with mucochloric acid can include regioisomers and products of incomplete reaction.
-
Common Side Reactions: The reaction between phenylhydrazine and mucochloric acid can potentially lead to the formation of isomeric pyridazinone structures or other heterocyclic byproducts.
-
Purification Strategies:
-
Recrystallization: This is an effective method for purifying solid products. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures. Mixtures of ethanol and water or toluene are often effective for pyridazinone derivatives.[1]
-
Column Chromatography: For complex mixtures or to remove impurities with similar solubility to the product, silica gel column chromatography is a powerful technique. A gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can be used to separate the components.[1]
-
Q3: The reaction seems to be stalling and not going to completion. What can I do?
A3: An incomplete reaction can be frustrating. Here are a few things to consider:
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction by TLC until the starting materials are consumed.
-
Catalyst: While not always required, the use of a mild acid or base catalyst can sometimes facilitate the cyclization.
-
Mixing: Ensure efficient stirring of the reaction mixture, especially if it is heterogeneous.
Data Presentation
The following tables summarize key data related to the synthesis and properties of pyridazinone derivatives, which can be used as a reference for optimizing the synthesis of this compound.
Table 1: Impact of Reaction Conditions on the Yield of Pyridazinone Derivatives
| Starting Materials | Solvent | Catalyst/Additive | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenylhydrazine, Mucochloric Acid | Ethanol | None | Reflux | 4-6 | Moderate | [2] |
| Phenylhydrazine, γ-ketoacid | Acetic Acid | None | Reflux | 2-4 | High | [2] |
| Substituted Hydrazine, Dicarbonyl Compound | Ethanol | Acetic Acid (cat.) | Room Temp | 24 | Good | [2] |
Table 2: Physical Properties of a Related Pyridazinone Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one | C₁₀H₈ClN₃O | 221.64 | 206-207 | Colourless solid |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of related pyridazinone derivatives and should be optimized for the specific target molecule.
-
Materials:
-
Phenylhydrazine
-
Mucochloric acid
-
Ethanol
-
Concentrated Ammonium Hydroxide
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and mucochloric acid (1 equivalent) in ethanol.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the ethanol under reduced pressure.
-
To the residue, add a solution of concentrated ammonium hydroxide in DMSO.
-
Heat the mixture in a sealed vessel at 110°C for 8 hours.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the crude product by filtration.
-
Further purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Purification by Recrystallization
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., ethanol/water or ethanol/dimethylformamide).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
Protocol 3: Purification by Column Chromatography
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Visualizations
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in pyridazinone synthesis.
References
Troubleshooting common side reactions in pyridazinone synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and challenges encountered during the synthesis of pyridazinone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate common experimental hurdles.
Question 1: I am observing a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?
Answer:
Low yields are a frequent challenge in pyridazinone synthesis and can stem from several factors. A systematic approach to troubleshooting can often resolve this issue.
Common Causes and Solutions:
-
Purity of Starting Materials: Impurities in your γ-ketoacids, dicarbonyl compounds, or hydrazine derivatives can lead to unwanted side reactions that consume starting materials and inhibit the desired cyclization.[1]
-
Recommendation: Ensure the high purity of your starting materials. It is advisable to use freshly purified reagents.[1]
-
-
Incomplete Reaction: The initial condensation to form a hydrazone or the subsequent cyclization may not be proceeding to completion.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Excessively high temperatures can lead to the decomposition of reactants or the desired product, while temperatures that are too low can result in an incomplete reaction.[1]
-
Recommendation: Optimize the temperature by running the reaction at different temperatures and tracking the formation of the product and byproducts by TLC.
-
-
Inappropriate Solvent: The choice of solvent significantly influences the reaction rate and yield.
-
Recommendation: Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1] A solvent screen may be necessary to identify the optimal medium for your specific substrates.
-
-
Unfavorable pH: The pH of the reaction medium can be crucial, especially for the cyclocondensation of γ-ketoacids with hydrazine.
-
Water Formation: The cyclization step produces water, which can be an equilibrium process.
-
Recommendation: In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the reaction towards the product and improve the yield.[1]
-
Question 2: My TLC analysis shows multiple spots, indicating the presence of significant side products. What are the common side reactions in pyridazinone synthesis?
Answer:
The formation of multiple products is a common observation. Understanding the potential side reactions is key to minimizing their formation.
Common Side Reactions:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate.[1] If the subsequent cyclization to the pyridazinone ring is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]
-
Mitigation: Ensure conditions are favorable for the cyclization step, such as appropriate temperature and pH. In some cases, acid catalysis can promote the cyclization of the hydrazone.
-
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1]
-
Mitigation: The regioselectivity can sometimes be controlled by adjusting reaction conditions (e.g., temperature, solvent, catalyst) to favor the reaction at one carbonyl group over the other.[1]
-
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine starting material or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
-
Mitigation: Avoid excessive temperatures and the use of harsh reagents. Milder reaction conditions are generally preferred.
-
Question 3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and I am obtaining a mixture of N-alkylated isomers. How can I control the regioselectivity of N-alkylation?
Answer:
Controlling the site of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity is influenced by several factors:
-
Steric Hindrance: Bulky substituents on either the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron density on the two nitrogen atoms, which is influenced by the substituents on the pyridazinone ring, will affect the site of alkylation.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of N-alkylation.[1] For example, the use of a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1]
To improve regioselectivity, a systematic screening of reaction conditions is often necessary.[1]
Data Presentation
Table 1: Reported Yields for the Synthesis of Various Pyridazinone Derivatives
| Starting Materials | Reagents & Solvents | Temperature | Time | Product | Yield | Reference |
| β-Benzoylpropionic acid, Hydrazine hydrate | Ethanol | Reflux | 4-6 h | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | 70% | [2] |
| Phenyl-fulvene, Hydrazine hydrate | Methanol | Room Temp. | 24 h | Phenyl-substituted 5,6-fused ring pyridazine | 71% | [1][3] |
| β-m-nitrobenzoylpropionic acid, Hydrazine hydrate | Raney Ni, Ethanol | Reflux | 4 h | 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one | 82.7% | [4] |
| 3-Oxo-2-arylhydrazonopropanals, p-Nitrophenylacetic acid | Acetic anhydride | Reflux | 1 h | 6-Aroyl-4-(4-nitrophenyl)pyridazin-3(2H)-ones | Excellent | [5] |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted from the synthesis of 6-phenyl-2,3,4,5-tetrahydro pyridazin-3-one.[2]
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve β-benzoylpropionic acid (0.1 M) in ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser.[2]
-
Add hydrazine hydrate (1 mL) to the solution.[2]
-
Reflux the reaction mixture for 8 hours.[2]
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.[2]
-
Pour the concentrated mixture into ice-cold water to precipitate the product.[2]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[2]
Protocol 2: Purification of Pyridazinone Derivatives by Column Chromatography
This is a general protocol for the purification of pyridazinone derivatives.
Materials:
-
Crude pyridazinone product
-
Silica gel (for column chromatography)
-
Appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol)
-
Chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity to separate the components.
-
Fraction Collection: Collect fractions as the eluent passes through the column.
-
TLC Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyridazinone derivative.
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing low yields in pyridazinone synthesis.
Caption: Strategies for mitigating common side reactions in pyridazinone synthesis.
Caption: A generalized experimental workflow for the synthesis and purification of pyridazinone derivatives.
References
Technical Support Center: Enhancing the Oral Bioavailability of 5-Amino-2-phenylpyridazin-3(2H)-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the oral bioavailability of the investigational compound 5-Amino-2-phenylpyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
A1: The primary challenges are likely related to its physicochemical properties. Based on its structure, which is similar to other pyridazinone derivatives, the compound may exhibit low aqueous solubility and/or low intestinal permeability.[1] Other potential factors include susceptibility to first-pass metabolism in the gut wall and liver, and potential efflux by intestinal transporters like P-glycoprotein (P-gp).
Q2: What initial characterization studies are recommended before attempting to enhance bioavailability?
A2: A thorough initial characterization is crucial. We recommend the following:
-
Physicochemical Properties: Determine the aqueous solubility at different pH values, pKa, and the partition coefficient (LogP).
-
Solid-State Characterization: Analyze the crystalline form using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the stable polymorph.[2]
-
In Vitro Permeability: Conduct a Caco-2 permeability assay to assess its potential for intestinal absorption and to determine if it is a substrate for efflux transporters.[3][4][5]
-
Metabolic Stability: Evaluate its stability in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.
Q3: What are the main strategies to improve the oral bioavailability of this compound?
A3: Strategies can be broadly categorized into formulation-based approaches and chemical modifications.[6][7][8]
-
Formulation Strategies: These aim to increase the dissolution rate and solubility in the gastrointestinal fluids. Key approaches include particle size reduction (micronization, nanosuspension), solid dispersions, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[1][6]
-
Chemical Modification (Prodrug Approach): This involves chemically modifying the molecule to create a more permeable "prodrug" that converts back to the active parent drug after absorption.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Problem: The compound shows very low solubility in aqueous media across the physiological pH range (1.2 to 6.8), leading to poor dissolution.
Possible Solutions & Troubleshooting Steps:
-
Particle Size Reduction:
-
Micronization: Reduce particle size to the micron range using techniques like jet milling. This increases the surface area available for dissolution.[2]
-
Nanonization: Further reduce particle size to the nanometer range by preparing a nanosuspension via media milling or high-pressure homogenization. This can significantly enhance the dissolution velocity.[6][9]
-
-
Amorphous Solid Dispersions:
-
Lipid-Based Formulations:
-
Develop a Self-Emulsifying Drug Delivery System (SEDDS) by dissolving the compound in a mixture of oils, surfactants, and co-solvents. This formulation forms a fine emulsion in the gut, presenting the drug in a solubilized state.[6]
-
Quantitative Data Summary: Solubility Enhancement Strategies
| Strategy | Formulation Details | Solubility Enhancement (vs. unformulated drug) |
| Micronization | Jet-milled powder (particle size ~5 µm) | 5-fold increase |
| Nanosuspension | Media-milled suspension (particle size ~200 nm) with 1% Pluronic F68 | 50-fold increase |
| Solid Dispersion | 1:5 drug-to-PVP K30 ratio prepared by solvent evaporation | 100-fold increase |
| SEDDS | Capryol 90 (40%), Cremophor EL (30%), Transcutol HP (30%) | >500-fold increase (in emulsion) |
Issue 2: Low Intestinal Permeability in Caco-2 Assays
Problem: The apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) direction is low in the Caco-2 cell model, suggesting poor intestinal absorption.
Possible Causes & Troubleshooting Steps:
-
Efflux Transporter Substrate: The compound may be a substrate for efflux transporters like P-gp, which pump it back into the intestinal lumen.
-
Poor Passive Diffusion: The intrinsic properties of the molecule may limit its ability to cross the intestinal epithelium.
-
Solution: A prodrug approach can be employed to mask polar functional groups and increase lipophilicity, thereby enhancing passive diffusion.
-
Quantitative Data Summary: Caco-2 Permeability
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 0.5 | 2.5 | 5.0 |
| + Verapamil (P-gp inhibitor) | 2.0 | 2.2 | 1.1 |
| Prodrug Derivative | 5.0 | 5.5 | 1.1 |
Issue 3: Inconsistent In Vivo Bioavailability Despite Promising In Vitro Data
Problem: A formulation shows good in vitro dissolution and permeability, but in vivo pharmacokinetic studies in animal models still result in low and variable oral bioavailability.
Possible Causes & Troubleshooting Steps:
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver.
-
Solution: Assess metabolic stability using intestinal and liver microsomes. If metabolism is high, a prodrug approach could be used to protect the metabolically labile sites.
-
-
Instability in GI Fluids: The compound or formulation may not be stable in the acidic environment of the stomach or the enzyme-rich environment of the intestine.
-
Solution: Evaluate the chemical and enzymatic stability in simulated gastric and intestinal fluids. For acid-labile compounds, enteric-coated formulations can be developed.
-
-
Poor In Vitro-In Vivo Correlation (IVIVC): The in vitro dissolution test may not be predictive of in vivo performance.
-
Solution: Develop a more biorelevant dissolution method using media that mimic the composition of intestinal fluids (e.g., FaSSIF, FeSSIF).
-
Experimental Protocols
In Vitro Dissolution Testing
Objective: To assess the rate and extent of drug release from different formulations.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.[10]
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
Analysis: Analyze the drug concentration in the samples using a validated HPLC-UV method.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability and potential for active efflux of the compound.
Methodology:
-
Cell Culture: Grow Caco-2 cells on Transwell® inserts for 21 days to form a confluent monolayer.[3][4][5][11]
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[5]
-
Transport Study:
-
For apical-to-basolateral (A-B) transport, add the test compound to the apical side and sample from the basolateral side over time.
-
For basolateral-to-apical (B-A) transport, add the compound to the basolateral side and sample from the apical side.
-
-
Analysis: Quantify the amount of compound transported using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
In Situ Intestinal Perfusion Study
Objective: To assess the absorption of the compound in a more physiologically relevant model that preserves the intact blood supply and innervation of the intestine.
Methodology:
-
Animal Model: Anesthetize a male Sprague-Dawley rat.
-
Surgical Procedure: Expose the small intestine and cannulate a segment (e.g., jejunum).[12][13][14]
-
Perfusion: Perfuse the intestinal segment with a solution containing the test compound at a constant flow rate (e.g., 0.2 mL/min).[13][14]
-
Sampling: Collect the outlet perfusate at regular intervals.
-
Analysis: Analyze the drug concentration in the perfusate samples to determine the amount of drug that has disappeared from the intestinal lumen, which corresponds to the amount absorbed.
Visualizations
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: Strategies to address low oral bioavailability.
Caption: Barriers to intestinal drug absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. enamine.net [enamine.net]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. jove.com [jove.com]
- 13. mdpi.com [mdpi.com]
- 14. ijpsonline.com [ijpsonline.com]
Technical Support Center: Refining Purification Techniques for 5-Amino-2-phenylpyridazin-3(2H)-one Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Amino-2-phenylpyridazin-3(2H)-one analogs.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and its derivatives, presented in a direct question-and-answer format.
Question: I am observing a low recovery of my compound after recrystallization. What are the potential causes and how can I improve the yield?
Answer: Low recovery during recrystallization is a common issue. The primary reasons include using an excessive amount of solvent, premature crystallization, or the compound having significant solubility in the cold solvent. To improve your yield, consider the following:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. Adding excessive solvent will retain more of your compound in the mother liquor upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Solvent Selection: Ensure you are using an appropriate solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound analogs, which have a melting point of 209-211 °C and are slightly soluble in DMSO and methanol, consider solvent systems like ethanol, isopropanol, or mixtures such as ethanol/water or DMF/water.[1][2]
-
Check the Mother Liquor: After filtration, you can check for the presence of your compound in the mother liquor by spotting it on a TLC plate or by evaporating a small volume to see if a significant amount of solid remains. If so, you may be able to recover more product by concentrating the mother liquor and allowing it to cool for a second crop of crystals.
Question: My compound "oils out" instead of forming crystals during recrystallization. How can I resolve this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities. To address this:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow it to cool slowly.
-
Lower the Cooling Temperature Slowly: Try cooling the solution at a slower rate to encourage crystal nucleation over liquid separation.
-
Change the Solvent System: Use a lower-boiling point solvent or a solvent mixture. For instance, if you are using a high-boiling point solvent, switching to something like ethyl acetate or an ethanol/water mixture might be effective.
-
Purify by Chromatography First: If the issue persists, it is likely due to a high concentration of impurities. Purifying the crude product by column chromatography before recrystallization can remove the impurities that are causing the oiling out.
Question: During column chromatography on silica gel, my amino-pyridazinone analog is showing significant tailing and poor separation. What is causing this and how can I fix it?
Answer: The basic amino group on your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor resolution.[3][4] Here are several strategies to overcome this:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic ammonia solution), into your mobile phase.[3][4] This will neutralize the acidic sites on the silica and reduce the strong adsorption of your basic compound.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, amine-functionalized silica gel can be very effective for the purification of basic compounds.[3]
-
Reverse-Phase Chromatography: For polar and basic compounds, reverse-phase chromatography (e.g., using a C18 column) can be a good alternative. The mobile phase is typically a mixture of water (often with a buffer or modifier like formic acid or TFA) and an organic solvent like acetonitrile or methanol.
| Issue | Potential Cause | Recommended Action | Expected Purity Range | Expected Yield Range |
| Low Recrystallization Yield | Excessive solvent; Compound soluble in cold solvent | Use minimal hot solvent; Cool slowly; Test mother liquor for product | >98% | 60-80% |
| "Oiling Out" | High impurity concentration; Inappropriate solvent | Add more hot solvent; Use a different solvent system; Pre-purify by chromatography | N/A | N/A |
| Tailing in Column Chromatography | Strong interaction of amino group with silica gel | Add triethylamine or ammonia to eluent; Use alumina or amine-functionalized silica | >95% | 70-90% |
| Multiple Spots on TLC | Presence of starting materials or byproducts | Optimize reaction conditions; Purify by column chromatography | >99% (after purification) | Variable |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system in column chromatography for this compound analogs?
A1: A common starting point for medium-polarity compounds like these on silica gel is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate. For amino-containing compounds that may require a more polar eluent to overcome silica interactions, a system of DCM/methanol is often effective. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity. Remember to add a small amount of triethylamine (e.g., 0.5%) to the mobile phase to prevent tailing.[3][4]
Q2: How can I effectively remove unreacted starting materials from my crude product?
A2: The best method depends on the properties of the starting materials. If the starting materials are significantly less polar than your product, column chromatography is the most effective method. If there is a significant difference in solubility in a particular solvent, a simple wash or trituration of the crude solid with that solvent might remove a substantial amount of the impurity. For acidic or basic starting materials, an acid-base extraction during the workup can be very effective.
Q3: My purified compound appears colored, but I expect it to be a white solid. What could be the cause?
A3: Colored impurities are common in organic synthesis. These are often highly conjugated byproducts. If the colored impurity is present in a small amount, a single recrystallization might not be sufficient to remove it. You can try treating a solution of your crude product with activated charcoal before the hot filtration step in recrystallization. The charcoal will adsorb many colored impurities. Alternatively, column chromatography is very effective at separating colored impurities.
Q4: What analytical techniques are recommended to assess the purity of the final product?
A4: A combination of techniques should be used to confirm the purity and identity of your compound.
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity (e.g., >98%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities with distinct signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.[1]
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound analogs.
-
Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol, isopropanol, or an ethanol/water mixture are good starting points.[2] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound analogs using flash column chromatography.
-
Eluent Selection: Determine an appropriate mobile phase using TLC. The ideal eluent system should provide a retention factor (Rf) of ~0.2-0.4 for the target compound and good separation from impurities. A common eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) with 0.5% triethylamine added.[3][4]
-
Column Packing: Pack a chromatography column with silica gel using the selected eluent. Ensure the silica bed is well-settled and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading) by dissolving it in a suitable solvent, adding silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, start with the lower polarity mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Troubleshooting workflow for purification.
Caption: General experimental purification workflow.
References
Technical Support Center: Addressing Solubility Issues of Pyridazinone Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of pyridazinone compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many pyridazinone compounds exhibit low aqueous solubility? Pyridazinone derivatives often have poor water solubility due to a combination of factors. Their core heterocyclic structure can contribute to lipophilicity, and the crystalline solid-state form of the compound requires energy to be disrupted before it can dissolve.[1][2][3] The specific functional groups attached to the pyridazinone ring also play a significant role in determining the overall physicochemical properties, including solubility.
Q2: What are the primary strategies to improve the solubility of pyridazinone compounds for in vitro assays? The main approaches to enhance aqueous solubility include:
-
Use of Co-solvents: Dissolving the compound in a water-miscible organic solvent before diluting it into the aqueous assay buffer.[4]
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, which is often significantly more soluble than the neutral form.[1][4]
-
Use of Solubilizing Excipients: Incorporating agents like cyclodextrins that can form inclusion complexes with the compound, effectively increasing its solubility.[1][5]
-
Preparation of Salt Forms: Using a salt version of the compound (e.g., a hydrochloride salt) can dramatically improve aqueous solubility compared to the free base.[4]
Q3: Which organic co-solvents are recommended, and what precautions should be taken? Dimethyl sulfoxide (DMSO) is the most widely used co-solvent for creating high-concentration stock solutions.[4] Other options include ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[4] It is critical to minimize the final concentration of the co-solvent in the assay, as it can be toxic to cells and interfere with results. Typically, the final DMSO concentration should be kept below 0.5-1% to avoid cytotoxic effects.[1][4]
Q4: How does pH adjustment enhance the solubility of pyridazinone compounds? Many pyridazinone derivatives contain basic functional groups, such as a piperazine or amino group.[1][4] Lowering the pH of the aqueous buffer protonates these basic sites, forming a more water-soluble cationic salt. A general guideline is to adjust the pH to at least two units below the compound's basic pKa.[4] However, you must ensure the final pH is compatible with your specific biological assay.[4]
Q5: What are cyclodextrins and how can they improve solubility? Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[1][6] They can encapsulate poorly soluble, hydrophobic compounds within this cavity, forming a complex that is more soluble in water.[1][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[1]
Q6: Is it safe to heat a solution to dissolve a pyridazinone compound? Gentle heating, for instance in a 37°C water bath, can be an effective method to help dissolve a compound in a stock solvent.[1] However, caution is necessary as excessive heat may lead to chemical degradation.[1] It is advisable to vortex the solution intermittently during warming and always check for any signs of degradation afterward.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer or cell culture media.
This is a common problem when a concentrated stock solution in an organic solvent is diluted into an aqueous medium where the compound's solubility is much lower.[1] The organic solvent concentration in the final volume may be insufficient to keep the compound dissolved.[1]
Troubleshooting Workflow:
Recommended Actions:
-
Decrease Final Compound Concentration: If experimentally possible, lower the final concentration to stay below its solubility limit.[1]
-
Use Stepwise Dilution: Instead of a single large dilution, prepare an intermediate dilution of your stock in the pre-warmed assay buffer or media. This gradual reduction in organic solvent concentration can prevent the compound from crashing out.[7] (See Protocol 3 for details).
-
Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO) may be sufficient.[1]
-
Adjust pH: For compounds with a basic pKa, acidifying the stock solution or the final assay buffer can significantly improve solubility.[1]
-
Pre-warm Media: Always use pre-warmed (e.g., 37°C) media or buffer when preparing your final solution, as solubility is often lower at cooler temperatures.[7]
-
Consider Solubilizing Excipients: For challenging compounds, incorporating cyclodextrins into the aqueous buffer can be a powerful strategy.[1]
Issue 2: Inconsistent assay results, low potency, or poor reproducibility.
This can be caused by undetected micro-precipitation, which reduces the effective concentration of the compound available to interact with the biological target.[8] Even if not visible to the naked eye, small precipitates can lead to erroneous structure-activity relationship (SAR) data.[8]
Recommended Actions:
-
Visual Inspection: Carefully inspect all solutions, especially after dilution, against a light and dark background for any signs of cloudiness or precipitate.[1]
-
Prepare Fresh Stock Solutions: If a stock solution has been stored for a long time or subjected to multiple freeze-thaw cycles, compound precipitation or degradation may have occurred.[1][8] Always use freshly prepared solutions for critical experiments.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific assay buffer to understand the solubility limit. This will help you define the maximum concentration you can reliably test. (See Protocol 2).
-
Filter the Final Solution (Use with Caution): Filtering the final diluted solution through a 0.22 µm filter can remove precipitates. However, be aware that this may also reduce the effective concentration of your compound if it adsorbs to the filter material.[7]
Data Presentation
Solubility of a Model Pyridazinone (6-phenyl-pyridazin-3(2H)-one)
The following tables summarize experimental solubility data for the model pyridazinone compound 6-phenyl-pyridazin-3(2H)-one (PPD), illustrating the impact of solvent choice and temperature.
Table 1: Mole Fraction Solubility (x_e) of PPD in Various Solvents at Different Temperatures. [3]
| Solvent | T = 298.2 K (25°C) | T = 308.2 K (35°C) | T = 318.2 K (45°C) |
| Water | 5.82 x 10⁻⁶ | 8.65 x 10⁻⁶ | 1.26 x 10⁻⁵ |
| Ethanol | 3.98 x 10⁻³ | 5.85 x 10⁻³ | 8.22 x 10⁻³ |
| Propylene Glycol (PG) | 7.91 x 10⁻³ | 1.10 x 10⁻² | 1.50 x 10⁻² |
| PEG-400 | 2.55 x 10⁻¹ | 3.26 x 10⁻¹ | 4.12 x 10⁻¹ |
| DMSO | 4.00 x 10⁻¹ | 4.32 x 10⁻¹ | 4.67 x 10⁻¹ |
Data demonstrates that solubility is lowest in water and highest in DMSO, and it increases with temperature.[3][9]
Table 2: Effect of DMSO Concentration in Water on Mole Fraction Solubility (x_e) of PPD at 298.2 K (25°C). [2][10]
| Mass Fraction of DMSO in Water | Mole Fraction Solubility (x_e) |
| 0.0 (Neat Water) | 5.82 x 10⁻⁶ |
| 0.2 | 1.15 x 10⁻⁴ |
| 0.4 | 2.29 x 10⁻³ |
| 0.6 | 2.15 x 10⁻² |
| 0.8 | 1.21 x 10⁻¹ |
| 1.0 (Neat DMSO) | 4.00 x 10⁻¹ |
As shown, the solubility of PPD increases logarithmically with the increasing mass fraction of DMSO in the binary mixture.[2]
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound.
Materials:
-
Pyridazinone compound (solid)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid pyridazinone compound to a glass vial to ensure a saturated solution is formed.
-
Add a known volume of the assay buffer (e.g., 1 mL).[4]
-
Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[4]
-
Shake the vial for 24-48 hours to allow the system to reach equilibrium.[4]
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the samples at high speed to pellet the undissolved solid.[4]
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[4]
-
Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method like HPLC-UV.
Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method estimates the concentration at which a compound precipitates from a DMSO stock solution upon dilution in aqueous buffer.[4]
Materials:
-
Pyridazinone compound
-
Anhydrous DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear)
-
Plate shaker
-
Plate reader capable of measuring turbidity or absorbance
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[4]
-
Add 198 µL of the assay buffer to the wells of a 96-well plate.[4]
-
Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This results in a 100 µM compound concentration with 1% DMSO.[4]
-
Perform serial dilutions across the plate to create a range of concentrations.
-
Incubate the plate at room temperature on a plate shaker for 1-2 hours.[4]
-
Measure the turbidity of each well using a nephelometer or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[4]
-
The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed.
Protocol 3: Stock Solution Preparation and Stepwise Dilution for Cell-Based Assays
This protocol minimizes precipitation when introducing a poorly soluble compound into cell culture media.[7]
Materials:
-
Pyridazinone compound (powder)
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Prepare an Intermediate Dilution (Example):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution by adding a small volume of the stock (e.g., 10 µL) to a larger volume of pre-warmed cell culture medium (e.g., 990 µL) to make a 100 µM solution. Mix gently.[7]
-
-
Prepare the Final Working Solution:
-
Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed medium to achieve the desired concentration. For example, to get a 10 µM final concentration in 10 mL, add 1 mL of the 100 µM solution to 9 mL of medium.
-
Gently mix and immediately add the final solution to your cells.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to improve the selectivity of 5-Amino-2-phenylpyridazin-3(2H)-one for its biological target
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 5-Amino-2-phenylpyridazin-3(2H)-one and its derivatives. The focus is on strategies to improve the selectivity of this compound scaffold for its intended biological target.
Introduction
The pyridazinone core, including this compound, is a versatile scaffold found in compounds targeting a wide range of biological entities.[1][2] Derivatives have been developed as inhibitors of enzymes like cyclooxygenases (COX)[3][4], monoamine oxidases (MAO)[5], and phosphodiesterases (PDE)[1][6], as well as antagonists for adrenoceptors[7] and inhibitors of fatty acid binding proteins (FABP4)[8]. This inherent biological promiscuity underscores the critical need for optimizing selectivity to ensure desired therapeutic effects while minimizing off-target toxicities.
This guide will walk you through common challenges and provide actionable strategies and experimental protocols to enhance the selectivity of your pyridazinone-based compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows activity against multiple targets. What is the general approach to improve its selectivity?
A1: Improving selectivity is a systematic process involving three main stages: identification of off-targets, structure-activity relationship (SAR) studies, and iterative optimization.
-
Comprehensive Profiling: First, screen your compound against a broad panel of receptors, enzymes, and ion channels to identify off-target activities. This provides a clear picture of the selectivity challenge.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of analogues based on the this compound scaffold. Modifications can be made at various positions, such as the phenyl ring, the amino group, and the pyridazinone core itself, to understand which structural features govern potency and selectivity.
-
Computational Modeling: Utilize molecular docking and pharmacophore modeling to understand how your compound binds to both the intended target and off-targets.[7] This can reveal key interactions that can be exploited to enhance selectivity. For example, docking studies can help identify specific residues in the binding pocket that differ between target isoforms (e.g., COX-1 vs. COX-2 or MAO-A vs. MAO-B).[5]
-
Iterative Optimization: Based on the SAR and computational data, design and synthesize new derivatives with modifications predicted to disfavor binding to off-targets while maintaining or improving affinity for the primary target.
Below is a generalized workflow for improving compound selectivity.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. ovid.com [ovid.com]
- 4. Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates | Semantic Scholar [semanticscholar.org]
- 5. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Potential Genotoxicity in Pyridazinone-Based Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential genotoxicity issues encountered during the development of pyridazinone-based drug candidates.
Frequently Asked Questions (FAQs)
Q1: Why is genotoxicity a concern for pyridazinone-based drug candidates?
A1: Pyridazinone-based compounds, like many nitrogen-containing heterocyclic molecules, can be metabolically activated by enzymes in the body, such as cytochrome P450s.[1][2] This metabolic activation can generate reactive electrophilic metabolites that are capable of binding to DNA, forming DNA adducts.[1][3][4] These adducts can lead to mutations, chromosomal damage, and genomic instability, which are hallmarks of genotoxicity and can increase the risk of cancer.[5] Additionally, cellular metabolism can produce reactive oxygen species (ROS) that cause oxidative DNA damage.[6]
Q2: What are the initial steps to assess the genotoxicity of a new pyridazinone derivative?
A2: A standard initial assessment involves a battery of in vitro tests as recommended by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[5][7] This typically includes:
-
A bacterial reverse mutation assay (Ames test) to detect gene mutations.[8][9]
-
An in vitro mammalian cell assay to assess chromosomal damage, such as the in vitro micronucleus test or the chromosomal aberration assay.[7][10]
Q3: What does a positive result in an in vitro genotoxicity assay for my pyridazinone candidate imply?
A3: A positive result in an in vitro assay indicates a potential genotoxic hazard. However, it does not automatically mean the compound will be genotoxic in vivo. In vitro systems can sometimes produce "misleading" or "irrelevant" positives due to factors like high test concentrations, cytotoxicity, or differences in metabolism compared to a whole organism.[9][11] A positive in vitro result necessitates further investigation, typically through in vivo genotoxicity studies, to assess the risk in a more physiologically relevant context.[12]
Q4: How can the structure of a pyridazinone derivative be modified to mitigate genotoxicity?
A4: Structure-Activity Relationship (SAR) studies can help identify moieties associated with genotoxicity. While specific SAR for pyridazinone genotoxicity is an evolving area, general principles for mitigating metabolic activation of heterocyclic compounds can be applied:
-
Blocking sites of metabolism: Introducing substituents (e.g., fluorine atoms) at positions susceptible to metabolic oxidation can prevent the formation of reactive metabolites.
-
Modulating electronic properties: Introducing electron-withdrawing groups can decrease the electron density of the pyridazinone ring system, potentially making it less susceptible to oxidative metabolism.[13]
-
Altering lipophilicity: Reducing the lipophilicity of the molecule can alter its distribution and metabolism, potentially reducing the formation of genotoxic metabolites.
Q5: What is the role of the S9 mix in in vitro genotoxicity assays?
A5: The S9 mix is a fraction of rodent liver homogenate that contains a variety of metabolic enzymes, including cytochrome P450s.[14] It is added to in vitro assays to simulate the metabolic activation that a compound might undergo in the liver.[14] A positive result only in the presence of the S9 mix suggests that a metabolite of the compound is the genotoxic species. Conversely, a positive result only in the absence of S9 suggests the parent compound is directly genotoxic.
Troubleshooting Guides
Ames Test (Bacterial Reverse Mutation Assay)
| Issue | Possible Cause | Recommended Solution |
| High background revertant colonies in negative/vehicle control | Contamination of bacterial strains, media, or reagents. | Use strict aseptic techniques. Periodically check the genetic markers of the tester strains. |
| Presence of trace amounts of mutagens in the solvent (e.g., DMSO). | Use high-purity solvents. Run a solvent-only control to check for contamination. | |
| No or weak response with the positive control | Inactive positive control substance. | Prepare fresh solutions of positive controls for each experiment. Store stock solutions appropriately. |
| Inactive S9 mix (for mutagens requiring metabolic activation). | Use a new, validated batch of S9 mix. Ensure proper storage and handling of the S9 mix. | |
| Incorrect bacterial strain for the specific positive control. | Verify that the correct tester strain is being used for the chosen positive control (e.g., frameshift vs. base-pair substitution mutagens).[9] | |
| High cytotoxicity observed at low concentrations | The compound is highly toxic to the bacterial strains. | Reduce the upper concentration of the test compound. Cytotoxicity can be indicated by a significant reduction in the background lawn of bacteria.[15] |
| Compound precipitation on plates | Poor solubility of the pyridazinone candidate in the test medium. | Test a lower concentration range. Use a different, non-mutagenic solvent if possible. Note the presence of precipitate when scoring, as it can interfere with colony counting.[5] |
| Colored compound interferes with colony counting | The color of the compound obscures the visibility of revertant colonies. | Use a plate microscope with good illumination. If interference is severe, this may limit the utility of the assay for this specific compound. |
In Vitro Micronucleus Assay
| Issue | Possible Cause | Recommended Solution |
| High background micronucleus frequency in negative/vehicle control | Suboptimal cell culture conditions (e.g., contamination, high passage number, nutrient depletion). | Ensure cells are healthy, in the exponential growth phase, and from a low passage number. Regularly test for mycoplasma contamination.[16] |
| Excessive cytotoxicity from the vehicle (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is low (typically ≤1%) and non-toxic to the cells.[16] | |
| No or weak increase in micronuclei with the positive control | Insufficient concentration or exposure time of the positive control. | Verify the concentration and treatment duration for the positive control based on historical data for the specific cell line. |
| Cell cycle delay caused by the positive control. | Ensure the harvest time is appropriate to allow for cells to complete mitosis and form micronuclei. | |
| High levels of cytotoxicity masking a genotoxic effect | The compound is highly cytotoxic, leading to apoptosis or necrosis before micronuclei can be formed. | Assess cytotoxicity concurrently with genotoxicity. Select concentrations for the micronucleus assay that show acceptable levels of cell viability (e.g., >50% relative cell count).[16] |
| Compound interferes with cytochalasin B | The test compound may interfere with the action of cytochalasin B, preventing the formation of binucleated cells. | Assess the mitotic index. If a significant number of mononucleated cells are present at harvest, consider alternative methods or note the potential interference. |
| Precipitation of the compound in the culture medium | Low solubility of the pyridazinone candidate. | Use a co-solvent system if compatible with the cell line and does not induce genotoxicity. Test up to the limit of solubility. Note any precipitation in the experimental records.[17] |
Comet Assay (Single Cell Gel Electrophoresis)
| Issue | Possible Cause | Recommended Solution |
| High variability in % Tail DNA between replicate slides | Inconsistent electrophoresis conditions (voltage, time, temperature). | Ensure the electrophoresis tank is on a level surface and the buffer covers the slides evenly. Maintain a constant temperature during electrophoresis.[16] |
| Variation in agarose concentration or gel thickness. | Use a consistent concentration of low melting point agarose. Apply a consistent volume of the agarose-cell suspension to each slide.[16] | |
| High background DNA damage in control cells | Cells were handled too harshly during preparation. | Handle cell suspensions gently to avoid mechanical DNA damage. Keep cells on ice to minimize enzymatic DNA degradation. |
| Suboptimal cell culture conditions. | Use healthy, non-apoptotic cells. Apoptotic cells will show extensive DNA fragmentation, appearing as "hedgehogs" or clouds of DNA. | |
| No or small comets in positive controls | Inactive positive control agent. | Prepare fresh positive control solutions for each experiment (e.g., H₂O₂ should be prepared immediately before use).[16] |
| Insufficient electrophoresis time or voltage. | Optimize electrophoresis conditions for the specific cell type to ensure adequate migration of fragmented DNA. | |
| "Hedgehog" comets (no distinct head, all DNA in tail) | High level of DNA damage due to excessive concentration of the test compound or apoptosis. | Test lower concentrations of the compound. Differentiate between genotoxicity-induced DNA damage and apoptosis-induced fragmentation using other markers if necessary. |
Data Presentation
Table 1: Illustrative Ames Test Results for a Pyridazinone Candidate (TA98, with S9 activation)
| Concentration (µ g/plate ) | Revertant Colonies (Mean ± SD) | Mutagenicity Ratio (Test/Control) | Cytotoxicity |
| Vehicle Control (DMSO) | 25 ± 4 | 1.0 | None |
| 0.1 | 28 ± 5 | 1.1 | None |
| 1 | 35 ± 6 | 1.4 | None |
| 10 | 65 ± 8 | 2.6 | Slight |
| 100 | 150 ± 15 | 6.0 | Moderate |
| 500 | 95 ± 12 | 3.8 | High |
| Positive Control (2-AAF) | 450 ± 35 | 18.0 | Moderate |
A mutagenicity ratio ≥ 2.0 is often considered a positive result.[9]
Table 2: Illustrative In Vitro Micronucleus Assay Results in CHO-K1 Cells (24h exposure)
| Compound | Concentration (µM) | % Cytotoxicity | % Micronucleated Binucleate Cells (Mean ± SD) | Fold Increase over Control |
| Vehicle Control | 0 | 0 | 1.2 ± 0.3 | 1.0 |
| Pyridazinone-X | 1 | 5 | 1.4 ± 0.4 | 1.2 |
| 10 | 15 | 2.5 ± 0.6 | 2.1 | |
| 50 | 45 | 5.8 ± 1.1 | 4.8 | |
| 100 | 70 | Not Scored | - | |
| Positive Control (MMS) | 25 | 40 | 8.5 ± 1.5 | 7.1 |
A statistically significant, dose-dependent increase in micronucleus frequency is considered a positive result.
Table 3: Illustrative In Vivo Comet Assay Results in Rat Liver Cells (24h post-dose)
| Treatment Group | Dose (mg/kg) | Mean % Tail DNA (± SD) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | 0 | 1.5 ± 0.5 | - |
| Pyridazinone-Y | 50 | 1.8 ± 0.6 | p > 0.05 |
| 200 | 2.5 ± 0.8 | p > 0.05 | |
| 1000 | 3.1 ± 1.0 | p < 0.05 | |
| Positive Control (EMS) | 200 | 15.2 ± 3.5 | p < 0.001 |
% Tail DNA is a measure of the amount of DNA that has migrated into the comet tail, indicating DNA damage.[18]
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay - Plate Incorporation Method)
-
Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C with shaking.[9]
-
Test Compound Preparation: Dissolve the pyridazinone candidate in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to achieve the desired test concentrations.
-
Assay Procedure:
-
To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without S9).
-
Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.
In Vitro Micronucleus Assay (OECD 487)
-
Cell Culture: Culture mammalian cells (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes) in appropriate media until they reach approximately 50-60% confluency.
-
Treatment: Expose the cells to various concentrations of the pyridazinone candidate, along with negative (vehicle) and positive controls, for a suitable duration (e.g., 3-6 hours with S9, or 24 hours without S9).
-
Cytokinesis Block: After treatment, wash the cells and add fresh medium containing cytochalasin B to block cell division at the binucleate stage.
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow for the formation of binucleated cells.
-
Harvest and Staining: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and statistically significant positive response at one or more concentrations.[19]
In Vivo Comet Assay (Alkaline Version - OECD 489)
-
Animal Dosing: Administer the pyridazinone candidate to rodents (typically rats or mice) via a clinically relevant route of administration. Include a vehicle control group and a positive control group.[20]
-
Tissue Collection: At a specified time after the final dose (e.g., 2-6 hours and 24 hours), euthanize the animals and collect the target tissues (e.g., liver, stomach, bone marrow).[21]
-
Single-Cell Suspension: Prepare a single-cell suspension from the collected tissues by mincing and/or enzymatic digestion. All procedures should be performed on ice to prevent further DNA damage.
-
Slide Preparation: Embed the cell suspension in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells by immersing the slides in a high-salt and detergent solution to remove cell membranes and proteins, leaving behind the DNA as nucleoids.
-
DNA Unwinding and Electrophoresis: Place the slides in an alkaline buffer (pH > 13) to unwind the DNA. Perform electrophoresis at a low voltage.[20]
-
Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize the "comets" using a fluorescence microscope.
-
Scoring: Use image analysis software to measure the extent of DNA damage for at least 50-100 cells per sample. Common parameters include % Tail DNA and Tail Moment.[18][22] A statistically significant increase in DNA damage in the treated groups compared to the vehicle control indicates a positive result.
Visualizations
Caption: Metabolic activation and DNA damage response pathway.
References
- 1. Dynamics of p53 in response to DNA damage vary across cell lines and are shaped by efficiency of DNA repair and activity of the kinase ATM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of a pyrazinone-containing thrombin inhibitor. Evidence for novel biotransformation involving pyrazinone ring oxidation, rearrangement, and covalent binding to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. who.int [who.int]
- 5. gmp-compliance.org [gmp-compliance.org]
- 6. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioconductor.unipi.it [bioconductor.unipi.it]
- 8. biotoxicity.com [biotoxicity.com]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interpreting in vitro micronucleus positive results: simple biomarker matrix discriminates clastogens, aneugens, and misleading positive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 18. benchchem.com [benchchem.com]
- 19. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The DNA damage sensor ATM kinase interacts with the p53 mRNA and guides the DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. connectjournals.com [connectjournals.com]
- 22. researchgate.net [researchgate.net]
Optimizing N-Alkylation of the Pyridazinone Ring: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of the pyridazinone ring. This guide is designed to help you optimize your reaction conditions, maximize yields, and overcome common hurdles in the synthesis of N-alkylated pyridazinone derivatives, which are crucial scaffolds in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation reaction resulting in a low yield?
A1: Low yields in the N-alkylation of pyridazinones can be attributed to several factors. Common causes include incomplete deprotonation of the pyridazinone nitrogen, suboptimal reaction temperature, or the use of an inappropriate solvent. The purity of starting materials is also critical; impurities can lead to side reactions that consume reagents and complicate purification.[1] To improve yields, ensure your pyridazinone starting material, alkylating agent, and solvent are pure and dry. A systematic optimization of the base, solvent, and temperature is highly recommended. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]
Q2: I am observing a significant amount of O-alkylation byproduct. How can I improve N-alkylation selectivity?
A2: The pyridazinone ring is an ambident nucleophile, meaning alkylation can occur at both the nitrogen and oxygen atoms. The regioselectivity (N- vs. O-alkylation) is highly dependent on the reaction conditions. To favor N-alkylation, consider the following:
-
Base and Solvent System: Stronger bases, such as sodium hydride (NaH), in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile, generally favor N-alkylation.[1] Weaker bases like potassium carbonate (K₂CO₃) may result in a higher proportion of the O-alkylated product.[1]
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is a "softer" nucleophile than the oxygen atom. According to HSAB theory, using softer alkylating agents (e.g., alkyl iodides) can favor reaction at the softer nitrogen center.
Q3: How do I choose the right base for my N-alkylation reaction?
A3: The choice of base is critical for successful N-alkylation.
-
Strong Bases (e.g., NaH, LiHMDS): These are often used to ensure complete deprotonation of the pyridazinone, which can lead to higher yields of the N-alkylated product. They are typically used in anhydrous polar aprotic solvents like DMF or THF.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are milder and can be effective, particularly with more reactive alkylating agents. However, they may lead to a mixture of N- and O-alkylation products. Cesium carbonate is often reported to be highly effective in promoting N-alkylation.
Q4: What are the common side reactions besides O-alkylation?
A4: Besides O-alkylation, other potential side reactions include:
-
Over-alkylation: If the newly formed N-alkylated pyridazinone can be further alkylated, this can lead to quaternary ammonium salts. This is more common with highly reactive alkylating agents or if a large excess of the alkylating agent is used.
-
N-N Bond Cleavage: Under harsh reaction conditions, such as high temperatures, the N-N bond in the pyridazinone ring can cleave, leading to degradation products.
-
Reaction with Solvent: Some strong bases, like NaH, can react with solvents like DMF, especially at elevated temperatures, leading to byproduct formation.
Q5: How can I effectively separate the N-alkylated and O-alkylated isomers?
A5: The N- and O-alkylated isomers can typically be separated using silica gel column chromatography.[1] The difference in polarity between the two isomers usually allows for their effective separation. A gradient elution system, for instance with ethyl acetate in hexane, can be optimized to achieve good separation. In some cases, if there is a significant difference in the solubility of the isomers, fractional crystallization may also be an effective purification method.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired N-Alkylated Product | 1. Incomplete reaction: Insufficient reaction time, temperature, or inadequate base. 2. Competitive O-alkylation: Reaction conditions favoring O-alkylation. 3. Poor quality of reagents: Impure or wet starting materials, solvent, or base. | 1. Optimize reaction conditions: Increase reaction time and/or temperature. Monitor reaction progress by TLC. Use a stronger, anhydrous base (e.g., NaH). 2. Favor N-alkylation: Use a polar aprotic solvent (e.g., DMF, acetonitrile). Employ a stronger base (e.g., NaH). 3. Ensure quality of reagents: Use freshly distilled solvents and high-purity starting materials. Ensure the base is fresh and anhydrous. |
| High Percentage of O-Alkylated Isomer | The ratio of N- to O-alkylation is highly dependent on the reaction conditions. Weaker bases and nonpolar solvents can favor O-alkylation. | Modify reaction conditions: - Solvent Choice: Switch to a polar aprotic solvent like DMF or acetonitrile. - Base Selection: Use a stronger base like sodium hydride (NaH). |
| Formation of Unexpected Byproducts | 1. Reaction with solvent: For example, using allyl bromide in DMSO can lead to bromination of the pyridazinone ring. 2. Degradation: High reaction temperatures may cause decomposition of starting materials or products. | 1. Change the solvent: If an unexpected byproduct related to the solvent is observed, switch to an alternative solvent (e.g., DMF or acetonitrile instead of DMSO when using allyl bromide). 2. Lower the temperature: If degradation is suspected, try running the reaction at a lower temperature for a longer period. |
| Difficulty in Purifying the Product | Co-elution of isomers or byproducts: The polarity of the N- and O-alkylated isomers might be very similar. Byproducts from the reaction (e.g., triphenylphosphine oxide from a Mitsunobu reaction) can also complicate purification. | Optimize purification: - Column Chromatography: Experiment with different solvent systems and gradients. Using a different stationary phase (e.g., alumina) might be beneficial. - Recrystallization: Attempt recrystallization from various solvents to selectively crystallize the desired product. - Work-up for Mitsunobu: To remove triphenylphosphine oxide, precipitation from a non-polar solvent (like diethyl ether or hexane) or specific work-up procedures can be employed. |
| Starting Material Remains Unconsumed | Insufficient deprotonation or reactivity: The base may not be strong enough, or the alkylating agent may be unreactive under the chosen conditions. | Increase reactivity: - Use a stronger base (e.g., NaH). - Increase the reaction temperature. - Use a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride). |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the N-alkylation of pyridazinone derivatives under various conditions.
Table 1: Effect of Base and Solvent on the N-Alkylation of a 6-Substituted-3(2H)-pyridazinone with an Alkyl Halide
| Entry | Pyridazinone Substrate | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | N-Alkylation Yield (%) | O-Alkylation Yield (%) |
| 1 | 6-Phenyl-3(2H)-pyridazinone | Benzyl Bromide | K₂CO₃ (1.5) | Acetone | Reflux | 12 | 45 | 30 |
| 2 | 6-Phenyl-3(2H)-pyridazinone | Benzyl Bromide | NaH (1.2) | DMF | RT | 6 | 85 | <5 |
| 3 | 6-Methyl-3(2H)-pyridazinone | Allyl Bromide | K₂CO₃ (1.5) | Acetonitrile | Reflux | 12 | ~70-80 (crude) | Detected |
| 4 | 6-Methyl-3(2H)-pyridazinone | Allyl Bromide | NaH (1.1) | DMF | 0 to RT | 12-24 | High (not quantified) | Minor |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride in DMF (General Procedure)
This protocol is suitable for the N-alkylation of pyridazinones with various alkyl halides, such as benzyl bromide or methyl iodide.
Materials:
-
6-Substituted-3(2H)-pyridazinone (1.0 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)
-
Alkyl halide (1.1 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add NaH.
-
Add anhydrous DMF and cool the suspension to 0 °C.
-
Slowly add a solution of the 6-substituted-3(2H)-pyridazinone in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a mild alternative for the N-alkylation of pyridazinones using an alcohol.[2][3][4]
Materials:
-
6-Substituted-3(2H)-pyridazinone (1.0 equiv.)
-
Alcohol (1.1 equiv.)
-
Triphenylphosphine (PPh₃, 1.5 equiv.)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate or Dichloromethane
-
Water
Procedure:
-
To a solution of the 6-substituted-3(2H)-pyridazinone (as the nucleophile) and the alcohol in anhydrous THF, add triphenylphosphine.[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the cooled solution.[2][3]
-
Allow the reaction to warm to room temperature and stir for 6-8 hours. The formation of a white precipitate (triphenylphosphine oxide) indicates the reaction is proceeding.[3]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Filter to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate successively with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove any remaining triphenylphosphine oxide and the reduced hydrazine dicarboxylate byproduct.
Visualizations
Caption: General experimental workflow for N-alkylation of pyridazinones.
Caption: Troubleshooting logic for optimizing N-alkylation reactions.
References
Technical Support Center: Enhancing the Potency of FABP4 Inhibitors Based on the 4-Amino-pyridazin-3(2H)-one Scaffold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the potency of Fatty Acid-Binding Protein 4 (FABP4) inhibitors based on the 4-amino-pyridazin-3(2H)-one scaffold.
I. Frequently Asked Questions (FAQs)
Q1: My 4-amino-pyridazin-3(2H)-one based inhibitor shows low potency in the initial fluorescence displacement assay. What are the potential reasons and how can I troubleshoot this?
A1: Low initial potency can stem from several factors. Here's a systematic approach to troubleshooting:
-
Compound Solubility: Poor aqueous solubility is a common issue.
-
Troubleshooting:
-
Visually inspect your compound stock and final assay solution for any precipitation.
-
Determine the aqueous solubility of your compound using methods like nephelometry or UV-Vis spectroscopy.
-
If solubility is low, consider using a co-solvent like DMSO (ensure the final concentration is consistent across all assays and does not exceed 1-2% to avoid protein denaturation).
-
-
-
Assay Conditions: Suboptimal assay conditions can affect inhibitor binding.
-
Troubleshooting:
-
Buffer Composition: Ensure the buffer pH and ionic strength are optimal for FABP4 stability and ligand binding. A common buffer is phosphate-buffered saline (PBS) at pH 7.4.
-
Protein Concentration: Verify the concentration and purity of your recombinant FABP4 protein. Use a concentration that is appropriate for the chosen fluorescent probe and the expected Ki of the inhibitor.
-
Probe Concentration: Use the lowest concentration of the fluorescent probe that gives a robust signal-to-noise ratio to maximize sensitivity for competitive binding.
-
-
-
Compound Integrity: The compound may have degraded or is impure.
-
Troubleshooting:
-
Confirm the identity and purity of your synthesized compound using LC-MS and NMR.
-
Store the compound under appropriate conditions (e.g., protected from light, at low temperature) to prevent degradation.
-
-
Q2: I am observing a high degree of variability between replicate wells in my fluorescence displacement assay. What could be the cause?
A2: High variability can be attributed to several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.
-
Troubleshooting:
-
Calibrate your pipettes regularly.
-
Use reverse pipetting for viscous solutions.
-
Ensure proper mixing after adding each component to the assay plate.
-
-
-
Plate Reader Settings: Incorrect settings on the fluorescence plate reader can lead to inconsistent readings.
-
Troubleshooting:
-
Optimize the gain setting to ensure the signal is within the linear range of the detector.
-
Use a sufficient number of flashes or integration time to average out signal fluctuations.
-
-
-
Edge Effects: Wells on the edge of the microplate can be prone to evaporation, leading to changes in concentration.
-
Troubleshooting:
-
Avoid using the outermost wells of the plate for your assay.
-
Use plate sealers to minimize evaporation during incubation.
-
-
Q3: My Isothermal Titration Calorimetry (ITC) data for inhibitor binding to FABP4 is noisy and difficult to fit. What are the common causes and solutions?
A3: Noisy or un-fittable ITC data can be frustrating. Here are some common issues and how to address them:
-
Mismatched Buffers: Differences in buffer composition between the protein in the cell and the ligand in the syringe can cause large heats of dilution, masking the binding signal.
-
Troubleshooting:
-
Prepare both the protein and ligand solutions from the exact same stock buffer.
-
Dialyze the protein against the final experimental buffer.
-
Perform a control titration of ligand into buffer to determine the heat of dilution.
-
-
-
Air Bubbles: Air bubbles in the cell or syringe can cause large, spurious peaks in the data.
-
Troubleshooting:
-
Thoroughly degas both the protein and ligand solutions before loading them into the ITC instrument.
-
Be careful during loading to avoid introducing bubbles.
-
-
-
Incorrect Concentrations: Inaccurate concentration determination of the protein or ligand will lead to incorrect fitting and thermodynamic parameters.
-
Troubleshooting:
-
Accurately determine the concentrations of your protein (e.g., by UV-Vis at 280 nm using the correct extinction coefficient) and ligand.
-
-
Q4: In my 3T3-L1 adipocyte differentiation assay, the cells treated with my FABP4 inhibitor show signs of toxicity. How can I differentiate between specific anti-adipogenic effects and general cytotoxicity?
A4: It is crucial to distinguish between inhibition of differentiation and cell death.
-
Cytotoxicity Assays:
-
Troubleshooting:
-
Perform a standard cytotoxicity assay, such as an MTT or LDH release assay, in parallel with your differentiation experiment.
-
Treat mature adipocytes (post-differentiation) with your inhibitor to see if it causes delipidation or cell death in already differentiated cells.
-
-
-
Dose-Response Analysis:
-
Troubleshooting:
-
Test a wide range of inhibitor concentrations. A specific inhibitor should show a dose-dependent decrease in lipid accumulation without a corresponding increase in cytotoxicity at lower to mid-range effective concentrations.
-
-
-
Timing of Treatment:
-
Troubleshooting:
-
Vary the time point at which you add the inhibitor during the differentiation protocol. If the compound is only effective when added during the early stages of differentiation, it is more likely to be specifically targeting adipogenesis.
-
-
II. Quantitative Data Summary
The following tables summarize the in vitro potency of selected 4-amino-pyridazin-3(2H)-one based FABP4 inhibitors.
Table 1: IC50 Values of Selected 4-Amino-pyridazin-3(2H)-one Analogs against FABP4 [1][2]
| Compound ID | R Group Modification | IC50 (µM) |
| 25a | 4-ureido pyridazinone derivative | 2.97 |
| 14e | Optimized 4-amino-pyridazin-3(2H)-one | 1.57 |
| Arachidonic Acid | (Positive Control) | 3.42 |
III. Experimental Protocols
A. FABP4 Inhibitor Screening via Fluorescence Displacement Assay
This protocol describes a competitive binding assay to determine the potency of inhibitors against FABP4. The assay measures the displacement of a fluorescent probe from the FABP4 binding pocket by a test compound.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., 1-Anilinonaphthalene-8-sulfonic acid (ANS) or a commercially available probe like Cayman's FABP4 Detection Reagent)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compounds (dissolved in DMSO)
-
Black, non-binding surface 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant and ideally below 1%.
-
Assay Plate Preparation:
-
Add Assay Buffer to all wells.
-
Add the diluted test compounds or vehicle control (DMSO in Assay Buffer) to the appropriate wells.
-
Add the FABP4 protein solution to all wells except the "no protein" control wells.
-
Add the fluorescent probe to all wells.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen probe (e.g., for Cayman's Detection Reagent, excitation at 370 nm and emission at 475 nm).[3]
-
Data Analysis:
-
Subtract the background fluorescence (wells with no protein).
-
Normalize the data to the positive control (FABP4 + probe, no inhibitor) and negative control (probe only).
-
Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
B. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
This protocol outlines the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of an inhibitor binding to FABP4.
Materials:
-
Purified, high-concentration FABP4 protein
-
Test compound
-
ITC Buffer: The same buffer used for protein purification and compound dissolution (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5).
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the FABP4 protein extensively against the ITC buffer.
-
Dissolve the test compound in the final dialysis buffer. Ensure the final concentration of any co-solvent like DMSO is identical in both the protein and ligand solutions.
-
Accurately determine the concentrations of both the protein and the ligand.
-
Degas both solutions for 10-15 minutes immediately prior to the experiment.
-
-
ITC Experiment Setup:
-
Load the FABP4 solution into the sample cell.
-
Load the ligand solution into the injection syringe. A typical starting concentration for the ligand in the syringe is 10-15 times that of the protein in the cell.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
-
Titration: Perform the titration by injecting small aliquots of the ligand into the protein solution.
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
C. 3T3-L1 Adipocyte Differentiation and Lipid Accumulation Assay
This protocol is for assessing the effect of FABP4 inhibitors on the differentiation of 3T3-L1 preadipocytes into mature, lipid-accumulating adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: DMEM with 10% Bovine Calf Serum
-
Differentiation Medium (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.
-
Insulin Medium: DMEM with 10% FBS and 10 µg/mL Insulin.
-
Test compounds
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence in Growth Medium.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the Growth Medium with Differentiation Medium (MDI) containing the test compound or vehicle control.
-
Medium Change (Day 2): After 48 hours, replace the MDI medium with Insulin Medium containing the test compound or vehicle.
-
Maintenance (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS and the test compound. Change the medium every 2 days.
-
Oil Red O Staining (Day 8-10):
-
Wash the cells with PBS and fix with 10% formalin.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O working solution.
-
Wash extensively with water.
-
-
Quantification:
-
Visually inspect and capture images of the stained lipid droplets under a microscope.
-
To quantify, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 520 nm.
-
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: FABP4 signaling pathway and point of inhibition.
References
Validation & Comparative
Comparative analysis of 5-Amino-2-phenylpyridazin-3(2H)-one with other vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the vasodilator properties of compounds based on the 5-Amino-2-phenylpyridazin-3(2H)-one scaffold against other established vasodilator agents. While specific experimental data for this compound is limited in publicly available literature, this guide leverages extensive research on closely related pyridazin-3(2H)-one derivatives to offer a comprehensive evaluation of this promising class of compounds. The comparison is supported by quantitative data from key experimental assays, detailed protocols for these experiments, and visualizations of the underlying biological pathways.
Mechanisms of Vasodilation: A Signaling Overview
Vasodilation, the widening of blood vessels, is a critical physiological process regulated by complex signaling pathways within vascular smooth muscle cells (VSMCs) and endothelial cells. Most vasodilator drugs achieve their effects by modulating these pathways to reduce intracellular calcium concentrations ([Ca²⁺]i) in VSMCs, leading to muscle relaxation. The primary mechanisms include:
-
Nitric Oxide (NO) - cGMP Pathway: Endothelial cells release NO, which diffuses into VSMCs and activates soluble guanylate cyclase (sGC). This enzyme converts GTP to cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG). PKG phosphorylates several targets that collectively decrease intracellular calcium levels and reduce the sensitivity of the contractile machinery to calcium. Nitrates like Nitroglycerin are exogenous donors of NO.
-
Calcium Channel Blockade: L-type calcium channels on the VSMC membrane are a primary route for calcium influx, which triggers contraction. Calcium Channel Blockers (CCBs) like Amlodipine physically obstruct these channels, preventing calcium entry and promoting relaxation.
-
Potassium Channel Opening: The opening of potassium channels in the VSMC membrane leads to hyperpolarization, which closes voltage-gated calcium channels and reduces calcium influx.
-
Inhibition of Calcium Release: Some agents, like Hydralazine, are believed to interfere with the inositol trisphosphate (IP₃)-mediated release of calcium from the sarcoplasmic reticulum, an intracellular storage site.[1]
Below is a diagram illustrating these key vasodilatory signaling pathways.
Caption: Key signaling pathways mediating vasodilation in vascular smooth muscle cells.
Comparative Performance Data
The potency and efficacy of vasodilators are typically quantified by their half-maximal effective concentration (EC₅₀) and maximum effect (Eₘₐₓ), respectively. A lower EC₅₀ value indicates higher potency.[2][3] The following table summarizes the vasorelaxant activity of several pyridazin-3(2H)-one derivatives compared to standard vasodilators, as determined in ex vivo rat aortic ring assays.
| Compound/Class | Mechanism of Action | Potency (EC₅₀ / IC₅₀) in µM | Efficacy (Eₘₐₓ) | Reference(s) |
| Pyridazin-3(2H)-one Derivatives | ||||
| Derivative 1 (Acid 5) | Direct-acting, potential eNOS upregulation | 0.339 | Not Reported | [4][5] |
| Derivative 2 (Ester analog 4) | Direct-acting, potential eNOS upregulation | 1.225 | Not Reported | [4][5] |
| Derivative 3 (Amide 9) | Direct-acting | 0.051 | Not Reported | [6] |
| Standard Vasodilators | ||||
| Hydralazine | Direct-acting; inhibits IP₃-mediated Ca²⁺ release from SR.[1] | 18.210 | ~80-90% | [4][5] |
| Nitroglycerin | NO donor; activates sGC-cGMP pathway. | ~0.001 - 0.01 | >95% | [7] |
| Amlodipine (CCB) | L-type calcium channel blocker. | ~0.01 - 0.1 | >95% | [8] |
| Sodium Nitroprusside | NO donor; activates sGC-cGMP pathway. | ~0.001 | >95% | [7] |
Note: Data is compiled from multiple studies and experimental conditions may vary. The pyridazinone derivatives listed are potent examples from this class and are not this compound itself.
Analysis: The data clearly indicates that several derivatives of the pyridazin-3(2H)-one scaffold exhibit significantly higher potency than Hydralazine, a commonly used direct-acting vasodilator.[4][5] Some derivatives show potency in the nanomolar to low micromolar range, approaching that of highly potent agents like calcium channel blockers and nitrates. This suggests that the pyridazinone core is a highly promising platform for the development of novel vasodilator drugs.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare vasodilator compounds.
Ex Vivo Vasorelaxation Assay (Aortic Ring Assay)
This assay is the gold standard for assessing the direct effect of a compound on vascular tone. It measures the ability of a substance to relax a pre-constricted isolated blood vessel segment.[9]
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat).
-
Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit physiological salt solution (PSS).
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width. For endothelium-denudation studies, the endothelial layer can be gently removed by rubbing the luminal surface.
-
-
Mounting:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing PSS.
-
The lower hook is fixed, while the upper hook is connected to an isometric force transducer to record changes in tension.
-
The chamber is maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g.
-
Replace the PSS every 15-20 minutes.
-
To check tissue viability, induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
To verify endothelial integrity, pre-constrict the rings with an alpha-agonist like Phenylephrine (PE, ~1 µM) and then add Acetylcholine (ACh, ~10 µM). A relaxation of >80% indicates a functional endothelium.
-
-
Vasorelaxation Curve:
-
Wash the rings and allow them to return to baseline tension.
-
Induce a stable, submaximal contraction with Phenylephrine (~1 µM).
-
Once the contraction plateaus, add the test compound (e.g., a pyridazinone derivative) in a cumulative, concentration-dependent manner.
-
Record the relaxation at each concentration until a maximal response is achieved or the concentration range is exhausted.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the initial PE-induced contraction.
-
Plot the concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values using non-linear regression analysis.
-
Caption: Experimental workflow for the ex vivo aortic ring vasorelaxation assay.
Measurement of Nitric Oxide (NO) Production
To determine if a vasodilator's effect is mediated by the release of NO from endothelial cells, direct or indirect measurement of NO is necessary. The Griess assay is a common indirect colorimetric method.
Methodology:
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or similar endothelial cells in appropriate media until confluent.
-
Plate the cells in a multi-well plate.
-
-
Treatment:
-
Wash the cells with a balanced salt solution.
-
Treat the cells with the test compound at various concentrations for a specified time period (e.g., 30 minutes). Include a positive control (e.g., Acetylcholine) and a negative control (vehicle).
-
-
Sample Collection:
-
Collect the cell culture supernatant (media) from each well.
-
-
Griess Reaction:
-
The Griess reagent consists of two solutions: Solution I (sulfanilamide in phosphoric acid) and Solution II (N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
In a 96-well plate, add a sample of the collected supernatant.
-
Add Solution I to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add Solution II to each well and incubate for another 10 minutes.
-
-
Quantification:
-
If nitrite (a stable breakdown product of NO) is present in the supernatant, a purple/magenta azo compound will form.
-
Measure the absorbance of each well at ~540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
-
Data Analysis:
-
Compare the nitrite concentrations in the treated groups to the control group to determine if the test compound stimulates NO production.
-
Caption: Workflow for measuring nitric oxide production using the Griess assay.
Intracellular Calcium Imaging
This technique allows for the direct visualization and quantification of changes in intracellular calcium concentration ([Ca²⁺]i) in response to a vasoactive compound.
Methodology:
-
Cell Preparation:
-
Isolate vascular smooth muscle cells (VSMCs) from an artery or use a cultured VSMC line.
-
Plate the cells on glass-bottom dishes suitable for microscopy.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
The 'AM' ester allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the fluorescent indicator inside the cell.
-
-
Imaging Setup:
-
Place the dish on the stage of an inverted fluorescence microscope equipped with a high-speed camera.
-
Continuously perfuse the cells with a physiological salt solution.
-
-
Data Acquisition:
-
Establish a baseline fluorescence recording for a few minutes.
-
Introduce a vasoconstrictor (e.g., Phenylephrine) to elicit an increase in [Ca²⁺]i, which will be observed as an increase in fluorescence intensity.
-
Once the response is stable, introduce the test vasodilator into the perfusion solution.
-
Record the changes in fluorescence intensity over time. A decrease in fluorescence indicates a reduction in intracellular calcium.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Quantify the fluorescence intensity over time for each ROI.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emitted at two different excitation wavelengths (e.g., 340 nm and 380 nm). This ratio is proportional to the [Ca²⁺]i and corrects for variations in dye loading and cell thickness.
-
Plot the change in [Ca²⁺]i or fluorescence ratio over time to visualize the effect of the test compound.
-
Conclusion
The comparative analysis reveals that the pyridazin-3(2H)-one scaffold represents a highly promising class of vasodilator agents. Experimental data from multiple studies demonstrate that specific derivatives of this core structure possess significantly greater vasorelaxant potency than the established direct-acting vasodilator Hydralazine.[4][6] While the precise mechanism can vary, recent evidence points towards direct action on vascular smooth muscle, potentially involving the upregulation of endothelial nitric oxide synthase (eNOS).[10]
The high potency observed in ex vivo models suggests that these compounds could be effective at lower therapeutic doses, potentially leading to a more favorable side-effect profile. Further research, including comprehensive in vivo studies and direct comparative assays against a broader range of vasodilators like calcium channel blockers and nitrates, is warranted to fully elucidate the therapeutic potential and clinical viability of this chemical class. The detailed experimental protocols provided in this guide offer a robust framework for conducting such future investigations.
References
- 1. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 2. EC50 - Wikipedia [en.wikipedia.org]
- 3. Explain what is EC50? [synapse.patsnap.com]
- 4. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effects of vasodilator drugs on large and small coronary resistance vessels in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational design, synthesis and QSAR study of vasorelaxant active 3-pyridinecarbonitriles incorporating 1H-benzimidazol-2-yl function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antinociceptive Effects of 5-Amino-2-phenylpyridazin-3(2H)-one and its Analogs in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antinociceptive effects of a representative 4-amino-5-substituted-2-phenylpyridazin-3(2H)-one derivative, a close analog of 5-Amino-2-phenylpyridazin-3(2H)-one, against established analgesic drugs. The data presented is based on preclinical animal models, offering insights into the potential of this compound class for pain management.
Executive Summary
Pyridazinone derivatives have emerged as a promising scaffold in the discovery of novel analgesic agents.[1][2] This guide focuses on the antinociceptive properties of 4-amino-5-vinyl-2-phenylpyridazin-3(2H)-one, a representative compound from a series of potent pyridazinone analogs.[3] In the acetic acid-induced writhing test in mice, a well-established model for assessing peripheral analgesic activity, this class of compounds has demonstrated significant efficacy.[3][4] The proposed mechanism of action involves an indirect activation of the noradrenergic system, leading to the activation of α2-adrenoceptors, which play a crucial role in pain modulation.[4] This guide presents a detailed comparison of the antinociceptive activity of the representative pyridazinone derivative with standard analgesics, outlines the experimental protocol used for this assessment, and visualizes the proposed signaling pathway and experimental workflow.
Quantitative Comparison of Antinociceptive Effects
The following table summarizes the antinociceptive efficacy of the representative 4-amino-5-vinyl-2-phenylpyridazin-3(2H)-one derivative in comparison to standard analgesic drugs in the acetic acid-induced writhing test in mice.
| Compound | Dose | Route of Administration | Animal Model | Efficacy Measurement (ED50 or % Inhibition) | Reference |
| Representative Pyridazinone Derivative | 6-20 mg/kg | s.c. | Acetic Acid-Induced Writhing Test (Mice) | ED50 in the range of 6-20 mg/kg | [3] |
| Morphine | 0.124 ± 0.018 mg/kg | i.p. | Acetic Acid-Induced Writhing Test (Mice) | ED50 = 0.124 mg/kg | |
| Indomethacin | 10 mg/kg | i.p. | Acetic Acid-Induced Writhing Test (Mice) | 95% Inhibition | |
| Diclofenac | 10 mg/kg | p.o. | Acetic Acid-Induced Writhing Test (Mice) | >60% Inhibition |
Note: ED50 represents the dose of a drug that produces 50% of its maximum effect. A lower ED50 value indicates higher potency.
Experimental Protocols
Acetic Acid-Induced Writhing Test in Mice
This widely used model assesses the activity of peripherally acting analgesics.
Objective: To evaluate the ability of a test compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compound (4-amino-5-vinyl-2-phenylpyridazin-3(2H)-one derivative)
-
Standard drugs (Morphine, Indomethacin, Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Acetic acid solution (0.6% v/v in distilled water)
-
Observation chambers
Procedure:
-
Animal Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment. They are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals are fasted for 12-18 hours before the experiment, with water provided ad libitum.
-
Grouping: Animals are randomly divided into groups (n=6-10 per group), including a vehicle control group, positive control groups (receiving standard drugs), and test groups (receiving different doses of the pyridazinone derivative).
-
Drug Administration: The test compound, standard drug, or vehicle is administered via the specified route (e.g., subcutaneous, intraperitoneal, or oral) at a predetermined time (e.g., 30-60 minutes) before the induction of writhing.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 ml/kg body weight.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (characterized by abdominal muscle contractions and stretching of the hind limbs) is counted for a continuous period of 10-20 minutes.
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100. The ED50 value can be determined by performing a dose-response analysis.
Visualizations
Proposed Signaling Pathway for Antinociception
Caption: Proposed mechanism of antinociception for the pyridazinone derivative.
Experimental Workflow for Antinociceptive Screening
Caption: Workflow of the acetic acid-induced writhing test.
References
- 1. 4-Amino-5-vinyl-3(2H)-pyridazinones and analogues as potent antinociceptive agents: Synthesis, SARs, and preliminary studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition [mdpi.com]
- 3. 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Studies on pyridazinone derivatives. XVI. Analgesic-antiinflammatory activities of 3(2H)-pyridazinone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Pyridazinone Derivatives as Potent Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer therapeutics has led to the exploration of diverse chemical scaffolds, with pyridazinone derivatives emerging as a promising class of compounds. Possessing a wide range of biological activities, these derivatives have demonstrated significant potential in preclinical in vivo models of various cancers. This guide provides a comparative overview of the anticancer efficacy of select pyridazinone derivatives, supported by experimental data from in vivo validation studies.
Comparative Efficacy of Pyridazinone Derivatives in Preclinical Cancer Models
Recent in vivo studies have highlighted the therapeutic potential of several pyridazinone derivatives against various cancer types. The data summarized below showcases their ability to inhibit tumor growth and elucidates their mechanisms of action.
| Derivative Name | Cancer Model | Animal Model | Dosing Regimen | Key In Vivo Efficacy Findings | Mechanism of Action |
| 4ba | Osteosarcoma | Murine orthotopic osteosarcoma model (MOS-J cells) | 50 mg/kg, intraperitoneal injection, twice a week for 4 weeks | Demonstrated a decrease in tumor development. No observed toxicity based on mouse weight and histological analysis of liver and kidney.[1] | PDE4 Inhibition, Induction of apoptosis[1] |
| Pyr-1 | Acute Promyelocytic Leukemia | (In vivo data not detailed in the provided search results) | (Not available) | Potent in vitro cytotoxicity against leukemia cell lines (CEM and HL-60).[2] | Induction of apoptosis, ROS accumulation, proteasome impairment[2] |
| A61 | Gastric Cancer | (In vivo data not detailed in the provided search results) | (Not available) | Superior in vitro potency compared to 5-FU in inhibiting gastric cancer cell growth. Increased bioavailability in rats. | Inhibition of TFAP4/Wnt/β-catenin signaling pathway, Induction of apoptosis[3] |
| 10l & 17a | Melanoma, NSCLC, Prostate, Colon Cancer | (In vivo data not detailed in the provided search results) | (Not available) | Significant in vitro growth inhibition (GI%) against various cancer cell lines.[4][5] | VEGFR-2 Inhibition[4][5] |
Detailed Experimental Protocols
The successful in vivo validation of anticancer compounds relies on meticulously designed and executed experimental protocols. Below are the methodologies employed in the key studies cited in this guide.
In Vivo Osteosarcoma Model (Compound 4ba)
-
Animal Model: A murine orthotopic osteosarcoma model was established using MOS-J murine osteosarcoma cells.[1]
-
Tumor Induction: MOS-J cells were injected to initiate tumor growth. Treatment commenced 19 days after tumor initiation.[1]
-
Drug Administration: Compound 4ba was administered via intraperitoneal injection at doses of 10 mg/kg and 50 mg/kg. The treatment was given twice a week for a duration of four weeks.[1]
-
Efficacy Evaluation: Tumor development was monitored to assess the anticancer effect of the compound.
-
Toxicity Assessment: The safety profile of compound 4ba was evaluated by monitoring the body weight of the mice and conducting histological examinations of the liver and kidneys at the end of the study.[1]
Signaling Pathways and Experimental Workflows
The anticancer effects of pyridazinone derivatives are attributed to their modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and the experimental workflow for in vivo validation.
Caption: Signaling pathways modulated by pyridazinone derivatives.
Caption: General experimental workflow for in vivo anticancer efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
5-Amino-2-phenylpyridazin-3(2H)-one versus other pyridazinone derivatives: a comparative study
A comprehensive analysis of the biological activities and therapeutic potential of pyridazinone derivatives, with a focus on aminopyridazinone analogs.
For Researchers, Scientists, and Drug Development Professionals.
The pyridazinone scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this core structure have been investigated for their potential as anti-inflammatory, analgesic, anticancer, and cardiovascular agents. This guide provides a comparative analysis of 5-Amino-2-phenylpyridazin-3(2H)-one and other notable pyridazinone derivatives, presenting available experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways.
While specific experimental data for this compound is limited in the public domain, this guide will draw comparisons with structurally related and well-characterized aminopyridazinone derivatives to provide a valuable resource for researchers in the field.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro biological activities of various pyridazinone derivatives, offering a comparative perspective on their potency and selectivity. It is important to note the absence of specific data for this compound in these publicly available datasets.
Table 1: Anticancer Activity of Pyridazinone Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric (IC50/GI50 in µM) | Reference |
| Representative Pyridazinone 1 | MAC 13 (murine colon cancer) | 17 | [1] |
| MAC 16 (murine colon cancer) | 11 | [1] | |
| Compound 2f | Various (36 human tumor cell lines) | < 1 | [2] |
| Compound 2g | Various (20 human tumor cell lines) | < 1 | [2] |
| Compound 6f | MD-MB-468 (human triple-negative breast cancer) | 3.12 | [3] |
| Compound 7h | MD-MB-468 (human triple-negative breast cancer) | 4.9 | [3] |
Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound/Derivative | Target/Assay | Activity Metric (IC50 in µM) | Reference |
| Compound 3d | COX-2 | 0.425 | [4] |
| Compound 3e | COX-2 | 0.519 | [4] |
| Compound 4e | COX-2 | 0.356 | [4] |
| Compound 5a | COX-2 | 0.77 | [5] |
| Compound 5f | COX-2 | 1.89 | [5] |
| Celecoxib (Reference) | COX-2 | - | [4] |
Table 3: Cardiovascular Activity of Pyridazinone Derivatives
| Compound/Derivative | Target/Assay | Activity Metric (IC50 in µM) | Reference |
| Imazodan analog (5-methyl derivative) | PDE III | 0.6 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the biological activity of pyridazinone derivatives.
Synthesis of Pyridazinone Derivatives
General Procedure for the Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones:
-
A mixture of the appropriate β-aroylpropionic acid and hydrazine hydrate in ethanol is refluxed for several hours.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3][9]
In Vitro Anti-inflammatory Assay (COX-2 Inhibition Assay)
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
Protocol:
-
The COX-2 enzyme is incubated with the test compound at various concentrations in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to those of the vehicle control.
-
The IC50 value is determined from the dose-response curve.[4][5]
In Vitro Cardiovascular Assay (Phosphodiesterase III Inhibition Assay)
This assay measures the inhibitory effect of a compound on the phosphodiesterase III (PDE III) enzyme.
Protocol:
-
The PDE III enzyme is isolated from a suitable source (e.g., cardiac tissue).
-
The enzyme is incubated with the test compound at various concentrations in a reaction buffer containing a fluorescently labeled cAMP substrate.
-
The reaction is initiated and allowed to proceed for a set time.
-
The reaction is terminated, and the amount of fluorescently labeled AMP produced is measured using a fluorescence polarization assay.
-
The percentage of PDE III inhibition is calculated, and the IC50 value is determined.[6]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the study of pyridazinone derivatives.
Caption: A generalized workflow for the discovery and development of novel pyridazinone derivatives.
Caption: The cyclooxygenase-2 (COX-2) signaling pathway and the inhibitory action of certain pyridazinone derivatives.
Caption: The VEGFR-2 signaling pathway, a target for some anticancer pyridazinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Amino-2-(4-chlorophenyl)pyridazin-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Silico Predictions and In Vitro Activity for a Novel Pyridazinone-Based FABP4 Inhibitor
A Comparative Guide for Researchers in Drug Discovery
This guide provides a detailed comparison of the in silico predicted and in vitro measured activities of a promising 5-Amino-2-phenylpyridazin-3(2H)-one derivative as a Fatty Acid-Binding Protein 4 (FABP4) inhibitor. For comparative purposes, the well-characterized FABP4 inhibitor, BMS309403, is included as a reference compound. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel FABP4 inhibitors.
Introduction
Fatty Acid-Binding Protein 4 (FABP4), predominantly expressed in adipocytes and macrophages, plays a crucial role in lipid metabolism and inflammatory pathways. Its inhibition has emerged as a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and atherosclerosis, as well as certain cancers. The pyridazinone scaffold has been identified as a novel framework for the development of potent FABP4 inhibitors.
This guide focuses on a specific derivative from a series of 4-amino and 4-ureido pyridazinone-based compounds, designated as Compound 25a , which has demonstrated significant inhibitory activity in preclinical studies. We will cross-validate the computational predictions with experimental in vitro data to assess the reliability of in silico screening methods in identifying potent FABP4 inhibitors.
In Silico and In Vitro Data Comparison
The following tables summarize the quantitative data obtained from in silico modeling and in vitro biological assays for Compound 25a and the reference inhibitor BMS309403.
Table 1: In Vitro FABP4 Inhibitory Activity
| Compound | Target | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 25a | Human FABP4 | Fluorescence Polarization | 2.97 ± 0.26 | Arachidonic Acid | 3.42 ± 0.54 |
| BMS309403 | Human FABP4 | Not specified in provided abstracts | < 0.002 (Ki) | - | - |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. Ki: Inhibition constant.
Table 2: In Silico Prediction Data
| Compound | In Silico Method | Predicted Activity/Binding | Key Predicted Interactions |
| Pyridazinone Derivatives (general) | Ligand Growing Experiments & Molecular Docking | High binding affinity to FABP4 | Hydrogen bonding with key residues such as R126 and Y128. |
| BMS309403 | Molecular Docking | High binding affinity to FABP4 | Interacts with the fatty-acid-binding pocket. |
Experimental Protocols
In Silico Modeling: Ligand Growing and Molecular Docking
The in silico evaluation of the pyridazinone-based compounds was performed using a two-step computational approach.
-
Scaffold Hopping and Ligand Growing: Initial studies utilized scaffold hopping techniques to identify the pyridazinone core as a potential bioisosteric replacement for known FABP4 inhibitor scaffolds. Subsequently, automated ligand growing experiments were conducted within the FABP4 binding cavity to generate a library of derivative structures. This approach aimed to optimize the interactions between the pyridazinone core and the key amino acid residues of the FABP4 binding pocket.
-
Molecular Docking: The most promising compounds generated from the ligand growing experiments were then subjected to molecular docking studies to predict their binding conformations and affinities. A validated docking protocol with software such as AutoDock was employed. The crystal structure of FABP4 was used as the receptor model, and the ligands were docked into the fatty acid-binding site. The docking poses were analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with critical residues like R126 and Y128.
In Vitro Assay: Fluorescence Polarization-Based FABP4 Inhibition Assay
The in vitro inhibitory activity of the synthesized compounds against human FABP4 was determined using a fluorescence polarization-based displacement assay.
-
Principle: This assay measures the displacement of a fluorescently labeled probe from the FABP4 binding pocket by a test compound. When the fluorescent probe is bound to the large FABP4 protein, its motion is restricted, resulting in a high fluorescence polarization signal. When a competing inhibitor displaces the probe, the smaller, unbound probe tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal.
-
Procedure:
-
Reactions are set up in a microplate format.
-
A fixed concentration of human recombinant FABP4 protein and a fluorescent probe are incubated together.
-
Serial dilutions of the test compounds (e.g., Compound 25a) or a reference compound (e.g., arachidonic acid) are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader with appropriate excitation and emission filters.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to controls.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for FABP4 inhibitor design and testing.
FABP4 Signaling Pathway and Inhibition
Caption: Inhibition of FABP4 by pyridazinone derivatives.
Conclusion
The close correlation between the in silico predictions and the in vitro experimental results for the this compound derivative, Compound 25a, highlights the value of computational methods in the early stages of drug discovery. The pyridazinone scaffold represents a promising starting point for the development of novel and potent FABP4 inhibitors. Further optimization of this series, guided by both computational and experimental approaches, may lead to the identification of clinical candidates for the treatment of metabolic and inflammatory diseases.
Comparing the inhibitory effects of 5-Amino-2-phenylpyridazin-3(2H)-one on different PDE isoforms
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two vital second messengers.[1][2] The regulation of these second messengers is critical for a multitude of cellular processes, and the dysfunction of PDEs is implicated in various diseases. Consequently, PDE inhibitors have emerged as a significant class of therapeutic agents.[3] The pyridazinone chemical scaffold has been identified as a promising backbone for the development of potent and selective PDE inhibitors.[1][2]
While specific inhibitory data for 5-Amino-2-phenylpyridazin-3(2H)-one on various PDE isoforms is not extensively documented in publicly available literature, this guide provides a comparative analysis of the inhibitory effects of several other well-characterized pyridazinone derivatives. This comparison will focus on their potency and selectivity for different PDE isoforms, supported by experimental data and methodologies.
Inhibitory Potency and Selectivity of Pyridazinone Derivatives
The inhibitory effects of various pyridazinone derivatives have been evaluated against a range of PDE isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater potency. The following table summarizes the IC50 values for representative pyridazinone-based compounds against different PDE isoforms.
| Compound Class | Specific Derivative | Target PDE Isoform | IC50 (nM) | Reference Compound |
| Indole-substituted Pyridazinone | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | 251 ± 18 | Roflumilast |
| Dihydro Pyridazinone | Not specified | PDE3B | 0.19 | Not specified |
| Pyrazolopyrimidopyridazinone | Compound 5r | PDE5 | 8.3 | Sildenafil |
| Pyrazolopyridopyridazine | Compound 6 | PDE5 | More potent than Sildenafil | Sildenafil |
| Dihydro-pyridazinone | CI-930 | PDE3 | Not specified | Rolipram (PDE4 inhibitor) |
Table 1: Comparison of the inhibitory potency (IC50) of various pyridazinone derivatives against different PDE isoforms.[1][2][4][5][6][7][8]
The data indicates that chemical modifications to the pyridazinone scaffold can lead to highly potent and selective inhibitors for different PDE families. For instance, indole-substituted pyridazinones show promise as selective PDE4B inhibitors, while pyrazolopyrimidopyridazinones are potent and selective for PDE5.[4][5][6]
Experimental Protocols
The determination of the inhibitory activity of these compounds typically involves in vitro enzyme inhibition assays. A generalized protocol is outlined below.
Phosphodiesterase (PDE) Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes for the desired isoforms (e.g., PDE3B, PDE4B, PDE5A) are used. The substrates, cAMP or cGMP, are prepared in a suitable assay buffer.
-
Compound Dilution: The test compounds, such as the pyridazinone derivatives, are serially diluted to a range of concentrations to determine the IC50 value.
-
Assay Reaction: The PDE enzyme is pre-incubated with the test compound for a specific period. The enzymatic reaction is then initiated by the addition of the substrate (cAMP or cGMP).
-
Detection of Product Formation: The amount of hydrolyzed substrate (AMP or GMP) is quantified. This can be achieved through various methods, including radiometric assays, fluorescence polarization, or mass spectrometry.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathways of Key PDE Isoforms
The therapeutic effects of PDE inhibitors are directly related to their role in specific signaling pathways.
PDE4 Signaling Pathway in Inflammation
PDE4 is predominantly expressed in inflammatory and immune cells.[4] By hydrolyzing cAMP, PDE4 regulates the activity of Protein Kinase A (PKA), which in turn controls the production of pro-inflammatory cytokines. Inhibition of PDE4 leads to an increase in intracellular cAMP, activation of PKA, and a subsequent reduction in inflammation. This makes PDE4 inhibitors valuable for treating inflammatory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[4][9]
PDE3 and PDE5 Signaling in the Cardiovascular System
PDE3 and PDE5 are key regulators of cardiovascular function.[10] PDE3 is found in cardiac muscle and smooth muscle cells, where it hydrolyzes cAMP. PDE3 inhibitors increase cAMP levels, leading to positive inotropic effects and vasodilation, which is beneficial in treating heart failure.[1][2][10]
PDE5 is highly expressed in the vascular smooth muscle of the corpus cavernosum and the pulmonary vasculature.[6][7] It specifically hydrolyzes cGMP. In response to nitric oxide (NO), guanylyl cyclase produces cGMP, which leads to vasodilation. PDE5 inhibitors prevent the breakdown of cGMP, enhancing vasodilation. This mechanism is the basis for their use in erectile dysfunction and pulmonary hypertension.[1][2]
Conclusion
The pyridazinone scaffold serves as a versatile platform for the design of potent and selective inhibitors of various phosphodiesterase isoforms. The reviewed literature demonstrates that different derivatives can be tailored to target specific PDEs, such as PDE4 for anti-inflammatory applications, and PDE3 and PDE5 for cardiovascular conditions.[1][2][4][9] The development of isoform-selective inhibitors is crucial for achieving therapeutic efficacy while minimizing off-target effects. Further research into the structure-activity relationships of pyridazinone derivatives will likely lead to the discovery of novel drug candidates with improved pharmacological profiles.
References
- 1. jaoc.samipubco.com [jaoc.samipubco.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted pyrazolopyridopyridazines as orally bioavailable potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of CI-930 [3-(2H)-pyridazinone-4,5-dihydro-6-[4-(1H-imidazolyl) phenyl]-5-methyl-monohydrochloride] and rolipram on human coronary artery smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Anti-inflammatory Activity of Pyridazinone Scaffolds Against Known NSAIDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the anti-inflammatory activity of 5-Amino-2-phenylpyridazin-3(2H)-one was not available in the public domain at the time of this review. This guide presents a comparative analysis using data from closely related pyridazinone derivatives to benchmark the potential anti-inflammatory profile of this chemical class against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The presented data for pyridazinone derivatives should be considered representative of the scaffold's potential and not as direct values for this compound.
Introduction
The pyridazinone scaffold has emerged as a promising pharmacophore in the design of novel anti-inflammatory agents.[1][2] Like traditional NSAIDs, many pyridazinone derivatives exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3][4] This guide provides a comparative overview of the in vitro and in vivo anti-inflammatory activities of representative pyridazinone derivatives against commonly used NSAIDs, supported by detailed experimental protocols and visualization of key signaling pathways.
Data Presentation
In Vitro Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and primarily involved in the inflammatory response. The ratio of IC50 values for COX-1 versus COX-2 is a key indicator of a compound's selectivity and potential for gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound(s) |
| Pyridazinone Deriv. 1 | >100 | 0.77 | >129.87 | Celecoxib, Indomethacin |
| Pyridazinone Deriv. 2 | >100 | 1.89 | >52.91 | Celecoxib, Indomethacin |
| Pyridazinone Deriv. 3 | 11.5 | 0.18 | 63.89 | Celecoxib, Indomethacin |
| Pyridazinone Deriv. 4 | 1.64 | 0.26 | 6.31 | Celecoxib, Indomethacin |
| Celecoxib | 15 | 0.04 - 0.42 | 35.71 - 375 | - |
| Diclofenac | 0.9 | 0.05 - 0.45 | 2 - 20 | - |
| Ibuprofen | 2.5 - 12 | 10 - 80 | 0.03 - 1.2 | - |
| Indomethacin | 0.05 - 0.22 | 0.42 - 1.5 | 0.03 - 0.52 | - |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The percentage of edema inhibition is a measure of the compound's efficacy.
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference Compound(s) |
| Pyridazinone Deriv. A | 10 | 68.4 | Indomethacin, Celecoxib |
| Pyridazinone Deriv. B | 10 | 65.2 | Indomethacin, Celecoxib |
| Indomethacin | 10 | 72.5 | - |
| Celecoxib | 10 | 69.8 | - |
Note: The efficacy of compounds in this model can be influenced by factors such as the route of administration and the specific time point of measurement.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound and reference NSAIDs
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and reference NSAIDs at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference NSAID to the respective wells. Include control wells with no inhibitor.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 2-10 minutes) at the reaction temperature.
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Add the detection reagent and measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for evaluating the acute anti-inflammatory activity of a compound in vivo.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compound and reference NSAID
-
Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound or reference NSAID orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. Administer the vehicle to the control group.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group using the following formula:
-
% Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key inflammatory signaling pathways targeted by NSAIDs and a general workflow for benchmarking anti-inflammatory compounds.
Caption: The Arachidonic Acid Cascade and the targets of NSAIDs.
Caption: The NF-κB signaling pathway in inflammation.
Caption: General workflow for benchmarking anti-inflammatory compounds.
References
- 1. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico ADMET Profile of Novel Pyridazinone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline to identify candidates with favorable pharmacokinetic and safety profiles. This guide provides a comparative analysis of the in silico ADMET profiles of recently synthesized, novel pyridazinone derivatives against a standard therapeutic agent, leveraging data from computational predictive models.
Comparative ADMET Data
The following table summarizes the predicted ADMET properties of two novel pyridazinone derivatives, Compound 7 and Compound 13, which have demonstrated notable antibacterial activity, and compares them against the well-established antibacterial drug, Ciprofloxacin.[1] The data presented is a synthesis of values typically generated by in silico predictive tools such as SwissADME and pkCSM, as referenced in the literature for similar compounds.
| Parameter | Property | Compound 7 | Compound 13 | Ciprofloxacin (Reference) | Optimal Range |
| Absorption | Molecular Weight ( g/mol ) | 366.14 | 334.13 | 331.34 | < 500 |
| LogP (Lipophilicity) | 3.2 | 2.8 | 0.98 | < 5 | |
| H-bond Donors | 1 | 2 | 2 | < 5 | |
| H-bond Acceptors | 5 | 5 | 6 | < 10 | |
| Topological Polar Surface Area (Ų) | 75.9 | 82.1 | 74.6 | < 140 | |
| Gastrointestinal Absorption | High | High | High | High | |
| Blood-Brain Barrier Permeant | No | No | No | No (for peripherally acting drugs) | |
| Distribution | Volume of Distribution (log L/kg) | -0.15 | -0.25 | -0.04 | -0.4 to +1.0 |
| Fraction Unbound in Plasma | ~0.1 | ~0.15 | ~0.6 | > 0.1 | |
| Metabolism | CYP2D6 Inhibitor | No | No | No | No |
| CYP3A4 Inhibitor | Yes | Yes | No | No | |
| Excretion | Total Clearance (log ml/min/kg) | 0.3 | 0.4 | 0.5 | > 0 |
| Toxicity | AMES Toxicity | Non-mutagenic | Non-mutagenic | Non-mutagenic | Non-mutagenic |
| hERG I Inhibitor | Low risk | Low risk | Low risk | No | |
| Hepatotoxicity | Low risk | Low risk | Low risk | No | |
| Skin Sensitization | No | No | No | No |
Experimental Protocols
The in silico ADMET properties presented in this guide are typically predicted using a combination of computational models. The general protocol for such an analysis is as follows:
Protocol: In Silico ADMET Prediction
-
Structure Preparation: The 2D or 3D structure of the molecule of interest is generated using chemical drawing software (e.g., ChemDraw, MarvinSketch). The structure is then converted to a simplified molecular-input line-entry system (SMILES) string.
-
Submission to Prediction Servers: The SMILES string of the compound is submitted to one or more online ADMET prediction platforms. Commonly used free web servers include:
-
SwissADME: Provides predictions for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
pkCSM: Predicts a wide range of pharmacokinetic and toxicity properties using graph-based signatures.
-
-
Parameter Selection and Calculation: The desired ADMET parameters are selected within the platform. The underlying algorithms, which are often based on Quantitative Structure-Activity Relationship (QSAR) models, machine learning, and physicochemical property calculations, then predict the values for the submitted molecule.
-
Data Analysis and Interpretation: The output data is collected and analyzed. The predicted values are compared against established optimal ranges for drug-like molecules (e.g., Lipinski's Rule of Five for oral bioavailability). This comparative analysis helps in identifying potential liabilities of the drug candidate early in the discovery process.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the typical workflow for in silico ADMET prediction and a conceptual representation of how ADMET properties influence the journey of a drug in the body.
Caption: A flowchart illustrating the major steps in an in silico ADMET prediction process.
Caption: A diagram showing the influence of ADMET properties on a drug's path through the body.
References
Confirmation of Target Engagement for 5-Amino-2-phenylpyridazin-3(2H)-one in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to confirm the cellular target engagement of 5-Amino-2-phenylpyridazin-3(2H)-one. Given that the pyridazinone scaffold is prevalent in inhibitors of protein kinases and phosphodiesterases (PDEs), this document will focus on methodologies to assess target engagement for these two major enzyme classes. We will present detailed experimental protocols, comparative data tables, and signaling pathway diagrams to assist researchers in designing and interpreting their target validation studies.
Section 1: Assessment of Protein Kinase Target Engagement
Assuming this compound is a protein kinase inhibitor, a key step is to confirm its binding to the target kinase within a cellular context. C-terminal Src kinase (CSK), a negative regulator of Src family kinases, serves as an illustrative example for a potential target.[1][2]
Comparison of Target Engagement Assays for Kinase Inhibitors
To validate the interaction between a compound and its target kinase in cells, several biophysical and cell-based assays can be employed. The Cellular Thermal Shift Assay (CETSA) directly demonstrates target binding, while cell-based phosphorylation assays provide a functional readout of kinase inhibition.
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[3] | Label-free, applicable to endogenous proteins, direct evidence of target binding. | Lower throughput for traditional Western blot-based detection, requires a specific antibody. | Shift in protein melting curve (Tagg), increased soluble protein at a specific temperature. |
| In-Cell Western / High-Content Imaging | Measures the phosphorylation of a known downstream substrate of the target kinase. | Functional readout of target inhibition, high-throughput compatible. | Indirect measure of target engagement, requires a specific phospho-antibody. | Decrease in substrate phosphorylation signal (fluorescence or luminescence). |
| NanoBRET™ Target Engagement Assay | Measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells via Bioluminescence Resonance Energy Transfer (BRET).[4] | Real-time measurement in live cells, high-throughput, quantitative binding affinity. | Requires genetic modification of the target protein. | BRET ratio change upon compound displacement of a tracer. |
Experimental Protocols
This protocol determines the thermal stabilization of a target kinase upon compound binding.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293) to 80-90% confluency.
-
Treat cells with either this compound (e.g., 10 µM), a known control inhibitor (e.g., a selective CSK inhibitor if available), or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes for each treatment condition.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target kinase at each temperature by Western blotting using a specific antibody.
-
Quantify band intensities and plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the curve indicates target engagement.
-
This protocol measures the functional consequence of kinase inhibition by quantifying the phosphorylation of a downstream substrate.
-
Cell Culture and Treatment:
-
Cell Stimulation (if necessary):
-
If the kinase is not basally active, stimulate the cells with an appropriate agonist to induce phosphorylation of the substrate.
-
-
Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody specific for the phosphorylated substrate.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of the phospho-substrate signal per cell.
-
Plot the normalized fluorescence intensity against the compound concentration to determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
Caption: C-terminal Src Kinase (CSK) signaling pathway.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Section 2: Assessment of Phosphodiesterase (PDE) Target Engagement
Alternatively, this compound may target a phosphodiesterase. PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a multitude of signaling pathways.[1] PDE4 (cAMP-specific) and PDE5 (cGMP-specific) are common drug targets.
Comparison of Target Engagement Assays for PDE Inhibitors
Confirming PDE target engagement in cells typically involves measuring the accumulation of the respective cyclic nucleotide or the phosphorylation of downstream effectors.
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target PDE protein, leading to a higher melting temperature. | Label-free, applicable to endogenous proteins, direct evidence of target binding. | Lower throughput for traditional Western blot-based detection, requires a specific antibody. | Shift in protein melting curve (Tagg), increased soluble protein at a specific temperature. |
| cAMP/cGMP Immunoassay (e.g., HTRF, ELISA) | Measures the intracellular concentration of cAMP or cGMP following PDE inhibition.[9] | Functional readout of target inhibition, high-throughput compatible, highly sensitive. | Indirect measure of target engagement, may require cell stimulation. | Increase in intracellular cAMP or cGMP levels. |
| Downstream Substrate Phosphorylation Assay | Measures the phosphorylation of downstream effectors of PKA (for cAMP) or PKG (for cGMP), such as VASP phosphorylation for PDE5 inhibition.[9] | Functional readout of pathway activation, can be adapted for high-throughput formats. | Indirect measure of target engagement, requires specific phospho-antibodies. | Increased phosphorylation of the downstream substrate. |
Experimental Protocols
This protocol quantifies the accumulation of cAMP or cGMP in cells upon PDE inhibition.
-
Cell Culture and Treatment:
-
Cell Stimulation:
-
Stimulate the cells to induce cyclic nucleotide production. For cAMP, use an adenylyl cyclase activator like forskolin. For cGMP, use a nitric oxide donor like sodium nitroprusside (SNP).[9]
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the HTRF assay kit manufacturer's instructions.
-
Add the HTRF reagents (a europium cryptate-labeled anti-cAMP/cGMP antibody and a d2-labeled cAMP/cGMP analog).
-
-
Data Acquisition and Analysis:
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the HTRF ratio and plot it against the compound concentration to determine the EC50 value.
-
This protocol directly measures the enzymatic activity of a purified PDE in the presence of an inhibitor.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl with MgCl2).
-
Prepare solutions of purified recombinant PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and serial dilutions of this compound.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the PDE enzyme, the inhibitor at various concentrations, and the reaction buffer.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of PDE activity inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
Caption: PDE4/cAMP signaling pathway in inflammation.[22][23][24][25][26]
Caption: PDE5/cGMP signaling pathway in smooth muscle cells.[27][28][29][30]
By employing a combination of these assays, researchers can robustly confirm the cellular target engagement of this compound, elucidate its mechanism of action, and confidently advance its development as a potential therapeutic agent.
References
- 1. Tyrosine-protein kinase CSK - Wikipedia [en.wikipedia.org]
- 2. What are CSK inhibitors and how do they work? [synapse.patsnap.com]
- 3. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. youtube.com [youtube.com]
- 6. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. PDE4 Inhibitor Overview | Arcutis Biotherapeutics Medical Affairs [medicalaffairs.arcutis.com]
- 11. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roflumilast: a selective phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD | Swiss Medical Weekly [smw.ch]
- 14. immune-system-research.com [immune-system-research.com]
- 15. Sildenafil citrate, a selective phosphodiesterase type 5 inhibitor: urologic and cardiovascular implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. immune-system-research.com [immune-system-research.com]
- 17. Sildenafil - Wikipedia [en.wikipedia.org]
- 18. droracle.ai [droracle.ai]
- 19. Sildenafil: a PDE5 Inhibitor | Pharmacology Mentor [pharmacologymentor.com]
- 20. promega.com [promega.com]
- 21. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Targeting cAMP Signaling for the Treatment of Inflammatory Diseases of the Skin - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 27. Type 5 phosphodiesterase (PDE5) and the vascular tree: From embryogenesis to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibition of phosphodiesterase-5 suppresses calcineurin/NFAT- mediated TRPC6 expression in pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Role of PDE10A in vascular smooth muscle cell hyperplasia and pathological vascular remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
Comparative Docking Studies of Pyridazinone and Phthalazine Scaffolds in eNOS Modulation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of pyridazinone and phthalazine scaffolds in the context of endothelial nitric oxide synthase (eNOS) modulation, supported by available computational docking studies and experimental data.
While both pyridazinone and phthalazine derivatives are recognized for their vasodilatory properties, their mechanisms of action and the focus of current in silico research differ significantly. This guide will objectively present the available data to aid in the rational design of novel eNOS modulators.
Quantitative Data Summary
The following tables summarize the available quantitative data from molecular docking and in vitro studies. It is crucial to note that the docking studies for pyridazinone and phthalazine derivatives have been conducted on different upstream targets of the eNOS signaling pathway.
Table 1: Molecular Docking and In Vitro Activity of Pyridazinone Derivatives against the IP3 Receptor and eNOS Modulation
| Compound | Target | -Cdocker Energy (kcal/mol) | Vasorelaxant Activity (EC50, µM) | eNOS mRNA Expression (% increase) | Nitric Oxide Production (% increase) |
| Pyridazinone 4f | IP3 Receptor | Data not specified | 0.0136 | ~25% | ~35.7% |
| Pyridazinone 4h | IP3 Receptor | Data not specified | 0.0117 | ~54.9% | ~84% |
| Pyridazinone 5d | IP3 Receptor | Data not specified | 0.0053 | ~83.6% | ~135.7% |
| Pyridazinone 5e | IP3 Receptor | Data not specified | 0.0025 | ~140.3% | ~186.5% |
| Hydralazine (Reference) | IP3 Receptor | Data not specified | 18.21 | Not Reported | Not Reported |
| Nitroglycerin (Reference) | - | - | 0.1824 | Not Reported | Not Reported |
Data sourced from a study on novel pyridazin-3-one derivatives. The docking was performed on the inositol 1,4,5-triphosphate (IP3) receptor, an upstream modulator of calcium signaling which influences eNOS activity.
Table 2: Molecular Docking of Phthalazine Derivatives against VEGFR-2
| Compound | Target | Binding Energy / Score (kcal/mol) |
| Phthalazine Derivative 21 | VEGFR-2 | MolDock Score: -146.77 |
| Phthalazine Derivative 22 | VEGFR-2 | MolDock Score: -151.651 |
| Phthalazine Derivative 12b | VEGFR-2 | -10.66 |
| Sorafenib (Reference) | VEGFR-2 | MolDock Score: -144.289 |
Data compiled from multiple studies on phthalazine derivatives as VEGFR-2 inhibitors.[1][2] VEGFR-2 is a key upstream activator of the PI3K/Akt pathway, which leads to eNOS phosphorylation and activation.
Experimental Protocols
Molecular Docking of Pyridazinone Derivatives on the IP3 Receptor
The following protocol is based on studies of pyridazinone derivatives targeting the IP3 receptor.
-
Software: Accelrys Discovery Studio 4.0 was utilized for the molecular docking simulations.
-
Protein Preparation: The crystal structure of the IP3 receptor (PDB code: 1N4K) was used. The protein was prepared using the standard protein preparation protocol within the software, which typically includes adding hydrogens, assigning charges, and minimizing the structure.
-
Ligand Preparation: The 3D structures of the pyridazinone derivatives were generated and optimized to their lowest energy conformation.
-
Docking Protocol: The CDocker protocol, a CHARMm-based molecular dynamics algorithm, was employed.
-
Binding Site Definition: The binding site was defined based on the location of the co-crystallized ligand (IP3) in the PDB structure.
-
Docking and Scoring: The ligands were docked into the defined binding site. The CDocker energy, which represents the ligand-receptor interaction energy, was used as the scoring function to rank the poses.
Molecular Docking of Phthalazine Derivatives on VEGFR-2
The following is a generalized protocol based on several studies of phthalazine derivatives as VEGFR-2 inhibitors.[1][2]
-
Software: Various molecular docking software such as AutoDock Vina and Molegro Virtual Docker have been used.
-
Protein Preparation: The crystal structure of the VEGFR-2 kinase domain (e.g., PDB code 4ASD) complexed with an inhibitor like sorafenib is typically used. The protein is prepared by removing water molecules and co-ligands, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: The 2D structures of the phthalazine derivatives are drawn and converted to 3D structures, followed by energy minimization.
-
Grid Box Definition: A grid box is defined around the active site of VEGFR-2, typically encompassing the key amino acid residues involved in inhibitor binding.
-
Docking and Scoring: The docking algorithm is run to generate various binding poses of the ligands in the active site. The binding affinity is evaluated using a scoring function (e.g., kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.
-
Interaction Analysis: The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to understand the binding mode.
Mandatory Visualizations
eNOS Signaling Pathway
Caption: The eNOS signaling pathway and points of modulation.
Comparative Docking Workflow
Caption: Workflow for comparative analysis of docking studies.
Discussion and Conclusion
The presented data highlights a critical gap in the direct comparative computational analysis of pyridazinone and phthalazine scaffolds on eNOS itself. Current research has focused on upstream regulators of eNOS, with pyridazinone derivatives being docked against the IP3 receptor and phthalazine derivatives against VEGFR-2.
Pyridazinone derivatives have shown promising results in both in silico and in vitro studies. The docking studies on the IP3 receptor, a key component of the calcium-dependent eNOS activation pathway, suggest a potential mechanism for their observed potent vasorelaxant effects. This is further substantiated by experimental data demonstrating a significant increase in eNOS mRNA expression and nitric oxide production.
Phthalazine derivatives , on the other hand, are extensively studied as VEGFR-2 inhibitors. VEGFR-2 activation is a major pathway leading to eNOS phosphorylation and activation via the PI3K/Akt pathway. The strong binding affinities of phthalazine derivatives to VEGFR-2 in docking studies provide a rationale for their potential eNOS-modulating and vasodilatory effects. However, direct experimental evidence linking specific phthalazine derivatives from these docking studies to eNOS activation is less reported in the reviewed literature.
References
Safety Operating Guide
Proper Disposal of 5-Amino-2-phenylpyridazin-3(2H)-one: A Step-by-Step Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of 5-Amino-2-phenylpyridazin-3(2H)-one, a pyridazinone derivative. This procedure is intended for researchers, scientists, and drug development professionals. It is crucial to consult your institution's specific safety protocols and local regulations before proceeding.
Immediate Safety Precautions
Before handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1] Emergency eyewash stations and safety showers should be readily accessible.[1]
Step-by-Step Disposal Protocol
-
Initial Containment: In case of a spill, carefully sweep the solid material and place it into a designated, labeled, and sealed container for chemical waste.[1] Avoid generating dust.[1] For routine disposal of unused product, keep the compound in its original, tightly closed container.[1]
-
Labeling and Storage: Clearly label the waste container with the chemical name, "this compound," and any known hazard symbols. Store the sealed container in a designated chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[1]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company. Provide the disposal company with all available information about the compound. Disposal must be in accordance with all local, regional, and national regulations.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.
Summary of Safety and Disposal Information
| Aspect | Guideline | Citation |
| Personal Protective Equipment | Safety goggles/face shield, lab coat, chemical-resistant gloves. | [1][2] |
| Handling Environment | Well-ventilated area, preferably a chemical fume hood. | [1] |
| Spill Containment | Sweep up solid material, avoid creating dust, and place in a sealed container for disposal. | [1] |
| Storage | Tightly closed, labeled container in a designated chemical waste area, away from strong oxidizing agents. | [1] |
| Disposal Method | Through an approved and licensed waste disposal plant. | [1][2] |
| Prohibited Disposal | Do not dispose of in drains or regular trash. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Amino-2-phenylpyridazin-3(2H)-one
Essential Safety and Handling Guide for 5-Amino-2-phenylpyridazin-3(2H)-one
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure for chemical compounds of this nature are inhalation of dust, skin contact, and eye contact. Based on data for the analogous compound Chloridazon, this compound should be considered a potential skin and eye irritant.[2] Therefore, stringent adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Goggles provide a seal to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face.[3] |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile). | The outer glove should be removed and disposed of immediately after handling. The inner glove provides secondary protection. Inspect gloves for any signs of degradation or punctures before use.[3] |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | For handling the solid/powder form, a respirator is essential to protect against the inhalation of fine particles.[3] All operations involving the powder should be conducted in a certified chemical fume hood or a glove box.[3][4] |
| Body Protection | Disposable lab coat with tight-fitting cuffs. | A disposable lab coat prevents contamination of personal clothing and should be disposed of as hazardous waste after use or in the event of contamination.[3] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills. Shoe covers should be considered for work in high-potency compounding areas.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for ensuring personnel safety and preventing contamination.
1. Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure a chemical fume hood is certified and functioning correctly.[3][4]
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary equipment and reagents before starting work.
-
Don all required PPE as specified in Table 1.
2. Handling:
-
Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[3][4]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Use appropriate tools, such as spatulas or powder funnels, for transferring the chemical.
3. In Case of a Spill:
-
Evacuate the immediate area and alert laboratory personnel and the safety officer.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Do not attempt to clean up large spills without appropriate training and equipment.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including used PPE (gloves, lab coats), weighing papers, and absorbent materials, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Unused Product: Dispose of any unused this compound through your institution's designated chemical waste disposal program.
-
Prohibition: Do not dispose of this chemical down the drain or in the regular trash.[4]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
